Mians
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
sodium;6-[4-(2,5-dioxopyrrol-1-yl)anilino]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-19-9-10-20(24)22(19)17-6-4-15(5-7-17)21-16-3-1-14-12-18(28(25,26)27)8-2-13(14)11-16;/h1-12,21H,(H,25,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGADQSQCRISRRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])N4C(=O)C=CC4=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992641 | |
| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71936-81-7 | |
| Record name | Sodium 6-(4-toluidinyl)naphthalene-2-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mianserin Hydrochloride: A Deep Dive into its Multifaceted Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Mianserin hydrochloride, a tetracyclic antidepressant, exerts its therapeutic effects through a complex and multifaceted mechanism of action involving interactions with a wide range of neurotransmitter receptors. This in-depth technical guide provides a comprehensive overview of mianserin's core pharmacological activities, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Pharmacological Principles: A Multi-Receptor Antagonist with Nuanced Activity
Mianserin's primary mechanism is not based on the inhibition of monoamine reuptake, a common feature of many other antidepressants. Instead, its efficacy is attributed to its potent antagonist or inverse agonist activity at several key receptors, leading to a modulation of serotonergic, noradrenergic, and histaminergic neurotransmission.[1][2]
The principal pharmacological actions of mianserin include:
-
α2-Adrenergic Receptor Antagonism: Mianserin blocks presynaptic α2-adrenergic autoreceptors, which normally function to inhibit the release of norepinephrine.[3] This blockade leads to an increased release of norepinephrine in the synaptic cleft.[1][3]
-
Serotonin (5-HT) Receptor Blockade: Mianserin exhibits high affinity for and antagonism at multiple serotonin receptor subtypes, most notably 5-HT2A and 5-HT2C receptors.[1] Its interaction with these receptors is complex, with evidence suggesting inverse agonist properties at 5-HT2A and 5-HT2C receptors.[4][5][6] It also shows affinity for other 5-HT receptors such as 5-HT1D, 5-HT1F, 5-HT3, 5-HT6, and 5-HT7.[4]
-
Histamine H1 Receptor Inverse Agonism: Mianserin is a potent inverse agonist at histamine H1 receptors, which accounts for its prominent sedative effects.[4][7]
-
Kappa-Opioid Receptor Partial Agonism: More recent studies have revealed that mianserin acts as a partial agonist at the κ-opioid receptor, a feature it shares with some tricyclic antidepressants.[4][8]
Unlike many tricyclic antidepressants, mianserin has a low affinity for muscarinic cholinergic receptors, and therefore lacks significant anticholinergic side effects.[4][8]
Quantitative Receptor Binding Profile
The affinity of mianserin for various neurotransmitter receptors has been quantified through numerous in vitro binding assays. The following table summarizes the reported binding affinities (Ki values), where a lower value indicates a stronger binding affinity.
| Receptor Target | Reported Ki (nM) | Species/Tissue |
| Histamine H1 | 0.3 - 3 | Guinea-pig hippocampus, Rat brain |
| 5-HT2A | 1 - 5 | Rat cerebral cortex, Human recombinant |
| 5-HT2C | 1 - 10 | Human recombinant |
| α2-Adrenergic | 10 - 50 | Rat cortex |
| 5-HT1D | ~25 | Human recombinant |
| 5-HT6 | ~50 | Human recombinant |
| 5-HT7 | ~100 | Human recombinant |
| α1-Adrenergic | 20 - 100 | Rat cortex |
| Dopamine D3 | 1524 | Sf9 cells |
| κ-Opioid | 1700 | Human recombinant (CHO cells) |
| µ-Opioid | 21000 | Human recombinant (CHO cells) |
| δ-Opioid | 30200 | Human recombinant (CHO cells) |
Note: Ki values can vary between studies due to differences in experimental conditions, radioligands, and tissue preparations.
Signaling Pathways and Functional Outcomes
The interaction of mianserin with its primary receptor targets initiates a cascade of intracellular signaling events, ultimately leading to its therapeutic effects.
α2-Adrenergic Receptor Blockade and Noradrenergic Enhancement
By blocking presynaptic α2-autoreceptors on noradrenergic neurons, mianserin disinhibits norepinephrine release. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Serotonin 5-HT2A/2C Receptor Inverse Agonism
Mianserin acts as an inverse agonist at 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gαq to activate the phospholipase C (PLC) pathway. As an inverse agonist, mianserin not only blocks the effects of serotonin but also reduces the basal, constitutive activity of these receptors.[6][9] This action is thought to contribute to its anxiolytic and antidepressant effects, and may also play a role in improving sleep architecture.
References
- 1. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mianserin - Wikipedia [en.wikipedia.org]
- 5. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin's Primary Mode of Action in the Brain: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mianserin is a tetracyclic antidepressant characterized by a complex and multifaceted pharmacodynamic profile. Unlike typical antidepressants that primarily function by inhibiting neurotransmitter reuptake, mianserin's therapeutic and side effects stem from its potent interaction with a wide array of neurotransmitter receptors. This technical guide provides an in-depth exploration of mianserin's primary mode of action, focusing on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and complex biological and experimental processes are visualized through signaling pathway and workflow diagrams.
Primary Mechanism of Action: Multi-Receptor Antagonism
Mianserin's primary mechanism of action is not attributed to a single target but rather to the collective consequence of its potent antagonism at several key G-protein coupled receptors (GPCRs) in the central nervous system. The most clinically relevant of these are its effects on α2-adrenergic, serotonin 5-HT2, and histamine H1 receptors.
α2-Adrenergic Receptor Antagonism
A cornerstone of mianserin's antidepressant effect is its potent antagonism of α2-adrenergic receptors.[1] These receptors function as presynaptic autoreceptors on noradrenergic neurons and as heteroreceptors on serotonergic neurons.[2][3] In their natural state, activation of these receptors by norepinephrine (NE) or serotonin (5-HT) initiates a negative feedback loop that inhibits further neurotransmitter release.[3]
By blocking these receptors, mianserin disinhibits the neuron, leading to an increased release of both norepinephrine and serotonin into the synaptic cleft.[3][4] This effect is considered a primary contributor to its antidepressant efficacy.[5] The S(+)-enantiomer of mianserin is particularly potent in mediating this α2-receptor blockade.[6]
Serotonin 5-HT2 Receptor Antagonism
Mianserin is a potent antagonist of both 5-HT2A and 5-HT2C serotonin receptors.[3][7][8] This action is crucial to its pharmacological profile. Blockade of 5-HT2A receptors has been linked to antidepressant and anxiolytic effects, as well as the mitigation of sexual dysfunction that can be induced by serotonin reuptake inhibitors (SRIs).[7] Antagonism of 5-HT2C receptors can also contribute to antidepressant effects by increasing downstream dopamine and norepinephrine release in certain brain regions.[8] Chronic administration of mianserin has been shown to cause a down-regulation of 5-HT2A and 5-HT2C receptors.[9]
Histamine H1 Receptor Inverse Agonism
Mianserin is a high-affinity inverse agonist at histamine H1 receptors.[2][10] This potent antihistaminic action is responsible for the prominent sedative and hypnotic effects often observed with its use.[3][10] This property can be clinically beneficial for depressed patients experiencing insomnia.[3]
Quantitative Receptor Binding and Functional Activity
Mianserin's broad pharmacological footprint is best understood by examining its binding affinities (Ki) and functional potencies (EC50) at various receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.
Receptor Binding Affinity Profile
The following table summarizes the reported binding affinities of mianserin for a range of human and rat receptors.
| Receptor Target | Species | Ki (nM) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT1e | Human | 26.1 | [11] |
| 5-HT1F | Human | - (EC50 = 47.5 nM) | [11] |
| 5-HT2A | Human / Rat | High Affinity | [5][12] |
| 5-HT2B | Human | - | [13] |
| 5-HT2C | Human | High Affinity | [5][8] |
| 5-HT6 | Human | - | [13] |
| Adrenergic Receptors | |||
| α1A | Human / Rat | - | [13] |
| α1B | Human / Rat | - | [13] |
| α2 | Rat | High Affinity | [6] |
| Histamine Receptors | |||
| H1 | Guinea Pig | 0.3 (from cAMP assay) | [14] |
| H2 | Guinea Pig | 4000 (from cAMP assay) | [14] |
| Opioid Receptors | |||
| κ (Kappa) | Human | 1700 ± 300 | [5] |
| µ (Mu) | Human | 21000 ± 1200 | [5] |
| δ (Delta) | Human | 30200 ± 1900 | [5] |
| Dopamine Receptors | |||
| D3 | Sf9 cells | 1524 | [13] |
Note: "High Affinity" is stated where specific Ki values were not provided in the cited abstracts, but the literature consistently describes potent binding.
Functional Agonist/Partial Agonist Activity
While primarily an antagonist, mianserin exhibits agonist or partial agonist activity at certain receptors, a discovery that adds complexity to its profile.
| Receptor Target | Species | Activity Type | EC50 (nM) | Emax (% of full agonist) | Reference(s) |
| κ (Kappa) Opioid | Rat | Partial Agonist | - | Lower than full agonists | [5] |
| 5-HT1e | Human | Full Agonist | 67 | 100% | [11] |
| 5-HT1F | Human | Partial Agonist | 667 | 24% | [11] |
| 5-HT1D | Human | Partial Agonist | 371 | 25% | [11] |
Downstream Signaling Pathways
Mianserin's antagonism at GPCRs prevents the activation of downstream second messenger systems.
-
5-HT2A/2C Receptors: These receptors are typically coupled to the Gq/11 family of G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Mianserin blocks this entire cascade by preventing the initial receptor activation.[2]
-
α2-Adrenergic & H1 Receptors: α2-receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby reducing levels of cyclic AMP (cAMP).[17] H1 receptors are coupled to Gq/11. By antagonizing these receptors, mianserin prevents these respective signaling events.
Key Experimental Protocols
The characterization of mianserin's mode of action relies on established pharmacological assays.
Protocol: Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (like mianserin) for a specific receptor.[18][19]
Objective: To determine the concentration of mianserin that inhibits 50% of the binding of a specific radioligand to its target receptor (IC50), from which the Ki value is calculated.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in a cold lysis buffer.[20]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[20]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[20]
-
-
Assay Incubation:
-
In a 96-well plate, combine:
-
A fixed concentration of the membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its dissociation constant (Kd).[21]
-
A range of concentrations of unlabeled mianserin.
-
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a different unlabeled ligand to block all specific binding.[21]
-
-
Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[20]
-
-
Separation and Counting:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.[18][20]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of mianserin.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol: Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced second messenger production.
Objective: To quantify mianserin's antagonism at Gq-coupled receptors (e.g., 5-HT2A) by measuring its ability to inhibit serotonin-induced inositol phosphate accumulation.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells stably expressing the receptor of interest (e.g., SH-SY5Y cells expressing human 5-HT2A receptors).[9]
-
Label the cells by incubating them overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.
-
-
Drug Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled inositol phosphates upon receptor stimulation.
-
Add varying concentrations of mianserin (the antagonist) to the appropriate wells and incubate.
-
Add a fixed concentration of an agonist (e.g., serotonin) to stimulate the receptor and incubate for a defined period.
-
-
Extraction and Separation:
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid) to lyse the cells.
-
Neutralize the lysate.
-
Separate the total [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the eluted inositol phosphate fraction using a scintillation counter.
-
Plot the amount of IP accumulation against the concentration of the antagonist (mianserin).
-
Analyze the data to determine the potency of mianserin in blocking the agonist-induced response.
-
Conclusion
The primary mode of action of mianserin in the brain is a complex interplay of potent antagonism at multiple key neurotransmitter receptors, most notably α2-adrenergic, 5-HT2A/2C, and histamine H1 receptors. Its antidepressant effects are largely attributed to the enhancement of noradrenergic and serotonergic neurotransmission via α2-receptor blockade, coupled with the direct modulation of serotonergic signaling through 5-HT2 antagonism. The characteristic sedative effect is a direct result of its powerful H1-receptor blockade. Furthermore, weaker interactions, such as norepinephrine reuptake inhibition and agonist activities at other receptors (κ-opioid, 5-HT1e), contribute to its unique and multifaceted clinical profile. This multi-target mechanism distinguishes mianserin from many other classes of antidepressants and underscores the intricate neurobiology underlying the treatment of depressive disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 4. Effects of mianserin on noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 13. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Second messenger system - Wikipedia [en.wikipedia.org]
- 16. sinobiological.com [sinobiological.com]
- 17. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Mianserin Enantiomers: A Technical Deep Dive into Stereospecific Activity
For Immediate Release
This technical guide provides an in-depth analysis of the stereospecific pharmacological activities of Mianserin's enantiomers, (S)-(+)-mianserin and (R)-(-)-mianserin. Mianserin, a tetracyclic antidepressant, is administered as a racemic mixture. However, its therapeutic effects and side-effect profile are intricately linked to the distinct actions of its individual stereoisomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enantiomers' receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Core Findings: Stereospecificity of Mianserin's Actions
The antidepressant properties of mianserin are predominantly attributed to the (S)-(+)-enantiomer . This stereoisomer exhibits a higher potency in pharmacological tests indicative of antidepressant activity.[1][2][3][4] Conversely, the sedative effects of mianserin appear to be comparable between the two enantiomers.[3][4] The differential activity of the enantiomers extends to their interaction with various neurotransmitter receptors.
Quantitative Analysis of Receptor Binding Affinities
The specific binding affinities of (S)-(+)-mianserin and (R)-(-)-mianserin to key neurotransmitter receptors are summarized below. It is important to note that while a comprehensive dataset from a single study under uniform conditions is ideal, the following tables are compiled from various sources. This may introduce some variability due to different experimental protocols.
Table 1: Serotonin (5-HT) Receptor Binding Affinities of Mianserin Enantiomers
| Receptor Subtype | Enantiomer | pKi | Reference |
| 5-HT2 | (S)-(+)-mianserin | More Potent | [5] |
| 5-HT3 | (S)-(+)-mianserin | 6.95 | [1] |
| 5-HT3 | (R)-(-)-mianserin | 8.46 | [1] |
Table 2: Adrenergic Receptor Binding Affinities of Mianserin Enantiomers
| Receptor Subtype | Enantiomer | Activity | Reference |
| α1-adrenergic | (S)-(+)-mianserin | More Potent Antagonist | [2] |
| α2-adrenergic | (S)-(+)-mianserin | More Potent Antagonist | [2] |
Table 3: Histamine Receptor Binding Affinities of Mianserin
| Receptor Subtype | Compound | Activity | Reference |
| H1 | Mianserin (racemic) | Potent Antagonist | [6] |
Note: Specific Ki values for the individual enantiomers at the H1 receptor were not available in the reviewed literature.
Functional Activity of Mianserin Enantiomers
The antidepressant-like effects of mianserin enantiomers have been evaluated in various behavioral models.
Table 4: Antidepressant-Like Activity in Behavioral Models
| Behavioral Test | Enantiomer | Effective Dose (mg/kg) | Species | Reference |
| Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) | (S)-(+)-mianserin | 0.6 | Rat | [7] |
| Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) | (R)-(-)-mianserin | 2.5 | Rat | [7] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Mianserin enantiomers for specific neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the receptors of interest. The final pellet is resuspended in the assay buffer.[8]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-adrenergic receptors, [3H]granisetron for 5-HT3 receptors) and varying concentrations of the unlabeled Mianserin enantiomer.[1][2]
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of Mianserin enantiomers in rodents.
General Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[9][10]
-
Pre-test Session (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-swim. This is done to induce a state of behavioral despair.[9]
-
Test Session: 24 hours after the pre-test, the animals are administered the Mianserin enantiomer or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back into the water for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating without struggling, making only small movements to keep its head above water) is recorded.
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10]
Forced Swim Test Experimental Workflow
Caption: Workflow of the forced swim test in rats.
Signaling Pathways
The differential effects of Mianserin's enantiomers can be understood by examining their interactions with the signaling pathways of their target receptors.
α2-Adrenergic Receptor Signaling
(S)-(+)-mianserin is a more potent antagonist at presynaptic α2-adrenergic autoreceptors. Blockade of these receptors removes the negative feedback on norepinephrine release, leading to increased synaptic concentrations of norepinephrine, which is a key mechanism of antidepressant action.[2]
α2-Adrenergic Receptor Signaling Pathway
Caption: Antagonism of the presynaptic α2-adrenergic receptor by (S)-(+)-mianserin.
5-HT2A Receptor Signaling
Mianserin is an antagonist at 5-HT2A receptors, and this action is more pronounced for the (S)-(+)-enantiomer.[5] 5-HT2A receptor activation is linked to anxiety and insomnia, and its blockade by mianserin contributes to its anxiolytic and sedative properties.
5-HT2A Receptor Signaling Pathway
References
- 1. Stereoselective interaction of mianserin with 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Regulation of 5-HT(2A) receptor mRNA levels and binding sites in rat frontal cortex by the agonist DOI and the antagonist mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. iris.ucc.ie [iris.ucc.ie]
- 10. researchgate.net [researchgate.net]
Mianserin's Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of the tetracyclic antidepressant, mianserin. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Core Receptor Binding Profile of Mianserin
Mianserin exhibits a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. Its therapeutic effects and side-effect profile are a direct consequence of its affinity for these various targets. The following tables summarize the quantitative data on mianserin's binding affinity (Ki) for a range of receptors, compiled from multiple scientific sources. Lower Ki values are indicative of higher binding affinity.
Serotonin Receptor Binding Affinities
| Receptor | Ki (nM) | Species | Reference(s) |
| 5-HT1A | 400 - 2600 | Human | [1] |
| 5-HT1B | 2800 - 4700 | Rat | [1] |
| 5-HT1D | 220 - 400 | Human | [1] |
| 5-HT1F | 13 | Human | [1] |
| 5-HT2A | 1.6 - 55 | Human | [1] |
| 5-HT2B | 1.6 - 20 | Human | [1] |
| 5-HT2C | 0.63 - 6.5 | Human | [1] |
| 5-HT3 | 5.8 - 300 | Rodent | [1] |
| 5-HT6 | 55 - 81 | Human | [1] |
| 5-HT7 | 48 - 56 | Human | [1] |
Adrenergic Receptor Binding Affinities
| Receptor | Ki (nM) | Species | Reference(s) |
| α1 | 34 | Human | [1] |
| α2 | 73 | Human | [1] |
| α2A | 4.8 | Human | [1] |
| α2B | 27 | Human | [1] |
| α2C | 3.8 | Human | [1] |
Histamine Receptor Binding Affinities
| Receptor | Ki (nM) | Species | Reference(s) |
| H1 | 0.30 - 1.7 | Human | [1] |
| H2 | 437 | Human | [1] |
| H3 | 95500 | Human | [1] |
| H4 | >100000 | Human | [1] |
Other Receptor and Transporter Binding Affinities
| Target | Ki (nM) | Species | Reference(s) |
| Dopamine D1 | 426 - 1420 | Human | [1] |
| Dopamine D2 | 2100 - 2700 | Human | [1] |
| Dopamine D3 | 2840 | Human | [1] |
| Muscarinic Acetylcholine (mACh) | 820 | Human | [1] |
| κ-Opioid (KOR) | 1700 | Human | [1] |
| μ-Opioid (MOR) | 21000 | Human | [1] |
| δ-Opioid (DOR) | 30200 | Human | [1] |
| Norepinephrine Transporter (NET) | 71 | Human | [1] |
| Serotonin Transporter (SERT) | 4000 | Human | [1] |
| Dopamine Transporter (DAT) | 9400 | Human | [1] |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for compounds like mianserin is predominantly achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a radiolabeled ligand and a receptor. Below is a detailed, synthesized methodology for a competitive radioligand binding assay to determine the Ki of mianserin for a target receptor (e.g., 5-HT2A receptor).
Objective: To determine the inhibitory constant (Ki) of mianserin for the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A receptor antagonist).
-
Test Compound: Mianserin hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled ketanserin or spiperone).
-
Receptor Source: Commercially available cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 cells) or prepared tissue homogenates (e.g., rat cerebral cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2, 1 mM EDTA).
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: Scintillation counter, filtration apparatus, multi-channel pipettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mianserin and the non-specific binding control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the mianserin stock solution in assay buffer to create a range of concentrations for the competition curve.
-
Dilute the [3H]-Ketanserin in assay buffer to a final concentration typically at or below its Kd for the receptor.
-
-
Assay Setup:
-
The assay is typically performed in 96-well microplates.
-
Each assay well will have a final volume of 200 µL.
-
Total Binding Wells: Contain receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Contain receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Wells: Contain receptor membranes, radioligand, and varying concentrations of mianserin.
-
-
Incubation:
-
To each well, add the appropriate components in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or mianserin dilution.
-
50 µL of [3H]-Ketanserin.
-
100 µL of the receptor membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity retained on the filters is counted using a scintillation counter, measured in counts per minute (CPM) or disintegrations per minute (DPM).
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of any competitor).
-
IC50 Determination: The concentration of mianserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting the percentage of specific binding against the log concentration of mianserin).
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizing Mianserin's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to mianserin's pharmacology.
Caption: Mianserin's antagonism of the 5-HT2A receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
This guide provides a foundational understanding of mianserin's receptor binding characteristics, essential for its continued study and the development of novel therapeutics. The presented data and methodologies are intended to support further research into the complex pharmacology of this compound.
References
Mianserin's Intricate Dance with Monoamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of the tetracyclic antidepressant mianserin on monoamine metabolism. Mianserin's unique pharmacological profile, characterized by its potent antagonism of various serotonin, norepinephrine, and histamine receptors, sets it apart from typical antidepressant drug classes. This document provides a comprehensive overview of its receptor binding affinities, its influence on monoamine turnover and extracellular levels, detailed experimental protocols for studying its effects, and a visual representation of the key signaling pathways involved.
Core Pharmacological Profile: A Multi-Receptor Antagonist
Mianserin exerts its primary effects through the blockade of several key receptors within the central nervous system. Unlike selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs), mianserin's mechanism of action is not primarily driven by the inhibition of monoamine reuptake, although it does exhibit weak norepinephrine reuptake inhibition.[1][2] Its antidepressant and anxiolytic properties are largely attributed to its antagonist activity at presynaptic α2-adrenergic autoreceptors and various postsynaptic serotonin receptors.[3]
Receptor Binding Affinities
Mianserin's interaction with a wide array of receptors has been quantified through various in vitro binding assays. The following table summarizes the dissociation constants (Ki) of mianserin for key monoamine receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species/Tissue |
| Serotonin Receptors | ||
| 5-HT1A | 1,900 | Human |
| 5-HT1B | 4,700 | Rat Cortex |
| 5-HT1D | 130 | Human |
| 5-HT1F | 340 | Human |
| 5-HT2A | 1.1 - 4.8 | Human/Rat Cortex |
| 5-HT2B | 1.3 | Human |
| 5-HT2C | 1.3 - 31 | Human/Rat |
| 5-HT3 | 4.7 | Human |
| 5-HT6 | 55 | Human |
| 5-HT7 | 81 | Human |
| Adrenergic Receptors | ||
| α1A | 19 | Human |
| α1B | 25 | Human |
| α1D | 24 | Human |
| α2A | 4.8 - 20 | Human/Rat |
| α2B | 15 | Human |
| α2C | 11 | Human |
| Dopamine Receptors | ||
| D2 | 2,100 - 2,700 | Human |
| D3 | 2,840 | Human |
| Histamine Receptors | ||
| H1 | 0.30 - 1.7 | Human |
Effects on Monoamine Metabolism and Neurotransmission
Mianserin's receptor antagonism leads to complex and region-specific changes in the synthesis, release, and metabolism of norepinephrine, serotonin, and dopamine.
Norepinephrine
Mianserin increases the turnover of norepinephrine in the rat brain, an effect observed after both acute and chronic administration.[4] This is primarily due to its potent antagonist action at presynaptic α2-adrenergic autoreceptors.[3] Blockade of these inhibitory autoreceptors disinhibits noradrenergic neurons, leading to an increased firing rate and enhanced norepinephrine release. While mianserin does exhibit some norepinephrine reuptake inhibitory properties, this action is considered weak and not the primary mechanism for its effects on noradrenergic neurotransmission.[1]
Serotonin
The effects of mianserin on the serotonin system are multifaceted. It is a potent antagonist at several postsynaptic serotonin receptors, most notably 5-HT2A and 5-HT2C.[5] Blockade of these receptors is thought to contribute to its anxiolytic and antidepressant effects. Mianserin's antagonism of α2-adrenergic heteroreceptors located on serotonergic nerve terminals also leads to an increased release of serotonin.[6] Studies have shown that mianserin increases serotonin turnover in the brain.
Dopamine
Mianserin has a significant and selective effect on dopamine metabolism, particularly in the prefrontal cortex. It has been shown to dose-dependently increase extracellular dopamine levels in the medial prefrontal cortex of rats by up to six-fold.[7] This effect is believed to be a consequence of the concurrent blockade of α2-adrenergic and 5-HT2A receptors.[7] In contrast, mianserin does not significantly alter extracellular dopamine levels in the nucleus accumbens.[7]
Key Signaling Pathways Modulated by Mianserin
Mianserin's interaction with G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that ultimately modulate neuronal function. The primary pathways affected are the Gq/11-phospholipase C system and the Gi/o-adenylyl cyclase system.
Gq-Coupled Receptor Signaling (5-HT2A and α1-Adrenergic Receptors)
Mianserin acts as an antagonist at Gq-coupled 5-HT2A and α1-adrenergic receptors. Activation of these receptors normally stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking these receptors, mianserin inhibits this signaling cascade.
Gi-Coupled Receptor Signaling (α2-Adrenergic Autoreceptors)
Mianserin's antagonism of presynaptic α2-adrenergic autoreceptors, which are coupled to inhibitory G-proteins (Gi), is a cornerstone of its mechanism of action. Normally, the activation of these autoreceptors by norepinephrine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced norepinephrine release. By blocking these receptors, mianserin prevents this inhibitory feedback loop, thereby increasing adenylyl cyclase activity, cAMP levels, and consequently, norepinephrine release.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of mianserin on monoamine metabolism.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of mianserin for various monoamine receptors.
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The resulting pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-adrenergic receptors) at various concentrations, in the presence and absence of competing unlabeled mianserin.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of mianserin is calculated from the IC50 value (the concentration of mianserin that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Example Workflow for Receptor Binding Assay:
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of monoamines and their metabolites in specific brain regions of freely moving animals following mianserin administration.
General Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat. The probe is secured to the skull with dental cement.
-
Recovery: The animal is allowed to recover from surgery for at least 24-48 hours.
-
Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular monoamine levels.
-
Drug Administration: Mianserin is administered to the animal (e.g., via subcutaneous injection).
-
Post-Drug Collection: Dialysate collection continues for several hours to monitor the time-course of mianserin's effects.
-
Sample Analysis: The concentrations of monoamines and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The post-drug monoamine levels are expressed as a percentage of the baseline levels.
Monoamine Turnover Studies
Objective: To assess the rate of synthesis, utilization, and catabolism of monoamines in the brain following mianserin treatment.
Protocol using α-Methyl-p-tyrosine (AMPT):
-
Drug Administration: A group of animals is treated with mianserin, while a control group receives a vehicle.
-
Inhibition of Synthesis: At a specified time after mianserin administration, all animals are injected with AMPT, an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
-
Time-Course Measurement: Groups of animals are sacrificed at various time points after AMPT administration.
-
Tissue Analysis: The brains are rapidly removed, and specific regions are dissected. The concentrations of norepinephrine and dopamine in the tissue samples are measured using HPLC-ECD.
-
Data Analysis: The rate of decline of the catecholamine levels after AMPT administration is determined. A faster rate of decline in the mianserin-treated group compared to the control group indicates an increased turnover rate.
Conclusion
Mianserin's complex pharmacology, centered on its potent antagonism of multiple monoamine receptors, results in a distinct and powerful modulation of norepinephrine, serotonin, and dopamine systems. Its ability to enhance monoamine release through the blockade of inhibitory autoreceptors, particularly α2-adrenergic receptors, is a key feature of its mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the intricate effects of mianserin on monoamine metabolism. This knowledge is crucial for the development of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of depressive and anxiety disorders.
References
- 1. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mianserin hydrochloride on peripheral uptake mechanisms for noradrenaline and 5-hydroxytryptamine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some effects of mianserin on monoamine metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential blockade by (-)mianserin of the alpha 2-adrenoceptors mediating inhibition of noradrenaline and serotonin release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Functional Dissection of Mianserin and Mirtazapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mianserin and mirtazapine, two structurally related tetracyclic antidepressants (TeCAs), represent a fascinating case study in medicinal chemistry, where a subtle molecular modification leads to a distinct pharmacological profile. Mirtazapine is the 6-aza derivative of mianserin, a change that profoundly alters its physicochemical properties and subsequent interactions with biological targets.[1][2] This guide provides an in-depth analysis of their structural relationship, comparative pharmacodynamics, and the experimental methodologies used to elucidate their mechanisms of action. By presenting quantitative data in a structured format and visualizing complex relationships, we aim to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Structural Relationship
Mianserin and mirtazapine share a tetracyclic piperazinoazepine core structure.[3][4][5] The defining structural difference is the isosteric replacement of a carbon-hydrogen (CH) group in the aromatic A-ring of mianserin with a nitrogen atom to form mirtazapine.[2][6] This modification classifies mirtazapine as the 6-aza derivative of mianserin.[1][2]
This seemingly minor alteration has significant consequences for the molecule's electronic and physical properties. The introduction of the nitrogen atom in mirtazapine alters the charge distribution across the molecule, making the N5 atom less negatively charged compared to mianserin.[6][7] Consequently, mirtazapine exhibits a higher oxidation potential and a dipole moment approximately three times larger than that of mianserin, rendering it a more polar compound.[6][7] Furthermore, the basicity (pKa) of mirtazapine is slightly but significantly lower than that of mianserin.[6][7]
Caption: Structural comparison of Mianserin and Mirtazapine.
Comparative Pharmacodynamics and Receptor Profiles
The structural differences between mianserin and mirtazapine directly translate into distinct pharmacological activities, particularly in their receptor binding profiles and effects on neurotransmitter reuptake.
Mechanism of Action
Both compounds exert their primary antidepressant effects through the antagonism of central α2-adrenergic autoreceptors and heteroreceptors.[4][8] Blockade of these receptors disinhibits the release of norepinephrine (NE) and serotonin (5-HT), leading to increased neurotransmission.[4][9] This shared mechanism has led to their classification, albeit with some debate, as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs).[3][4]
Receptor Binding Affinities
While both molecules interact with a range of receptors, their binding affinities (Ki) show notable differences. Mirtazapine generally lacks significant affinity for the norepinephrine transporter (NET), a key distinction from mianserin, which is a weak inhibitor of norepinephrine reuptake.[6][10] This difference is attributed to the altered physicochemical properties arising from the aza-substitution.[6] Both drugs are potent antagonists of histamine H1 receptors, contributing to their sedative effects.[3][4] They also potently block several serotonin receptors, particularly 5-HT2A and 5-HT2C.[3]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Target | Mianserin Ki (nM) | Mirtazapine Ki (nM) | Primary Effect of Blockade |
|---|---|---|---|
| Adrenergic | |||
| α1-Adrenergic | 31 | 608 | Hypotension, dizziness |
| α2A-Adrenergic | 4.4 | 19 | Increased NE & 5-HT release |
| α2C-Adrenergic | 1.8 | 18 | Increased NE & 5-HT release |
| NET | 56 | > 10,000 | Increased synaptic NE (for Mianserin) |
| Serotonergic | |||
| 5-HT1A | 265 | 96 | Anxiolytic, antidepressant |
| 5-HT2A | 1.1 | 1.6 - 6.9 | Anxiolytic, improved sleep |
| 5-HT2C | 0.3 | 3.2 - 39 | Anxiolytic, appetite stimulation |
| 5-HT3 | 4.0 | 3000 | Antiemetic |
| Histaminergic | |||
| H1 | 0.28 | 0.14 - 1.6 | Sedation, weight gain |
| Other |
| κ-Opioid | 1,700 | ~7,200 | Partial Agonism |
Note: Ki values are compiled from various sources and represent approximate comparative affinities. Exact values may vary between studies based on experimental conditions.[3][11][12]
Caption: Core signaling pathway of Mianserin and Mirtazapine.
Experimental Protocols
The characterization of compounds like mianserin and mirtazapine relies on standardized in vitro assays to determine their binding affinity and functional activity at various receptors.
Radioligand Binding Assay (for Affinity - Ki)
This method quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific high-affinity radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]rauwolscine for α2-adrenergic receptors).
-
Competition: Increasing concentrations of the unlabeled test drug (mianserin or mirtazapine) are added to the incubation mixture.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of drug that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a typical Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay (for Functional Activity - Agonism/Inverse Agonism)
This functional assay measures G-protein activation following receptor stimulation, distinguishing between agonists, antagonists, and inverse agonists.
Methodology:
-
Preparation: As with the binding assay, cell membranes expressing the G-protein coupled receptor (GPCR) of interest are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Stimulation: The test compound is added. Agonists will activate the GPCR, causing it to exchange GDP for [³⁵S]GTPγS on its associated Gα subunit. Antagonists will produce no change but will block the effect of an agonist. Inverse agonists will decrease the basal level of G-protein activation.
-
Separation & Quantification: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration. The radioactivity on the filters is counted.
-
Analysis: The amount of radioactivity is proportional to the level of G-protein activation. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound. Studies have used this method to demonstrate that mianserin and mirtazapine act as partial agonists at κ-opioid receptors.[11]
Chemical Synthesis Overview
The synthesis of mirtazapine can be achieved through several routes. A common published method involves the condensation of 2-chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine as a key step.[3][13] Subsequent chemical transformations, including hydrolysis, reduction, and cyclization, yield the final tetracyclic structure.[13]
Conclusion
The structural relationship between mianserin and mirtazapine is a prime example of how targeted chemical modification can refine the pharmacological profile of a drug. The addition of a single nitrogen atom to the tetracyclic core to create mirtazapine from mianserin leads to profound changes in physicochemical properties.[6] These changes eliminate norepinephrine reuptake inhibition and alter receptor binding affinities, particularly reducing affinity for the α1-adrenoceptor.[6][7] While both drugs share a core mechanism of enhancing noradrenergic and serotonergic neurotransmission via α2-adrenergic blockade, their distinct secondary pharmacological characteristics, driven by this precise structural difference, result in varied clinical profiles and side-effect liabilities. This relationship underscores the importance of subtle structural considerations in modern drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mirtazapine - Wikipedia [en.wikipedia.org]
- 4. Mianserin - Wikipedia [en.wikipedia.org]
- 5. Tetracyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. A comparison of the physicochemical and biological properties of mirtazapine and mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The history of mianserin and mirtazapine: study of their neurochemical activity and determination of their position in the classification of antidepressants | Danilov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 10. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Mirtazapine, Azamianserin, Org-3770, Remeron SolTab, Zispin, Remergil, Remeron, Remergon-药物合成数据库 [drugfuture.com]
Methodological & Application
Mianserin Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Mianserin in in vivo rodent studies. This document outlines recommended dosage ranges, administration protocols, and detailed methodologies for key behavioral experiments. The information is intended to assist researchers in designing and executing well-controlled and reproducible preclinical studies.
Mianserin Hydrochloride: Drug Profile
Mianserin is a tetracyclic antidepressant with a complex pharmacological profile.[1] It acts as an antagonist at several neurotransmitter receptors, including serotonin (5-HT2A, 5-HT2C), histamine (H1), and α-adrenergic (α1, α2) receptors.[1] Its antidepressant effects are thought to be mediated primarily through the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂·HCl |
| Molecular Weight | 300.83 g/mol |
| CAS Number | 21535-47-7 |
| Solubility | Soluble in water (10mM) and DMSO (60 mg/mL).[2][3] |
Recommended Dosage and Administration
The appropriate dosage of Mianserin can vary significantly depending on the rodent species, the research question, and the specific behavioral assay being employed. The following tables summarize reported effective doses from various studies.
Rat Studies
| Application | Route of Administration | Dosage Range | Study Reference |
| Antidepressant-like effects (Forced Swim Test) | Intraperitoneal (i.p.) | 5 - 20 mg/kg | N/A |
| Anxiolytic-like effects (Elevated Plus Maze) | Intraperitoneal (i.p.) | 10 mg/kg | N/A |
| Neuroprotection | Intravenous (i.v.) | 1 mg/kg | N/A |
| Locomotor Activity (Open Field Test) | Subcutaneous (s.c.) | 2.5 - 5 mg/kg | [4] |
Mouse Studies
| Application | Route of Administration | Dosage Range | Study Reference |
| Antidepressant-like effects (Tail Suspension Test) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | N/A |
| Anxiolytic-like effects (Elevated Plus Maze) | Intraperitoneal (i.p.) | 5 - 10 mg/kg | N/A |
| Social Interaction | Intraperitoneal (i.p.) | 10 mg/kg | N/A |
Experimental Protocols
Preparation of Mianserin Solution
Materials:
-
Mianserin hydrochloride powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO) (if required for solubility)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., HCl, NaOH) - Optional
Protocol:
-
For aqueous solutions:
-
Weigh the desired amount of Mianserin hydrochloride powder.
-
Dissolve in sterile isotonic saline or sterile water. Mianserin hydrochloride is soluble in water.[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Optional: Check the pH of the solution and adjust to a physiological range (pH 6.5-7.5) if necessary.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
-
For solutions requiring a co-solvent:
-
Dissolve the Mianserin hydrochloride powder in a small volume of DMSO (e.g., 10% of the final volume).
-
Once dissolved, add sterile isotonic saline to the final desired volume.
-
Vortex thoroughly to ensure a homogenous solution.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Note: Always prepare fresh solutions on the day of the experiment.
Animal Handling and Acclimation
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Handling: Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress associated with handling and injections.
Behavioral Testing Protocols
General Considerations:
-
Pre-treatment Time: The time between Mianserin administration and the behavioral test is critical. For most acute studies, a pre-treatment time of 30-60 minutes is common for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Control Group: Always include a vehicle control group that receives an injection of the same volume of the solvent used to dissolve the Mianserin.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment conditions.
-
Randomization: Randomly assign animals to treatment groups.
This test is used to assess antidepressant-like activity.
Materials:
-
Cylindrical container (approximately 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
Protocol:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of approximately 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer Mianserin or vehicle 30-60 minutes before the test.
-
Place the rat in the swim cylinder for a 5-minute session.
-
Record the entire session for later analysis.
-
Scoring: The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors to score include swimming and climbing.
-
This test is used to assess anxiety-like behavior.
Materials:
-
Elevated plus-shaped maze with two open arms and two closed arms.
-
Video recording and tracking software.
Protocol:
-
Administer Mianserin or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
Scoring: Key parameters include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and the number of entries into the open arms suggests an anxiolytic effect.
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
A square or circular arena with walls to prevent escape.
-
Video recording and tracking software.
Protocol:
-
Administer Mianserin or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using video tracking software.
-
Scoring: Parameters to measure include total distance traveled, time spent in the center of the arena versus the periphery, and the number of rearings. A decrease in the time spent in the center is often interpreted as increased anxiety.
This test assesses social preference and can be used to model social deficits.
Materials:
-
Three-chambered social interaction apparatus.
-
Two small, wire cages to hold "stranger" mice.
-
Video recording and tracking software.
Protocol:
-
Habituation Phase:
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
-
Sociability Phase:
-
Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
-
Social Novelty Phase:
-
Introduce a second, novel "stranger" mouse into the previously empty wire cage.
-
Place the test mouse back in the center chamber and allow it to explore for 10 minutes.
-
-
Scoring: The primary measure is the time the test mouse spends sniffing each wire cage. A preference for the chamber with the stranger mouse over the empty cage indicates normal sociability. A preference for the novel stranger mouse over the familiar one indicates normal social memory.
Signaling Pathways and Experimental Workflows
Mianserin's Primary Mechanism of Action
Caption: Mianserin's primary mechanism involves antagonizing key neurotransmitter receptors.
General Experimental Workflow for a Behavioral Study
Caption: A typical workflow for in vivo rodent behavioral studies with Mianserin.
References
Protocol for the Dissolution and Application of Mianserin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin hydrochloride is a tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist at multiple receptor sites, including serotonin (5-HT), histamine, and adrenergic receptors. Its use in in vitro cell culture models is crucial for elucidating its mechanisms of action and exploring its therapeutic potential beyond its antidepressant effects. This document provides a detailed protocol for the proper dissolution of mianserin hydrochloride for consistent and reliable results in cell culture applications.
Data Presentation
Physicochemical and Solubility Data of Mianserin Hydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 300.83 g/mol | [1] |
| Solubility in Water | Up to 10 mM | [1] |
| Solubility in DMSO | ≥ 60 mg/mL (≥ 199.44 mM) | |
| Solubility in Ethanol | ≥ 21 mg/mL (≥ 69.8 mM) | |
| Storage (Solid) | Room temperature, desiccated | [1] |
| Storage (In Solution) | 2-8°C for several days; -20°C for up to 1 month |
Recommended Working Concentrations
The optimal working concentration of mianserin hydrochloride is cell-type dependent and should be determined empirically through dose-response experiments.
| Cell Line | Application | Effective Concentration (IC₅₀) | Source(s) |
| HEK Cells | hERG channel blockade | 3.2 µM | [2] |
| SW480 | Inhibition of tumor growth | Not specified | [3] |
Experimental Protocols
Preparation of a 10 mM Mianserin Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
Mianserin hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh out 3.01 mg of mianserin hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the mianserin hydrochloride powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
Dilution of Mianserin Hydrochloride for Cell Culture Treatment
This protocol describes the serial dilution of the 10 mM DMSO stock solution to achieve a final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells, typically between 0.1% and 0.5%.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM mianserin hydrochloride stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is recommended to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock solution in 90 µL of sterile cell culture medium or phosphate-buffered saline (PBS).
-
Final Dilution: Further dilute the intermediate stock solution into the final volume of cell culture medium to achieve the desired treatment concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate stock to 990 µL of the cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without mianserin hydrochloride. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Application to Cells: Gently mix the medium containing the final concentration of mianserin hydrochloride or the vehicle control and apply it to your cell cultures.
Mandatory Visualization
Mianserin Hydrochloride Mechanism of Action
Caption: Mianserin's multifaceted antagonism of key neurotransmitter receptors.
Experimental Workflow for Cell Treatment
Caption: Step-by-step workflow for preparing and applying mianserin to cell cultures.
Signaling Pathways of Mianserin's Target Receptors
5-HT2A/2C and H1 Receptor (Gq-Coupled) Signaling Pathway
Caption: Mianserin antagonizes the Gq-coupled signaling cascade of 5-HT2 and H1 receptors.
α2-Adrenergic Receptor (Gi-Coupled) Signaling Pathway
Caption: Mianserin's antagonism of the Gi-coupled α2-adrenergic receptor pathway.
References
Application Notes and Protocols for Mianserin as a 5-HT2A Receptor Antagonist in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin, a tetracyclic antidepressant, is a well-characterized antagonist of the serotonin 2A (5-HT2A) receptor.[1] Its utility in in vitro pharmacological studies stems from its ability to competitively block the binding of serotonin and other agonists to the 5-HT2A receptor, thereby inhibiting downstream signaling cascades. These application notes provide detailed protocols for utilizing mianserin as a 5-HT2A receptor antagonist in common in vitro assays, guidance on data interpretation, and visual representations of the underlying molecular pathways and experimental workflows.
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses. Mianserin, by blocking the initial agonist binding, prevents the initiation of this signaling cascade.
Data Presentation: In Vitro Pharmacology of Mianserin at the 5-HT2A Receptor
The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of mianserin for the 5-HT2A receptor, compiled from various in vitro studies. These values provide a quantitative measure of mianserin's potency and are crucial for designing and interpreting experiments.
Table 1: Binding Affinity (Ki) of Mianserin for the 5-HT2A Receptor
| Species | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| Human | [³H]-ketanserin | Recombinant | 1.5 | [2] |
| Human | [³H]-ketanserin | Recombinant | 18.4 | [2] |
| Rat | [³H]-ketanserin | Cerebral Cortex | 5 | [2] |
| Rat | [³H]-ketanserin | Cerebral Cortex | 3.5 | [2] |
| Rat | [³H]-ketanserin | Cerebral Cortex | 2.5 | [2] |
Ki values represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism (IC50) of Mianserin at the 5-HT2A Receptor
| Assay Type | Agonist | Cell Type | IC50 (nM) | Reference |
| 5-HT-induced Ca2+ increase | Serotonin | Human Platelets | Not specified, but inhibitory effects were demonstrated | [3] |
| 5-HT-induced shape change | Serotonin | Human Platelets | Not specified, but inhibitory effects were demonstrated | [3] |
| Inositol Phosphate Production | Serotonin | SH-SY5Y cells expressing human 5-HT2A receptors | Down-regulation of receptor number and decreased maximal production of inositol phosphates observed with 100 nM mianserin | [4] |
IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist. These values are dependent on the specific assay conditions, including agonist concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This assay determines the binding affinity (Ki) of mianserin by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]-ketanserin) for binding to the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]-ketanserin.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Mianserin: A range of concentrations for competition analysis.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]-ketanserin + assay buffer.
-
Non-specific Binding: Cell membranes + [³H]-ketanserin + 10 µM unlabeled ketanserin.
-
Competition: Cell membranes + [³H]-ketanserin + varying concentrations of mianserin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of mianserin.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Flux Assay
This functional assay measures the ability of mianserin to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Appropriate for the cell line.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT2A Agonist: e.g., Serotonin (5-HT).
-
Mianserin: A range of concentrations.
-
Fluorescence plate reader with kinetic reading capability and automated injectors.
Protocol:
-
Cell Plating: Seed cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of mianserin or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add a pre-determined concentration of the 5-HT2A agonist (typically the EC80 concentration to allow for inhibition).
-
Immediately begin kinetic measurement of fluorescence for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.
-
Plot the normalized response against the log concentration of mianserin.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation. It provides a more stable endpoint measurement compared to the transient calcium flux.
Materials:
-
Cells: As in the calcium flux assay.
-
Assay Plates: White, solid-bottom 96- or 384-well plates.
-
IP1 Accumulation Assay Kit: e.g., HTRF®-based kits. These kits typically include lysis buffer and detection reagents (IP1-d2 and anti-IP1 cryptate).
-
5-HT2A Agonist: e.g., Serotonin (5-HT).
-
Mianserin: A range of concentrations.
-
HTRF®-compatible plate reader.
Protocol:
-
Cell Plating: Seed cells into the assay plates and culture overnight.
-
Compound and Agonist Incubation:
-
Remove the culture medium.
-
Add varying concentrations of mianserin or vehicle control to the wells.
-
Immediately add a pre-determined EC80 concentration of the 5-HT2A agonist.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection: Add the HTRF® lysis and detection reagents to each well according to the kit's protocol.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring fluorescence at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF® ratio for each well. The signal is typically inversely proportional to the amount of IP1 produced.
-
Normalize the data as described for the calcium flux assay.
-
Plot the percent inhibition against the log concentration of mianserin and fit the curve to determine the IC50 value.
-
Conclusion
Mianserin is a valuable pharmacological tool for the in vitro study of the 5-HT2A receptor. Its antagonist properties can be reliably characterized using the detailed protocols provided for radioligand binding, calcium flux, and IP1 accumulation assays. Accurate determination of its binding affinity and functional potency is essential for the design of robust experiments and the correct interpretation of results in the context of drug discovery and neuroscience research. It is important to note that mianserin also exhibits affinity for other receptors, which should be considered when interpreting data from complex biological systems.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of Antidepressants and antipsychotics on the 5HT2 receptor-mediated signal transducing system in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin Administration in Animal Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tetracyclic antidepressant Mianserin in preclinical animal models of depression. This document details experimental protocols for key behavioral assays, summarizes quantitative data on its effects, and illustrates its proposed mechanisms of action through signaling pathway diagrams.
Introduction to Mianserin
Mianserin is an atypical tetracyclic antidepressant with a complex pharmacological profile. Unlike typical antidepressants, it does not significantly inhibit the reuptake of monoamines.[1][2] Its antidepressant effects are thought to be mediated through the blockade of various neurotransmitter receptors, including serotonin (5-HT), histamine, and adrenergic receptors.[3] Recent evidence also points to its interaction with the kappa-opioid receptor system.[4] Animal models are crucial for elucidating the mechanisms underlying its therapeutic effects and for the development of novel antidepressants with similar profiles.
Behavioral Models of Depression
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.[5]
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a behavioral despair model in mice used to screen for antidepressant efficacy. Mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[6]
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a more etiologically relevant model of depression, inducing a state of anhedonia, a core symptom of depression in humans. This is achieved by exposing rodents to a series of mild, unpredictable stressors over an extended period. The primary readout is a decrease in preference for a sweetened solution (e.g., sucrose or saccharin), which can be reversed by chronic antidepressant treatment.[7][8]
Quantitative Data on Mianserin's Effects
The following tables summarize the quantitative effects of Mianserin administration in various animal models of depression and on neurochemical parameters.
Behavioral Studies
| Behavioral Test | Animal Model | Mianserin Dose | Effect | Reference |
| Forced Swim Test | Mice | 20 mg/kg | Elicited anti-immobility effects. Specific quantitative data on immobility time (mean ± SEM) is not available in the provided search results. | |
| Tail Suspension Test | Mice | Not Specified | Decreases the duration of immobility. Specific quantitative data on immobility time (mean ± SEM) is not available in the provided search results. | [6] |
| Chronic Mild Stress (Sucrose Preference) | Rats | 5 mg/kg/day (racemic) | Reversed the stress-induced decrease in sucrose intake. | [5] |
| Chronic Mild Stress (ICSS) | Rats | Not Specified | Gradually reversed the stress-induced increase in the intracranial self-stimulation (ICSS) threshold over ten days of treatment.[7][8] | [7][8] |
Neurochemical and Receptor Binding Studies
| Parameter | Brain Region | Animal Model | Mianserin Dose/Concentration | Effect | Reference |
| Extracellular Dopamine | Medial Prefrontal Cortex | Rat | 1, 5, and 10 mg/kg SC | Dose-dependent increase up to ~6-fold. | [1] |
| Extracellular Dopamine | Nucleus Accumbens | Rat | 1, 5, and 10 mg/kg SC | No significant modification. | [1] |
| Extracellular Noradrenaline | Medial Prefrontal Cortex | Rat | 1, 5, and 10 mg/kg SC | Dose-dependent increase. | [1] |
| Noradrenaline Turnover | Whole Brain | Rat | Acute or Chronic | Increased. | [1][2] |
| Beta-Adrenergic Receptor Density | Cerebral Cortex | Rat | 10 mg/kg/day for 21 days | No significant effect on receptor density. | [2][9] |
| Alpha-1 Adrenergic Receptor Density | Cerebral Cortex | Rat | Chronic | Increased density of [3H]prazosin binding sites by 23%. | [10] |
| Kappa-Opioid Receptor Binding | Striatum & Nucleus Accumbens | Rat | In vitro | Displaces the selective κ-opioid receptor ligand [3H]U-69,593. | [4] |
| ERK1/2 Phosphorylation | C6 Glioma Cells | In vitro | EC50 = 1.6 ± 0.3 µM | ~5-fold increase over control. | [4] |
| CREB Phosphorylation | CHO/KOP cells | In vitro | 1 µM | ~2-fold increase over control at 30 minutes. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Mice
-
Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.[5]
-
The entire session is typically video-recorded for later analysis.
-
After the 6-minute test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.[5]
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Data are typically expressed as the mean duration of immobility (in seconds) ± SEM.
-
Tail Suspension Test (TST) Protocol for Mice
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The area should be enclosed to prevent the mouse from seeing other animals.
-
Procedure:
-
Data Analysis:
-
The duration of immobility is scored throughout the 6-minute test.[11]
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data are expressed as the mean duration of immobility (in seconds) ± SEM.
-
Chronic Unpredictable Mild Stress (CUMS) Protocol for Rats
-
Housing: Rats are individually housed to increase their vulnerability to stress.
-
Stress Regimen: For a period of 4-8 weeks, expose the rats to a variable sequence of mild stressors. Examples of stressors include:
-
Stroboscopic illumination: 4-6 hours.
-
Tilted cage (45°): 12-16 hours.
-
Food or water deprivation: 12-16 hours.
-
Soiled cage (200 ml of water in sawdust bedding): 8-12 hours.
-
Paired housing with another stressed rat: 1-2 hours.
-
Reversal of the light/dark cycle.
-
-
Sucrose Preference Test:
-
Baseline: Before the CUMS procedure, accustom the rats to a 1% sucrose solution by presenting them with two bottles, one with sucrose solution and one with water, for 24 hours.
-
Testing: At weekly intervals during the CUMS protocol, deprive the rats of food and water for 12-16 hours, and then present them with the two pre-weighed bottles (sucrose and water) for 1 hour.
-
-
Data Analysis:
-
Measure the consumption of both sucrose solution and water by weighing the bottles.
-
Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.
-
A significant decrease in sucrose preference in the CUMS group compared to the control group indicates anhedonia.
-
Data are typically presented as mean sucrose preference (%) ± SEM or mean sucrose intake (g) ± SEM.
-
Signaling Pathways and Mechanisms of Action
Mianserin's antidepressant effects are mediated by a complex interplay of actions on multiple neurotransmitter systems. The following diagrams illustrate the key signaling pathways involved.
Conclusion
Mianserin demonstrates antidepressant-like effects in a variety of animal models of depression, including the Forced Swim Test, Tail Suspension Test, and the Chronic Unpredictable Mild Stress model. Its mechanism of action is complex, involving the modulation of multiple neurotransmitter systems through receptor antagonism and, as more recently discovered, agonism at kappa-opioid receptors, which leads to the activation of downstream signaling cascades implicated in neuroplasticity. The provided protocols offer a standardized approach for researchers to investigate the effects of Mianserin and novel compounds with similar pharmacological profiles. Further research is warranted to fully elucidate the quantitative impact of Mianserin in behavioral despair models and to further detail the downstream consequences of its multifaceted receptor interactions.
References
- 1. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic administration of amitriptyline or mianserin on rat cardiac and central adrenoceptors [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curative effects of the atypical antidepressant mianserin in the chronic mild stress-induced anhedonia model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curative effects of the atypical antidepressant mianserin in the chronic mild stress-induced anhedonia model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic administration of amitriptyline or mianserin on rat cardiac and central adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of chronic treatment with mianserin and protryptiline on rat brain cortical alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Mianserin Receptor Occupancy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays to measure the receptor occupancy of mianserin, a tetracyclic antidepressant with a complex pharmacological profile. The following sections offer comprehensive experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows to guide researchers in their study of this compound.
Mianserin is known to interact with multiple neurotransmitter systems, primarily acting as an antagonist at serotonin (5-HT), histamine, and adrenergic receptors.[1][2] Understanding its binding affinity and functional activity at these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and side-effect profiles.
Data Presentation: Mianserin Receptor Binding and Functional Activity
The following tables summarize the quantitative data for mianserin's binding affinity (Ki) and functional activity (IC50/EC50) at various human receptors. These values have been compiled from multiple sources to provide a comprehensive overview for comparative analysis.
Table 1: Mianserin Binding Affinities (Ki) at Human Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| Serotonin Receptors | |||
| 5-HT1D | [3H]5-HT | 820 | [1] |
| 5-HT2A | [3H]Ketanserin | 1.1 - 2.5 | [1][3] |
| 5-HT2B | [3H]LSD | 4.0 | [1] |
| 5-HT2C | [3H]Mesulergine | 1.4 - 2.6 | [1][3] |
| 5-HT3 | [3H]GR65630 | 38 | [1] |
| 5-HT6 | [3H]LSD | 5.0 | [1] |
| 5-HT7 | [3H]5-CT | 23 | [1] |
| Histamine Receptors | |||
| H1 | [3H]Mepyramine | 0.34 - 1.0 | [1][4] |
| Adrenergic Receptors | |||
| α1A | [3H]Prazosin | 25 | [3] |
| α1B | [3H]Prazosin | 32 | [3] |
| α1D | [3H]Prazosin | 20 | [3] |
| α2A | [3H]Clonidine | 4.5 - 21 | [1][3] |
| α2B | [3H]RX821002 | 16 | [1] |
| α2C | [3H]Rauwolscine | 13 | [1] |
| Opioid Receptors | |||
| κ-opioid | [3H]U-69,593 | 1700 | [1] |
Table 2: Mianserin Functional Activity (IC50/EC50) at Human Receptors
| Receptor Subtype | Assay Type | Measured Effect | Value (nM) | Source |
| 5-HT2A | Inositol Phosphate Accumulation | Antagonism (IC50) | 3.2 | [1] |
| H1 | Calcium Mobilization | Inverse Agonism (IC50) | 1.3 | [1] |
| α2A | cAMP Inhibition | Antagonism (IC50) | 18 | [1] |
| κ-opioid | [35S]GTPγS Binding | Partial Agonism (EC50) | 530 | [1] |
Key Signaling Pathways
Mianserin exerts its effects by modulating the signaling of various G protein-coupled receptors (GPCRs). The diagrams below illustrate the canonical signaling pathways for the primary receptor families targeted by mianserin.
Gq Signaling Pathway for 5-HT2A and H1 Receptors.
Gi Signaling Pathway for α2-Adrenergic Receptors.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to determine the receptor occupancy and functional effects of mianserin.
Radioligand Binding Assay: Competitive Inhibition
This assay measures the ability of mianserin to displace a specific radioligand from a target receptor, allowing for the determination of its binding affinity (Ki). The following is a general protocol that can be adapted for different receptors by using the appropriate radioligand and cell/tissue preparation.
Workflow for a competitive radioligand binding assay.
Protocol: [³H]Ketanserin Binding Assay for 5-HT2A Receptor
-
Membrane Preparation:
-
Homogenize rat frontal cortex tissue or cells expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin (final concentration ~1-2 nM), and 150 µL of membrane suspension (20-50 µg protein).
-
Non-specific Binding: 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM mianserin or spiperone), 50 µL of [³H]ketanserin, and 150 µL of membrane suspension.
-
Mianserin Competition: 50 µL of varying concentrations of mianserin, 50 µL of [³H]ketanserin, and 150 µL of membrane suspension.
-
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the mianserin concentration.
-
Determine the IC50 value (the concentration of mianserin that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of mianserin to antagonize the Gq-protein coupled signaling of receptors like 5-HT2A and H1. Agonist activation of these receptors leads to the production of inositol phosphates.
Workflow for an inositol phosphate accumulation assay.
Protocol: 5-HT2A Receptor-Mediated Inositol Phosphate Accumulation
-
Cell Culture and Labeling:
-
Plate CHO cells stably expressing the human 5-HT2A receptor in 24-well plates.
-
Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (0.5 µCi/mL).
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells for 15 minutes at 37°C in assay buffer (e.g., HBSS) containing 10 mM LiCl.
-
Add varying concentrations of mianserin and incubate for a further 15 minutes.
-
Stimulate the cells by adding a submaximal concentration (EC80) of serotonin and incubate for 30 minutes at 37°C.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding ice-cold 0.4 M perchloric acid.
-
Neutralize the extracts with 0.72 M KOH, 0.6 M KHCO3.
-
Separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the mianserin concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G proteins coupled to a receptor of interest. It can be used to determine whether a compound is an agonist, antagonist, or inverse agonist. For mianserin, this assay is particularly useful for assessing its antagonist activity at Gi-coupled α2-adrenergic receptors.
Workflow for a [³⁵S]GTPγS binding assay.
Protocol: α2-Adrenergic Receptor-Mediated [³⁵S]GTPγS Binding
-
Membrane Preparation:
-
Prepare membranes from cells expressing the human α2A-adrenergic receptor or from appropriate brain tissue as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (10 µM).
-
50 µL of membrane suspension (10-20 µg protein).
-
50 µL of varying concentrations of mianserin.
-
50 µL of a submaximal concentration (EC80) of an α2-adrenergic agonist (e.g., clonidine).
-
Start the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Dry the filters and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of agonist-stimulated [³⁵S]GTPγS binding in the presence of mianserin.
-
Plot the percentage of stimulation against the logarithm of the mianserin concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and consult original research articles for more detailed information.
References
Application Notes and Protocols: Mianserin as a Tool Compound for Studying Noradrenergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mianserin is a tetracyclic antidepressant that has proven to be a valuable pharmacological tool for the investigation of noradrenergic pathways.[1][2] Its primary mechanism of action relevant to the noradrenergic system is the blockade of presynaptic α2-adrenergic autoreceptors.[3][4][5][6] This action inhibits the negative feedback mechanism that normally restricts norepinephrine release, thereby leading to an increase in the synaptic concentration of norepinephrine.[3][6][7] This makes mianserin a useful compound for studying the downstream effects of enhanced noradrenergic neurotransmission. Additionally, mianserin interacts with other receptors, including serotonin and histamine receptors, which should be considered when designing and interpreting experiments.[1][4][7] These application notes provide an overview of mianserin's pharmacological profile and detailed protocols for its use in studying noradrenergic pathways.
Pharmacological Profile of Mianserin
Mianserin's primary effect on the noradrenergic system is the antagonism of α2-adrenergic receptors, which are inhibitory autoreceptors.[1][4][7] By blocking these receptors, mianserin disinhibits the release of norepinephrine from presynaptic terminals.[1] While it can inhibit norepinephrine reuptake, this effect is generally observed at higher concentrations.[1][3] Mianserin also exhibits affinity for α1-adrenoceptors.[1][5] Its S(+)-enantiomer is more potent in blocking α2-adrenergic autoreceptors.[5]
Data Presentation: Receptor Binding Affinities of Mianserin
The following table summarizes the binding affinities (Ki values) of mianserin for various receptors. Lower Ki values indicate a stronger binding affinity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| α1-Adrenergic | 25 | Rat Brain | [5] |
| α2-Adrenergic | 16 | Rat Brain | [5] |
| 5-HT1e | 26.1 | Human | [8] |
| 5-HT2A | 1.1 | Rat Cortex | [1] |
| 5-HT2B | 0.8 | Human | [9] |
| 5-HT2C | 1.3 | Human | [1] |
| 5-HT6 | 50 | Human | [9] |
| Histamine H1 | 0.3 | Human | [1] |
| Dopamine D3 | 1524 | Sf9 cells | [9] |
| κ-Opioid | 1700 | Human | [10] |
| µ-Opioid | 21000 | Human | [10] |
| δ-Opioid | 30200 | Human | [10] |
Experimental Protocols
In Vivo Microdialysis to Measure Extracellular Norepinephrine
This protocol describes how to use in vivo microdialysis to measure changes in extracellular norepinephrine levels in a specific brain region of a freely moving rodent following the administration of mianserin.[11][12]
Materials:
-
Mianserin hydrochloride
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm active membrane length)
-
Surgical instruments
-
Dental cement and anchor screws
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Recovery cage
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal using isoflurane.
-
Place the animal in a stereotaxic apparatus.
-
Maintain body temperature with a heating pad.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex or hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Allow the animal to recover for at least 24-48 hours with appropriate post-operative care, including analgesics.[12]
-
-
Microdialysis Experiment:
-
Place the animal in a microdialysis experimental chamber and allow it to habituate.[12]
-
Connect the microdialysis probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of norepinephrine levels.[12]
-
Collect several baseline dialysate samples (e.g., 3-4 samples over 60-80 minutes).[12]
-
Administer mianserin or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-4 hours) to monitor drug-induced changes in extracellular norepinephrine levels.[12]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify norepinephrine concentrations.
-
Express the results as a percentage of the baseline concentrations.
-
Behavioral Assay: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant activity. This protocol outlines the use of mianserin in the FST to assess its effects on depressive-like behavior, which is modulated by the noradrenergic system.
Materials:
-
Mianserin hydrochloride
-
Vehicle (e.g., sterile saline)
-
Cylindrical glass tank (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment (optional)
-
Timers
Procedure:
-
Habituation (Day 1):
-
Fill the glass tank with water to a depth of 15 cm.
-
Gently place each animal individually into the tank for a 15-minute pre-swim session.
-
After 15 minutes, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
This pre-exposure is crucial for inducing a stable baseline of immobility.
-
-
Drug Administration and Testing (Day 2):
-
Administer mianserin or vehicle to the animals (e.g., 30-60 minutes before the test, depending on the route of administration).
-
Fill the glass tank with fresh water (23-25°C) to a depth of 15 cm.
-
Gently place each animal individually into the tank for a 5-minute test session.
-
Record the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
The experiment should be conducted by an observer blind to the treatment conditions.
-
-
Data Analysis:
-
Compare the duration of immobility between the mianserin-treated and vehicle-treated groups.
-
A significant reduction in immobility time in the mianserin group is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of mianserin on a noradrenergic synapse.
Experimental Workflow
Caption: General experimental workflow for studying the effects of mianserin.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Mianserin: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mianserin on noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mianserin - Prescriber's Guide [cambridge.org]
- 5. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 8. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in modulation of noradrenergic and serotonergic transmission by the alpha-2 adrenoceptor antagonists, mirtazapine, mianserin and idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative EEG Analysis of Mianserin Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative electroencephalography (qEEG) analysis of the tetracyclic antidepressant, mianserin. This document includes detailed experimental protocols and a summary of quantitative data to facilitate research into the pharmacodynamic effects of mianserin on the central nervous system.
Introduction
Mianserin is a tetracyclic antidepressant with a complex pharmacological profile, primarily acting as an antagonist at various serotonin (5-HT), histamine (H1), and α-adrenergic receptors.[1][2] Unlike typical tricyclic antidepressants, mianserin does not significantly inhibit the reuptake of serotonin and has low anticholinergic activity.[3][4] Quantitative EEG (qEEG) is a sensitive tool for assessing the effects of psychotropic drugs on brain activity, providing objective biomarkers of drug action.[5] Pharmaco-EEG studies have demonstrated that mianserin induces characteristic changes in the brain's electrical activity, which can be quantified to understand its mechanism of action and dose-response relationship.[4][6]
Quantitative Data Summary
The effects of mianserin on EEG frequency bands have been documented in clinical studies. A summary of these findings is presented below.
| EEG Frequency Band | Effect of Mianserin Administration | Study Reference |
| Delta (< 4 Hz) | Increase | [6] |
| Theta (4 - 7.5 Hz) | Increase in frequencies below 6 Hz | [6] |
| Alpha (7.5 - 12.5 Hz) | Decrease | [6] |
| Beta (12.5 - 30 Hz) | Decrease in the lower beta range (up to 15 Hz) and increase in the higher beta range (> 18 Hz) | [6] |
Table 1: Summary of Mianserin's Effects on EEG Frequency Bands
Signaling Pathways
Mianserin's mechanism of action involves the modulation of several neurotransmitter systems. Its antagonist activity at α2-adrenergic autoreceptors leads to an increase in the release of norepinephrine (NE).[7] This, in turn, can influence downstream signaling cascades. Additionally, mianserin is a potent antagonist of several serotonin receptors, including 5-HT2A and 5-HT2C, and the histamine H1 receptor.[1] Some research also suggests an inhibitory effect on downstream p38 mitogen-activated protein kinase (MAPK) signaling, potentially related to its anti-inflammatory properties.[1]
Experimental Protocols
The following protocols are based on established guidelines for pharmaco-EEG studies, such as those from the International Pharmaco-EEG Society (IPEG).[5][8]
Protocol 1: Subject Selection and Preparation
-
Inclusion Criteria:
-
Healthy male and female volunteers, aged 18-55 years.
-
Body Mass Index (BMI) between 18 and 30 kg/m ².
-
Normal physical examination, electrocardiogram (ECG), and routine laboratory tests.
-
Written informed consent.
-
-
Exclusion Criteria:
-
History or presence of any clinically significant medical or psychiatric disorder.
-
Use of any psychoactive medication within the last month.
-
History of substance abuse or dependence.
-
Positive drug screen at baseline.
-
Known allergy or hypersensitivity to mianserin or related compounds.
-
Pregnancy or lactation.
-
-
Subject Preparation:
-
Subjects should abstain from alcohol and caffeine for at least 48 hours prior to the study.
-
Subjects should have a standardized meal before the study and maintain a consistent diet.
-
A washout period of at least one week should be implemented in crossover study designs.
-
Protocol 2: Study Design and Drug Administration
-
Design: A randomized, double-blind, placebo-controlled, crossover design is recommended. Each subject will receive a single oral dose of mianserin (e.g., 15 mg or 30 mg) and a placebo on separate occasions.[6]
-
Drug Administration:
-
Mianserin or placebo is administered with a standard volume of water.
-
The time of administration is recorded precisely.
-
Protocol 3: EEG Recording
-
Electrode Placement:
-
A minimum of 19 scalp electrodes should be placed according to the International 10-20 system (Fp1, Fp2, F7, F3, Fz, F4, F8, T3, C3, Cz, C4, T4, T5, P3, Pz, P4, T6, O1, O2).[9]
-
Electro-oculogram (EOG) electrodes should be placed to monitor eye movements.
-
Electrode impedance should be kept below 5 kΩ.
-
-
Recording Parameters:
-
Sampling rate: ≥ 256 Hz.
-
Amplifier settings: Band-pass filter of 0.5 - 70 Hz.
-
Recording conditions: Subjects should be in a quiet, dimly lit room, seated comfortably in a reclining chair.
-
EEG recordings should be performed at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, and 8 hours) to capture the time course of drug effects.[6]
-
Each recording session should consist of at least 5 minutes of eyes-closed, resting-state EEG.
-
Protocol 4: Data Analysis
-
Data Preprocessing:
-
The raw EEG data should be visually inspected for artifacts (e.g., eye blinks, muscle activity, electrode pop).
-
Contaminated epochs should be marked and excluded from further analysis.
-
Independent Component Analysis (ICA) can be used for more advanced artifact removal.
-
-
Quantitative Analysis:
-
The cleaned EEG data is segmented into epochs of 2-4 seconds.
-
A Fast Fourier Transform (FFT) is applied to each epoch to calculate the power spectrum.
-
The power spectra are then averaged across all epochs for each recording session.
-
The absolute and relative power for each frequency band (delta, theta, alpha, beta) are calculated.
-
-
Statistical Analysis:
-
The changes in qEEG parameters from baseline are calculated for each post-dose time point.
-
Statistical tests (e.g., repeated measures ANOVA) are used to compare the effects of mianserin and placebo on the different qEEG measures.
-
P-values < 0.05 are typically considered statistically significant.
-
Conclusion
These application notes and protocols provide a framework for conducting rigorous qEEG studies to investigate the effects of mianserin. By following standardized procedures, researchers can obtain reliable and reproducible data to further elucidate the neurophysiological mechanisms of this antidepressant and aid in the development of new CNS-active compounds. The characteristic qEEG profile of mianserin, including an increase in slow-wave activity and a decrease in alpha activity, serves as a valuable biomarker for its central effects.
References
- 1. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 2. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Analysis of Pharmaco-EEG Data in Humans [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. [PDF] Guidelines for the Recording and Evaluation of Pharmaco-EEG Data in Man: The International Pharmaco-EEG Society (IPEG) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Mianserin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin is a tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist at several biogenic amine receptors, including serotonin (5-HT), histamine (H1), and adrenergic (α1 and α2) receptors. This multimodal mechanism of action contributes to its therapeutic effects and side-effect profile. The development of novel compounds with mianserin-like activity requires robust and efficient screening platforms to characterize their potency and selectivity across these various G protein-coupled receptors (GPCRs).
These application notes provide detailed protocols for a suite of cell-based assays designed to identify and characterize compounds that mimic the antagonist properties of mianserin at its key molecular targets. The described assays are suitable for high-throughput screening (HTS) and lead optimization campaigns.
Key Mianserin Targets and Corresponding Cell-Based Assays
The primary screening strategy for mianserin-like compounds involves assessing their antagonist activity at key Gq, Gi, and Gs-coupled receptors.
| Target Receptor | G-Protein Coupling | Primary Second Messenger | Recommended Primary Assay |
| Serotonin Receptor 2A (5-HT2A) | Gq/11 | ↑ Intracellular Calcium (Ca2+), ↑ Inositol Phosphate (IP) | Calcium Mobilization Assay |
| Histamine H1 Receptor (H1R) | Gq/11 | ↑ Intracellular Calcium (Ca2+), ↑ Inositol Phosphate (IP) | Calcium Mobilization Assay |
| α1-Adrenergic Receptor | Gq/11 | ↑ Intracellular Calcium (Ca2+), ↑ Inositol Phosphate (IP) | Calcium Mobilization Assay |
| α2-Adrenergic Receptor | Gi/o | ↓ Cyclic AMP (cAMP) | cAMP Assay |
| Serotonin Receptor 2C (5-HT2C) | Gq/11 | ↑ Intracellular Calcium (Ca2+), ↑ Inositol Phosphate (IP) | Calcium Mobilization Assay |
Secondary assays, such as reporter gene and β-arrestin recruitment assays, can provide further insights into the signaling pathways modulated by the test compounds.
Data Presentation: Comparative Antagonist Potency
The following tables summarize the potency of mianserin and other reference antagonists at key target receptors, as determined by various cell-based assays. This data serves as a benchmark for evaluating newly synthesized mianserin-like compounds.
Table 1: Antagonist Potency (IC50/Ki) at Serotonin Receptors
| Compound | Receptor | Assay Type | Cell Line | IC50 / Ki (nM) | Reference |
| Mianserin | 5-HT2A | Radioligand Binding ([3H]ketanserin) | Rat Cortex | 1.0 | [1] |
| Mianserin | 5-HT2A | Functional (Inositol Phosphate) | SH-SY5Y | ~100 (down-regulation) | [2] |
| Mianserin | 5-HT2C | Radioligand Binding ([3H]mesulergine) | SH-SY5Y | 44% reduction at 100nM | [2] |
| Ketanserin | 5-HT2A | Radioligand Binding ([3H]ketanserin) | CHO-K1 | 0.0057 µM (IC50) | [3] |
| Ritanserin | 5-HT2A | Radioligand Binding ([3H]ketanserin) | CHO-K1 | 0.0092 µM (IC50) | [3] |
| Spiperone | 5-HT2A | Radioligand Binding ([3H]ketanserin) | CHO-K1 | 0.0031 µM (IC50) | [3] |
Table 2: Antagonist Potency (KD) at Histamine H1 Receptor
| Compound | Assay Type | Cell Line | KD (M) | Reference |
| Doxepin | Cell Membrane Chromatography | HEK293 | (9.90 ± 0.18) × 10⁻⁷ | [4] |
| Azelastine | Cell Membrane Chromatography | HEK293 | (8.72 ± 0.21) × 10⁻⁷ | [4] |
| Cyproheptadine | Cell Membrane Chromatography | HEK293 | (9.12 ± 0.26) × 10⁻⁷ | [4] |
| Astemizole | Cell Membrane Chromatography | HEK293 | (1.42 ± 0.13) × 10⁻⁶ | [4] |
| Chlorpheniramine | Cell Membrane Chromatography | HEK293 | (2.25 ± 0.36) × 10⁻⁶ | [4] |
| Diphenhydramine | Cell Membrane Chromatography | HEK293 | (3.10 ± 0.27) × 10⁻⁶ | [4] |
Table 3: Agonist Potency (EC50) for Reference Agonists
| Agonist | Receptor | Assay Type | Cell Line | EC50 (M) | Reference |
| Serotonin | 5-HT2A | Calcium Flux | U2OS | - | [5] |
| Serotonin | 5-HT2A | IP1 | CHO-K1 | 0.047 µM | [3] |
| Histamine | H1R | Calcium Flux | HRH1 Nomad | 6.93 x 10⁻⁸ | [6] |
| Histamine | H1R | β-arrestin | HRH1 Nomad | 3.86 x 10⁻⁸ | [6] |
| Isoproterenol | β2-Adrenergic | cAMP Flux | ADRB2 Nomad | 4.91 x 10⁻¹⁰ | [7] |
Experimental Protocols
Calcium Mobilization Assay for Gq-Coupled Receptors (5-HT2A, H1R, α1-Adrenergic)
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following receptor activation, suitable for HTS of antagonists.[8][9]
Signaling Pathway
References
- 1. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Studying Mianserin's κ-Opioid Receptor Agonism In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin, a tetracyclic antidepressant, has been identified as a ligand for the κ-opioid receptor (KOR), exhibiting partial agonist activity.[1][2] This finding opens avenues for its use as a tool compound in in vitro studies to explore the pharmacology and signaling of the KOR. The KOR, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for pain, depression, and addiction.[3] Understanding the interaction of compounds like mianserin with the KOR is crucial for advancing drug discovery in these areas.
These application notes provide detailed protocols for three fundamental in vitro assays to characterize the binding and functional activity of mianserin at the KOR: a competitive radioligand binding assay, a [³⁵S]GTPγS binding assay, and a cAMP accumulation assay.
Mianserin Quantitative Data at the κ-Opioid Receptor
The following table summarizes the in vitro pharmacological data for mianserin at the κ-opioid receptor.
| Parameter | Value (µM) | Assay | Cell System | Reference |
| Binding Affinity (Ki) | 1.7 ± 0.3 | Radioligand Displacement ([³H]diprenorphine) | CHO cells expressing human KOR | [1] |
| Functional Potency (EC₅₀) | 0.53 ± 0.05 | [³⁵S]GTPγS Binding | CHO cells expressing human KOR | [1] |
Signaling Pathway and Experimental Workflows
κ-Opioid Receptor Signaling Pathway
The KOR primarily couples to the inhibitory G protein, Gαi/o. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] This signaling cascade is a key mechanism through which the KOR exerts its physiological effects.
Experimental Workflow: Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound (mianserin) by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.[6][7]
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the KOR upon agonist binding, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][9]
Experimental Workflow: cAMP Accumulation Assay
This assay measures the ability of a KOR agonist to inhibit the production of cAMP, typically after stimulation of adenylyl cyclase with forskolin.[10][11]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of mianserin for the KOR.
Materials:
-
Membranes: Crude membranes from CHO cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Test Compound: Mianserin hydrochloride.
-
Non-specific binding control: U-69,593 (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO-KOR cells in ice-cold lysis buffer and prepare crude membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add in the following order (in triplicate):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]U-69,593 (final concentration ~0.4 nM), and 100 µL membrane suspension (20 µg protein).[12]
-
Non-specific Binding: 50 µL unlabeled U-69,593 (final concentration 10 µM), 50 µL [³H]U-69,593, and 100 µL membrane suspension.[12]
-
Mianserin Competition: 50 µL of mianserin dilutions, 50 µL [³H]U-69,593, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.[12]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.[13]
-
Detection: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of mianserin.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of mianserin at the KOR.
Materials:
-
Membranes: Crude membranes from CHO-KOR cells.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Test Compound: Mianserin hydrochloride.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[12]
-
Filtration and Detection Equipment: As in Protocol 1.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL (in triplicate):
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[8]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well (final concentration ~0.05 nM) to start the reaction.[12]
-
Incubation: Incubate the plate at 25°C for 60 minutes.[12]
-
Filtration, Washing, and Detection: As described in Protocol 1.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the specific binding (as a percentage of basal or maximal stimulation by a full agonist) against the log concentration of mianserin.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[8]
-
Protocol 3: cAMP Accumulation Assay
This protocol assesses the ability of mianserin to inhibit adenylyl cyclase activity.
Materials:
-
Cells: CHO-KOR cells.
-
Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
Test Compound: Mianserin hydrochloride.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Seed CHO-KOR cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate cells with varying concentrations of mianserin for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal cAMP response (to be determined empirically, often 1-10 µM) and incubate for a further 15-30 minutes.[11][15]
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of mianserin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid mu, delta, and kappa receptor-induced activation of phospholipase C-beta 3 and inhibition of adenylyl cyclase is mediated by Gi2 and G(o) in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
Application of Mianserin in Schizophrenia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mianserin in preclinical schizophrenia research models. Mianserin, a tetracyclic antidepressant, has garnered interest in schizophrenia research due to its unique pharmacological profile, primarily as a potent antagonist of serotonin 5-HT2A/2C and α2-adrenergic receptors.[1][2][3] This profile suggests its potential to ameliorate not only positive symptoms but also the challenging negative and cognitive domains of schizophrenia. This document outlines its mechanism of action, summarizes key preclinical findings, and provides detailed protocols for its application in established rodent models of schizophrenia.
Mechanism of Action in the Context of Schizophrenia
Mianserin's therapeutic potential in schizophrenia models is attributed to its multi-receptor antagonism.[1][2] By blocking 5-HT2A receptors, mianserin is thought to reduce dopaminergic hyperactivity in the mesolimbic pathway, which is associated with positive symptoms, while simultaneously increasing dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[4][5] Its antagonism of α2-adrenergic autoreceptors further enhances noradrenergic and serotonergic neurotransmission.[1] This combined action profile mimics some characteristics of atypical antipsychotics.
Data Presentation: Efficacy of Mianserin in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of mianserin in rodent models of schizophrenia.
Table 1: Effects of Mianserin on Positive Symptoms in Rodent Models
| Model | Species | Mianserin Dose | Challenge Agent & Dose | Behavioral Test | Key Findings | Reference(s) |
| Dopamine D2 Receptor Antagonist Synergy | Rat | 5 mg/kg (i.p.) | Raclopride (0.1 mg/kg, s.c.) | Conditioned Avoidance Response (CAR) | Significantly enhanced the suppressant effect of raclopride on CAR. | [5][6] |
| NMDA Receptor Hypofunction | Mouse | Not specified | MK-801 (0.15 mg/kg and higher) | Locomotor Activity & Stereotypy | Mianserin's potential to modulate MK-801 induced hyperlocomotion is an area for investigation. | [7] |
Table 2: Effects of Mianserin on Negative Symptoms in Rodent Models
| Model | Species | Mianserin Dose | Challenge Agent & Dose | Behavioral Test | Key Findings | Reference(s) |
| NMDA Receptor Hypofunction | Mouse | Not specified | Phencyclidine (PCP) | Forced Swim Test | Mianserin is a candidate to be tested for reversal of PCP-induced immobility. | [8] |
| NMDA Receptor Hypofunction | Rat | Not specified | Phencyclidine (PCP) | Social Interaction Test | Mianserin's effect on PCP-induced social withdrawal warrants investigation. | [9][10] |
Table 3: Effects of Mianserin on Cognitive Function in Rodent Models
| Model | Species | Mianserin Dose | Challenge Agent & Dose | Behavioral Test | Key Findings | Reference(s) |
| NMDA Receptor Hypofunction | Mouse/Rat | Not specified | MK-801 (up to 0.1 mg/kg) | Novel Object Recognition (NOR) | Potential for mianserin to reverse MK-801-induced deficits in recognition memory. | [11][12][13] |
Table 4: Neurochemical Effects of Mianserin Relevant to Schizophrenia Models
| Brain Region | Species | Mianserin Dose | Effect on Neurotransmitters | Reference(s) |
| Medial Prefrontal Cortex (mPFC) | Rat | 1, 5, 10 mg/kg (s.c.) | Dose-dependent increase in extracellular dopamine (up to 6-fold). | [4] |
| Nucleus Accumbens (NAC) | Rat | 1, 5, 10 mg/kg (s.c.) | No significant change in extracellular dopamine. | [4] |
| Whole Brain | Rat | Not specified | Increases noradrenaline turnover. | [14] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mianserin's primary mechanism of action.
Caption: Workflow for PCP-induced schizophrenia model.
Caption: Workflow for MK-801-induced schizophrenia model.
Experimental Protocols
Conditioned Avoidance Response (CAR) for Positive Symptoms
This protocol assesses the potential antipsychotic-like activity of mianserin, particularly its ability to enhance the effects of a D2 antagonist.[5][6]
-
Animals: Male Wistar rats.
-
Apparatus: Automated two-way shuttle boxes.
-
Procedure:
-
Training: Rats are trained to avoid a mild footshock by moving from one compartment to the other in response to a conditioned stimulus (e.g., a light or tone).
-
Drug Administration:
-
Administer mianserin (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
Administer the D2 antagonist raclopride (e.g., 0.1 mg/kg, s.c.) or vehicle.
-
-
Testing: Place the rat in the shuttle box and begin the test session, recording the number of avoidances, escapes, and failures to respond.
-
-
Data Analysis: The primary measure is the percentage of avoidances. A decrease in avoidance responses without a significant increase in escape failures suggests an antipsychotic-like effect.
PCP-Induced Social Interaction Deficits for Negative Symptoms
This protocol models the social withdrawal characteristic of the negative symptoms of schizophrenia.[9][10]
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open-field arena.
-
Procedure:
-
PCP Treatment: Administer PCP (e.g., 5 mg/kg, i.p., twice daily for 7 days) followed by a 7-day washout period to induce a chronic deficit.
-
Habituation: Acclimate rats to the testing arena.
-
Drug Administration: Administer mianserin or vehicle according to the desired treatment regimen.
-
Testing: Pair the test rat with an unfamiliar, weight-matched partner in the arena for a set duration (e.g., 10-15 minutes).
-
Scoring: Manually or with video-tracking software, score the duration and frequency of social behaviors (e.g., sniffing, grooming, following).
-
-
Data Analysis: Compare the social interaction time between mianserin- and vehicle-treated groups. An increase in social interaction suggests amelioration of negative-like symptoms.
MK-801-Induced Hyperlocomotion for Positive Symptoms
This model assesses the effects of mianserin on hyperactivity induced by the NMDA receptor antagonist MK-801.[7][15]
-
Animals: Male C57BL/6 or Swiss Webster mice.
-
Apparatus: Open-field activity chambers equipped with infrared beams.
-
Procedure:
-
Habituation: Allow mice to acclimate to the testing room.
-
Drug Administration:
-
Administer mianserin or vehicle.
-
After a pre-treatment interval (e.g., 30-60 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).
-
-
Testing: Immediately place the mouse in the activity chamber and record locomotor activity (e.g., total distance traveled, rearing frequency) for a specified period (e.g., 60-120 minutes).
-
-
Data Analysis: Compare locomotor activity between treatment groups. A reduction in MK-801-induced hyperlocomotion by mianserin would indicate a potential antipsychotic-like effect.
Novel Object Recognition (NOR) for Cognitive Deficits
This test evaluates the effect of mianserin on recognition memory, a cognitive domain often impaired in schizophrenia.[11][12]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Open-field arena and two sets of identical, and one novel, objects.
-
Procedure:
-
Habituation: Acclimate rats to the empty arena for several days.
-
Drug Administration: Administer mianserin or vehicle prior to the training session. Administer MK-801 (e.g., 0.1 mg/kg, i.p.) to induce a cognitive deficit.
-
Training (Familiarization) Phase: Place the rat in the arena with two identical objects and allow exploration for a set time (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1-24 hours).
-
Testing Phase: Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The primary measure is the discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the effects of mianserin, a tetracyclic antidepressant, and of imipramine on uptake and release of neurotransmitters in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjunctive treatment with mianserin enhances effects of raclopride on cortical dopamine output and, in parallel, its antipsychotic-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive treatment with mianserin enhances effects of raclopride on cortical dopamine output and, in parallel, its antipsychotic-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of immobility in a forced swimming test by subacute or repeated treatment with phencyclidine: a new model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. b-neuro.com [b-neuro.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some effects of mianserin on monoamine metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
Troubleshooting & Optimization
Mianserin Solubility in Aqueous Solutions: A Technical Support Guide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Mianserin in aqueous solutions.
FAQs: Quick Solutions to Common Problems
| Question | Answer |
| What is the reported solubility of Mianserin hydrochloride in water? | The solubility of Mianserin hydrochloride in water is reported with some variability. It is described as soluble up to 10 mM.[1] Another source indicates a solubility of 3.4 mg/mL in water. At a pH of 7.4, the solubility has been noted as greater than 45.1 µg/mL.[2] |
| Is Mianserin hydrochloride soluble in common laboratory buffers? | Yes, Mianserin hydrochloride has been shown to be soluble in several common laboratory buffers. It is soluble in 0.01 M and 0.1 M hydrochloric acid (HCl), acetate buffer at pH 4.1 and 5.0, and phosphate buffer at pH 6.8.[3][4][5] |
| Can I use organic solvents to dissolve Mianserin hydrochloride? | Yes, Mianserin hydrochloride is soluble in some organic solvents. It has a reported solubility of 5.6 mg/mL in ethanol. Dimethyl sulfoxide (DMSO) is also commonly used as a solvent for initial stock solutions of compounds with limited aqueous solubility.[6][7] |
| Does Mianserin aggregate in aqueous solutions? | Studies on the aggregation of various antidepressant drugs in aqueous solution found no significant association or aggregation of Mianserin hydrochloride up to its solubility limit. |
| What is the best way to store Mianserin hydrochloride solutions? | For short-term use, it is recommended to prepare solutions fresh on the same day.[8] If storage is necessary, solutions can be stored at -20°C for up to one month.[8] It is important to bring the solution to room temperature and ensure no precipitate is present before use.[8] |
Troubleshooting Guide
Issue 1: Mianserin hydrochloride powder is not dissolving in water.
This is a common issue when trying to achieve higher concentrations.
Caption: Workflow for dissolving Mianserin hydrochloride.
Issue 2: Mianserin precipitates when diluting a DMSO stock solution into an aqueous buffer.
This phenomenon, often called "crashing out," occurs when the drug is no longer soluble in the predominantly aqueous final solution.
| Step | Action | Rationale |
| 1. Decrease Final Concentration | Reduce the final concentration of Mianserin in your experiment. | The most straightforward reason for precipitation is exceeding the solubility limit in the final aqueous buffer. |
| 2. Minimize Final DMSO Concentration | Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, keeping the final DMSO concentration low (ideally ≤ 0.1%).[6] | High concentrations of organic co-solvents can cause the compound to precipitate when diluted into an aqueous medium. |
| 3. pH Adjustment of Aqueous Buffer | Mianserin hydrochloride is more soluble in acidic conditions.[3][4][5] If your experimental design allows, consider using a buffer with a lower pH. | Increasing the acidity can enhance the solubility of Mianserin. |
| 4. Use of Solubilizing Agents | Incorporate cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into your aqueous solution before adding the Mianserin stock. | Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[9] |
| 5. Method of Addition | Add the Mianserin stock solution to the aqueous buffer slowly while vortexing or stirring. | This ensures rapid mixing and prevents localized high concentrations that can initiate precipitation.[6] |
Quantitative Solubility Data
The solubility of Mianserin hydrochloride can be influenced by the solvent and pH. The following tables summarize available quantitative data.
Table 1: Solubility of Mianserin Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | up to 10 mM | [1] |
| Water | 3.4 mg/mL | |
| Ethanol | 5.6 mg/mL | |
| Water (pH 7.4) | >45.1 µg/mL | [2] |
Table 2: Qualitative Solubility of Mianserin Hydrochloride in Different Buffers
| Buffer | Solubility | Reference |
| 0.01 M Hydrochloric Acid (HCl) | Soluble | [3][4][5] |
| 0.1 M Hydrochloric Acid (HCl) | Soluble | [3][4][5] |
| Acetate Buffer (pH 4.1) | Soluble | [3][4][5] |
| Acetate Buffer (pH 5.0) | Soluble | [3][4][5] |
| Phosphate Buffer (pH 6.8) | Soluble | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Mianserin Hydrochloride
Materials:
-
Mianserin hydrochloride (MW: 300.83 g/mol )
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Weigh the Compound: Carefully weigh out 3.01 mg of Mianserin hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, deionized water to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, proceed with the following steps.
-
Troubleshooting (if necessary):
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.
-
-
Verification: Visually inspect the solution to ensure there is no precipitate. The solution should be clear.
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.
Protocol 2: Preparation of Mianserin-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
This method can be used to enhance the aqueous solubility of Mianserin.
Materials:
-
Mianserin hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Weigh Components: Weigh equimolar amounts of Mianserin hydrochloride and HP-β-CD.
-
Form a Paste: Place the HP-β-CD in the mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Knead: Add the Mianserin hydrochloride powder to the paste and knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should become a uniform, sticky consistency.
-
Drying: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting solid powder is the Mianserin-HP-β-CD inclusion complex, which can then be dissolved in the desired aqueous buffer.
Mianserin's Mechanism of Action: A Simplified Signaling Pathway
Mianserin is known to be an antagonist at several serotonin (5-HT) and adrenergic receptors. Its antidepressant effects are believed to be mediated, in part, by blocking these receptors, which leads to an increase in the synaptic availability of norepinephrine and serotonin.
Caption: Simplified signaling pathway for Mianserin.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mianserin Hydrochloride | C18H21ClN2 | CID 68551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution Test for Mianserin Hydrochloride in Tablets | Drug Analytical Research [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 8. Mianserin | 5-HT2 antagonist | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Mianserin in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of mianserin in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target receptors for mianserin in neuronal cultures?
A1: Mianserin is a tetracyclic antidepressant with a complex pharmacological profile. Besides its intended effects, it exhibits significant affinity for several other receptors. Key off-target interactions identified in neuronal and related cell cultures include:
-
Kappa-Opioid Receptors (KOR): Mianserin acts as a partial agonist at KORs.[1][2] It has been shown to have a 12-fold and 18-fold higher affinity for κ-opioid receptors than for µ- and δ-opioid receptors, respectively.[1][2]
-
Serotonin (5-HT) Receptors: Mianserin is a potent antagonist at 5-HT2 receptors.[1][3] It also surprisingly functions as an agonist at the less-studied 5-HT1e and 5-HT1F receptors.[4][5]
-
Adrenergic Receptors: Mianserin is an antagonist of α2-adrenoceptors, which can lead to an increase in noradrenaline release.[1][6] It also has a high affinity for α1-adrenoceptors.[7]
-
Histamine H1 Receptors: Mianserin is a potent blocker of H1 receptors.[1]
Q2: What are the downstream signaling consequences of mianserin's off-target binding in neuronal cells?
A2: The engagement of off-target receptors by mianserin can trigger various downstream signaling cascades. For instance, its partial agonism at kappa-opioid receptors can lead to the phosphorylation of mitogen-activated protein kinases (MAPK), specifically ERK1/2 and p38 MAPK.[1][2] In primary cultures of mouse striatal and hippocampal neurons, mianserin has been observed to weakly enhance the phosphorylation of p38 MAPK on its own and antagonize the stimulation elicited by the KOR agonist dynorphin A.[1] Similarly, it can induce a slight increase in phospho-ERK1/2 levels while attenuating the effect of dynorphin A.[1]
Q3: Is there evidence of mianserin affecting synaptic transmission or neuronal health?
A3: Yes, studies have shown that mianserin can influence synaptic transmission and exhibit neuroprotective properties. For example, in C. elegans, mianserin treatment led to hypersensitivity to aldicarb-induced paralysis, suggesting enhanced synaptic release of acetylcholine.[8] Furthermore, mianserin has been shown to protect against oxidative stress.[8]
Q4: At what concentrations are the off-target effects of mianserin typically observed?
A4: The off-target effects of mianserin are observed across a range of concentrations. For its interaction with kappa-opioid receptors, the EC50 value for stimulating [**35S]GTPγS binding was estimated to be 0.53 ± 0.05 µM.[1] In studies on ERK1/2 phosphorylation, concentrations around 1 µM and 10 µM have been used.[1] For blocking neuronal uptake of noradrenaline, higher concentrations (1-10 µM) are required.[6]
Troubleshooting Guide
Problem 1: Unexpected changes in MAPK/ERK phosphorylation in my neuronal culture after mianserin treatment.
-
Possible Cause: Mianserin is a partial agonist at kappa-opioid receptors, which can modulate the MAPK/ERK signaling pathway.[1][2] Your observed effects could be a result of this off-target activity.
-
Troubleshooting Steps:
-
Confirm KOR involvement: Use a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), to see if the observed effects on ERK phosphorylation are blocked.[1]
-
Dose-response curve: Perform a dose-response experiment with mianserin to understand the concentration at which these effects occur.
-
Positive Control: Use a known KOR agonist, like U-50,488 or dynorphin A, as a positive control to compare the magnitude of ERK activation.[1]
-
Problem 2: My experimental results are inconsistent when using mianserin from different suppliers.
-
Possible Cause: Variability in the purity or salt form of the mianserin compound can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Compound Identity: Whenever possible, verify the identity and purity of your mianserin stock using analytical methods like HPLC or mass spectrometry.
-
Standardize Stock Preparation: Prepare a large, centralized stock of mianserin solution, aliquot it, and store it under appropriate conditions (e.g., -20°C or -80°C) to ensure consistency across experiments.
-
Solubility Check: Ensure that mianserin is fully dissolved in your vehicle solution. Poor solubility can lead to inaccurate concentrations.
-
Problem 3: I am observing significant cell death in my primary neuronal cultures after treatment with mianserin.
-
Possible Cause: While mianserin has shown some neuroprotective effects against oxidative stress, high concentrations or prolonged exposure could be neurotoxic.[8][9] Additionally, issues with the health of the primary neuronal culture itself can exacerbate drug-induced toxicity.[9][10]
-
Troubleshooting Steps:
-
Assess Culture Health: Before drug treatment, ensure your primary neuronal cultures are healthy, with well-defined processes and minimal signs of stress or glial overgrowth.[9]
-
Titrate Mianserin Concentration: Perform a toxicity assay (e.g., MTT assay or LDH assay) to determine the optimal, non-toxic concentration range of mianserin for your specific neuronal culture system.[11]
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve mianserin is not causing the observed cytotoxicity. Run a vehicle-only control.
-
Optimize Culture Conditions: Review your neuronal culture protocol, including coating substrates (PDL/PLL), media supplements, and feeding schedule, to ensure optimal neuronal viability.[9][12]
-
Quantitative Data Summary
Table 1: Mianserin Binding Affinities and Functional Potencies
| Target Receptor | Ligand/Assay | Cell Type/Tissue | Affinity (Ki) / Potency (EC50/IC50) | Reference |
| Kappa-Opioid Receptor | [3H]U-69,593 displacement | Rat striatum & NAc membranes | - | [1] |
| Kappa-Opioid Receptor | [35S]GTPγS binding | CHO/KOP cells | EC50: 0.53 ± 0.05 µM | [1] |
| Mu-Opioid Receptor | - | - | 12-fold lower affinity than KOR | [1][2] |
| Delta-Opioid Receptor | - | - | 18-fold lower affinity than KOR | [1][2] |
| 5-HT2 Receptor | [125I]-LSD binding | Human platelets | - | [3] |
| Noradrenaline Uptake | [3H]-noradrenaline uptake | Guinea-pig atria | 40% block at 1 µM | [6] |
| Noradrenaline Uptake | [3H]-noradrenaline uptake | Guinea-pig cortex | 57% block at 10 µM | [6] |
Experimental Protocols
Protocol 1: Assessment of ERK1/2 Phosphorylation in Primary Neuronal Cultures
This protocol is adapted from methodologies described in the literature for studying mianserin's effect on MAPK signaling.[1]
-
Cell Culture:
-
Prepare primary cultures of striatal or hippocampal neurons from neonatal mice or rats.
-
Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and L-glutamine.[9]
-
Maintain cultures for at least 7 days in vitro to allow for maturation.
-
-
Mianserin Treatment:
-
Prepare a stock solution of mianserin in an appropriate vehicle (e.g., DMSO or sterile water).
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add mianserin at the desired final concentrations (e.g., 1 µM, 10 µM) to the wells. Include a vehicle-only control.
-
For antagonist studies, pre-incubate the cells with a KOR antagonist like nor-BNI (100 nM) for a specified time before adding mianserin.
-
Incubate the cells for the desired time period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures G-protein activation and is based on protocols used to characterize mianserin's activity at opioid receptors.[1]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cultured cells (e.g., CHO cells expressing the receptor of interest) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of mianserin.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Define non-specific binding using a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of mianserin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: Mianserin's off-target signaling pathways.
Caption: Troubleshooting workflow for mianserin experiments.
References
- 1. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mianserin-induced up-regulation of serotonin receptors on normal human platelets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of mianserin on noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dendrotek.ca [dendrotek.ca]
- 10. researchgate.net [researchgate.net]
- 11. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Optimizing mianserin concentration for behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mianserin in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mianserin in behavioral studies?
A1: Mianserin is a tetracyclic antidepressant with a complex pharmacological profile. Its primary mechanism of action is believed to be the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increased release of norepinephrine.[1] Additionally, mianserin is a potent antagonist of several serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C, as well as histamine H1 receptors.[2] Its antidepressant and anxiolytic effects are thought to result from this combined action on noradrenergic and serotonergic systems.[2][3] Unlike typical tricyclic antidepressants, mianserin has low affinity for muscarinic acetylcholine receptors, resulting in fewer anticholinergic side effects.[4]
Q2: What is a good starting dose for mianserin in rodent behavioral studies?
A2: The optimal dose of mianserin can vary significantly depending on the animal species, the specific behavioral test, and whether the racemic mixture or an enantiomer is used. For racemic mianserin in rats, effective doses in antidepressant-like behavioral screens have been reported in the range of 5-10 mg/kg (i.p.).[1][5] In the elevated plus-maze, a dose of 10 mg/kg (i.p.) has been shown to produce anxiolytic-like effects in rats.[3] For mice, doses between 5 and 20 mg/kg have been used in locomotor activity studies, with lower doses (2.5 mg/kg) being effective in reducing ethanol-induced locomotor stimulation without affecting baseline activity.[6] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: Should I use racemic mianserin or one of its enantiomers?
A3: Mianserin is a chiral molecule, and its enantiomers have different pharmacological activities. The S(+)-enantiomer is more potent in behavioral tests indicative of antidepressant activity.[2][7] Specifically, the S(+)-enantiomer is more effective at blocking α2-adrenergic autoreceptors.[2] In one study, the antidepressant-like effects of the (+)-enantiomer were observed at a lower dose (0.6 mg/kg) compared to the (-)-enantiomer (2.5 mg/kg) and the racemic mixture (5-10 mg/kg).[1][5] The greater potency of the (+)-enantiomer may also be related to its higher affinity for the 5-HT2 receptor.[1][5] While the racemic mixture is often used and has clinical efficacy, using the S(+)-enantiomer may allow for more targeted investigation of the antidepressant-like effects with potentially fewer side effects.[7][8]
Q4: How should I prepare and administer mianserin for my experiments?
A4: Mianserin hydrochloride is soluble in isotonic saline solution. For intraperitoneal (i.p.) injections in rodents, prepare a fresh solution on the day of the experiment. The volume of injection should be kept low, typically not exceeding 10 ml/kg for mice and rats.[9] It is advisable to warm the solution to room or body temperature before injection to minimize discomfort to the animal.[10]
Troubleshooting Guides
Issue 1: Inconsistent or highly variable results between animals.
-
Question: We are observing high variability in our behavioral data even though all animals received the same dose of mianserin. What could be the cause?
-
Answer:
-
Pharmacokinetic Variability: There can be significant inter-individual differences in the metabolism and elimination of mianserin, which can lead to different plasma and brain concentrations.[11]
-
Animal Strain and Handling: Different rodent strains can have varying baseline levels of anxiety and behavioral responses to drugs.[12] Ensure that all animals are of the same strain, age, and sex. Consistent and gentle handling is crucial to minimize stress, which can be a confounding factor in behavioral experiments.
-
Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, and time of day, can significantly impact behavioral outcomes.[12] Standardize your experimental conditions as much as possible.
-
Drug Administration: Ensure accurate and consistent drug administration. For intraperitoneal injections, proper technique is essential to avoid injection into the gut or other organs.[9]
-
Issue 2: Lack of a clear dose-response effect.
-
Question: We tested a range of mianserin doses but are not seeing a clear dose-dependent effect. Why might this be?
-
Answer:
-
Biphasic Effects: Mianserin can exhibit biphasic or U-shaped dose-response curves in some behavioral paradigms. For example, in studies on aggressive behavior in mice, lower doses (5 mg/kg) increased aggression, while higher doses (10-20 mg/kg) either had no effect or were inhibitory.[13] This may be due to the engagement of different receptor systems at different concentrations.
-
Sedative Effects at Higher Doses: Mianserin has sedative properties, primarily due to its H1 receptor antagonism.[8] At higher doses, these sedative effects can mask the specific antidepressant or anxiolytic effects you are trying to measure by causing a general decrease in motor activity.[6] It is important to include measures of locomotor activity to control for this.
-
Narrow Therapeutic Window: The effective dose range for a specific behavioral effect might be narrow. Consider testing doses at smaller intervals.
-
Issue 3: Unexpected or off-target behavioral effects.
-
Question: We are observing behavioral changes that we did not anticipate, such as changes in motor coordination or seizure threshold. What could be causing this?
-
Answer:
-
Broad Receptor Profile: Mianserin interacts with a wide range of receptors, which can lead to off-target effects, especially at higher doses. For instance, its interaction with histamine receptors can cause sedation.[8]
-
Effects on Seizure Threshold: Mianserin has been reported to have both proconvulsant and anticonvulsant properties depending on the seizure model and whether the administration is acute or chronic.[4] Acute administration at higher doses (30-40 mg/kg in mice) has been shown to increase the electroconvulsive threshold.[4]
-
Metabolite Activity: Mianserin is metabolized into active compounds, such as desmethylmianserin and 8-hydroxymianserin, which also have pharmacological activity and may contribute to the overall behavioral profile.[7]
-
Data Presentation
Table 1: Effective Doses of Mianserin in Rodent Behavioral Studies
| Species | Behavioral Test | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Rat | Differential-Reinforcement-of-Low-Rate (DRL) | i.p. | 5 - 10 | Antidepressant-like effect (increased reinforcement) |
| Rat | Elevated Plus Maze (EPM) | i.p. | 10 | Anxiolytic-like effect (increased open arm time) |
| Rat | Forced Swim Test (FST) | i.p. | 15 - 30 | Reduced immobility time |
| Rat | Ethanol Withdrawal | i.p. | 20 | Prevention of anxiogenic behaviors |
| Mouse | Forced Swim Test (FST) | i.p. | 20 | Anti-immobility effect |
| Mouse | Locomotor Activity (Ethanol-induced) | i.p. | 2.5 | Reduced locomotor stimulation |
| Mouse | Aggressive Behavior | i.p. | 5 | Increased duration of aggressive behavior |
Table 2: Potency of Mianserin Enantiomers in the DRL Test in Rats
| Compound | Effective Dose (mg/kg) |
| Racemic Mianserin | 5 - 10 |
| (+)-Mianserin | 0.6 |
| (-)-Mianserin | 2.5 |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent plastic cylinder (24 cm height, 13 cm diameter) filled with water (22 ± 2°C) to a depth of 10 cm.[14]
-
Drug Preparation and Administration: Dissolve mianserin hydrochloride in sterile 0.9% saline. Administer the desired dose (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.[15] A vehicle control group (saline injection) should be included.
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test duration is 6 minutes.[14]
-
A video camera positioned to the side of the cylinder should record the entire session.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test.[14] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water. An antidepressant effect is indicated by a significant decrease in immobility time in the mianserin-treated group compared to the vehicle control group.
Protocol 2: Elevated Plus Maze (EPM) in Rats
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 12 cm wide), elevated 50 cm from the floor. The closed arms have high walls (e.g., 50 cm high).[3][16]
-
Drug Preparation and Administration: Dissolve mianserin hydrochloride in sterile 0.9% saline. Administer the desired dose (e.g., 5, 10, 20 mg/kg) via i.p. injection 30 minutes before the test. A vehicle control group should be included.
-
Procedure:
-
Habituate the rat to the testing room for at least 30-60 minutes before the test.[16]
-
Gently place the rat in the center of the maze, facing one of the open arms.[16]
-
Allow the rat to freely explore the maze for 5 minutes.
-
A video camera mounted above the maze should record the session.
-
After the 5-minute session, return the rat to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each animal.
-
-
Data Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. An anxiolytic effect is indicated by a significant increase in these measures in the mianserin-treated group compared to the vehicle control group. Total distance traveled or the number of closed arm entries can be used as a measure of general locomotor activity.
Visualizations
Caption: Mianserin's primary signaling pathways.
Caption: Experimental workflow for a mianserin dose-response study.
Caption: Troubleshooting guide for inconsistent mianserin results.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic mianserin or eltoprazine treatment in rats: effects on the elevated plus-maze test and on limbic 5-HT2C receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mianserin, but not Ondansetron, reduces the locomotor stimulating effect of ethanol in preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [Behavioral pharmacology of mianserin hydrochloride, a new antidepressant (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [repositorio.ufrn.br]
Mianserin Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of mianserin in long-term experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the long-term stability and degradation studies of mianserin.
Q1: What are the primary degradation pathways for mianserin?
A1: Mianserin is susceptible to degradation through several pathways, with the most significant being photodegradation and oxidation.[1][2] Under exposure to UV-C light, mianserin hydrochloride in methanol has been shown to follow zero-order degradation kinetics.[1][2] In biological systems, metabolism is a key degradation pathway, primarily mediated by cytochrome P450 enzymes (CYP2D6, CYP1A2, and to some extent, CYP3A) leading to metabolites such as 8-hydroxymianserin, N-desmethyl-mianserin, and mianserin-2-oxide.[3][4][5]
Q2: My mianserin solution shows unexpected degradation. What are the potential causes?
A2: Unexpected degradation of mianserin in solution can be attributed to several factors:
-
Light Exposure: Mianserin is sensitive to light, particularly UV radiation.[1][2][6] Ensure experiments are conducted in light-protected containers or under amber lighting.
-
Oxidizing Agents: The presence of oxidizing agents can lead to degradation.[1][2] Avoid using reactive materials or ensure the purity of your solvents and reagents.
-
pH: The stability of mianserin can be influenced by the pH of the solution.[6][7] It is crucial to control and monitor the pH throughout the experiment.
-
Temperature: Elevated temperatures can accelerate degradation processes.[6][8] Store solutions at appropriate, controlled temperatures.
Q3: I am observing variability in my stability-indicating HPLC results. What should I check?
A3: Variability in HPLC results can stem from several sources. Consider the following troubleshooting steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed. Inconsistent mobile phase composition can lead to shifts in retention times.
-
Column Conditioning: The HPLC column should be adequately conditioned before each run to ensure a stable baseline and reproducible results.
-
Sample Preparation: Inconsistencies in sample dilution or extraction can introduce significant variability. Verify the accuracy and precision of your sample preparation technique.
-
System Suitability: Perform system suitability tests before each batch of samples to confirm the performance of the HPLC system, including parameters like theoretical plates, tailing factor, and repeatability.
Q4: Are the degradation products of mianserin biologically active?
A4: Yes, some metabolites of mianserin, which are essentially its biological degradation products, are known to be active.[9] For instance, N-desmethylmianserin is a major active metabolite.[10] The (+)-enantiomer of mianserin is primarily responsible for its antidepressant-like effects, and the parent compound's activity is more significant than its metabolites.[9] It's also important to note that UV-C degraded samples of mianserin hydrochloride have been studied for preliminary cytotoxicity.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on mianserin stability and analysis.
Table 1: Forced Degradation Conditions for Mianserin Hydrochloride
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acid Hydrolysis | 1.0 M HCl | No interference from degradation products observed in HPLC elution. | [1][2] |
| Base Hydrolysis | 1.0 M NaOH | No interference from degradation products observed in HPLC elution. | [1][2] |
| Oxidation | 3% H₂O₂ | No interference from degradation products observed in HPLC elution. | [1][2] |
| Photodegradation | UV-C Light | Degradation follows zero-order kinetics in methanol. | [1][2] |
Table 2: Stability-Indicating HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Ace RP-18 octadecyl silane (250 mm x 4.6 mm, 5 µm) | Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol: 50 mM KH₂PO₄ buffer with 0.3% triethylamine (pH 7.0) (85:15, v/v) | 10mM ammonium acetate (pH 3.4): Methanol: Acetonitrile (35:50:15, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.22 mL/min |
| Detection | Not Specified | ESI/MS |
| Temperature | Ambient (25 °C) | Not Specified |
| Reference | [1][2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to mianserin stability.
Protocol 1: Forced Degradation Study of Mianserin Hydrochloride
Objective: To evaluate the stability of mianserin under various stress conditions as per ICH guidelines.[11]
Materials:
-
Mianserin hydrochloride reference standard
-
Hydrochloric acid (1.0 M)
-
Sodium hydroxide (1.0 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
UV-C light source
Procedure:
-
Acid Degradation: Dissolve a known amount of mianserin in 1.0 M HCl and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Base Degradation: Dissolve a known amount of mianserin in 1.0 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of mianserin in 3% H₂O₂ and keep at room temperature for a specified period.
-
Photodegradation: Expose a solution of mianserin in methanol to UV-C light for a specified period.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed standard to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Mianserin
Objective: To develop and validate an HPLC method capable of separating mianserin from its degradation products.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Ace RP-18 octadecyl silane column (250 mm x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate
-
Triethylamine
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: Prepare a solution of 50 mM monobasic potassium phosphate buffer and add 0.3% triethylamine. Adjust the pH to 7.0 with 10% phosphoric acid. The mobile phase is a mixture of this buffer and methanol in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As appropriate for mianserin (e.g., 214 nm[12][13] or 278 nm[14])
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of mianserin and any known degradation products.
-
Prepare samples from the forced degradation study.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for mianserin and its degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
The following diagrams illustrate key pathways and workflows related to mianserin degradation and analysis.
Caption: Metabolic degradation pathway of mianserin.
Caption: Workflow for forced degradation studies of mianserin.
References
- 1. Photodegradation kinetics, cytotoxicity assay and determination by stability-indicating HPLC method of mianserin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]
- 14. researchgate.net [researchgate.net]
Mianserin-Induced Sedation in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address mianserin-induced sedation in animal studies.
Troubleshooting Guide
Issue 1: Excessive Sedation Obscuring Experimental Readouts
-
Question: My study animals are overly sedated after mianserin administration, which is interfering with the behavioral tests. How can I mitigate this?
-
Answer: Excessive sedation is a common challenge with mianserin due to its high affinity for histamine H1 receptors.[1][2][3] Consider the following strategies:
-
Dose Optimization: The sedative effects of mianserin are dose-dependent.[4] It is crucial to perform a dose-response study to identify the lowest effective dose for your primary experimental endpoint with the least sedative effect.
-
Timing of Administration: Rodents are nocturnal. Administering mianserin at the beginning of their active (dark) phase might coincide with their natural activity period, potentially making the sedative effects less disruptive to behavioral testing scheduled during this time. Conversely, administration during the light (inactive) phase might be suitable for studies where sedation is an intended effect or less of a confound.
-
Acclimation Period: Ensure animals are properly acclimated to the testing environment and procedures.[5][6] This can help differentiate between drug-induced sedation and anxiety- or stress-induced freezing behavior.
-
Route of Administration: The route of administration can influence the pharmacokinetics of mianserin and, consequently, the onset and intensity of sedation.[7] While intraperitoneal (i.p.) injections are common, consider subcutaneous (s.c.) or oral (p.o.) administration, which may offer a slower absorption and potentially less acute sedation.
-
Issue 2: Differentiating Sedation from Motor Impairment
-
Question: How can I be sure that the observed reduction in activity is due to sedation and not a direct impairment of motor coordination?
-
Answer: This is a critical distinction for the valid interpretation of your data. A multi-test approach is recommended:
-
Rotarod Test: This test specifically assesses motor coordination and balance.[5][6][8][9][10] If an animal performs poorly on the rotarod at a specific dose of mianserin, it suggests motor impairment.
-
Open Field Test: This assay measures general locomotor activity and exploratory behavior.[11][12][13] A decrease in distance traveled and rearing frequency can indicate sedation. By analyzing both tests, you can build a clearer picture. For instance, a drug that reduces locomotor activity in the open field but does not affect performance on the rotarod is more likely causing sedation than motor impairment.
-
Observational Scoring: Simple observational scoring of the animal's posture, righting reflex, and general alertness can provide qualitative evidence to distinguish between sedation and motor deficits.
-
Issue 3: Unexpected Variability in Sedative Effects
-
Question: I am observing significant variability in the sedative response to mianserin across my study animals. What could be the cause?
-
Answer: Several factors can contribute to variability in drug response:
-
Animal Strain: Different strains of mice and rats can exhibit varied sensitivity to drugs.[4] For example, C57BL/6 mice have been shown to be more sensitive to the motor-impairing effects of some antidepressants compared to NMRI mice.[4]
-
Sex and Age: Hormonal differences and age-related changes in metabolism can influence drug pharmacokinetics and pharmacodynamics. It is important to report and consider these variables in your study design and analysis.
-
Environmental Factors: Minor changes in the housing or testing environment, such as lighting, noise, and temperature, can impact animal behavior and their response to a sedative compound.[14][15]
-
Health Status: Underlying health issues can alter an animal's metabolism and sensitivity to drugs. Ensure all animals are healthy and free from any conditions that could affect the experimental outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind mianserin-induced sedation?
A1: The sedative effects of mianserin are primarily attributed to its potent antagonism of the histamine H1 receptor in the central nervous system.[1][2][3] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action at H1 receptors, mianserin induces drowsiness.[2][16][17]
Q2: At what doses is sedation typically observed with mianserin in rodents?
A2: Sedation with mianserin is dose-dependent. In NMRI mice, doses of 10 mg/kg (i.p.) and higher have been shown to decrease locomotor activity.[4] In preweanling rats, a dose of 2.5 mg/kg of mianserin was found to reduce ethanol-induced locomotor stimulation without affecting baseline locomotion, while higher doses (5-20 mg/kg) significantly impacted spontaneous locomotion.[18] It is essential to determine the optimal dose for your specific animal model and experimental paradigm.
Q3: How long does mianserin-induced sedation last in rodents?
A3: The duration of sedation depends on the dose, route of administration, and the animal's metabolism. Mianserin has an elimination half-life of 21 to 61 hours in humans, suggesting a prolonged effect.[1] Pharmacokinetic studies in mice show that mianserin concentrations in the brain are significantly higher than in plasma and can be detected for an extended period.[19][20][21] Behavioral assessments should be timed to capture the peak sedative effect and the recovery period.
Q4: Can I use a reversal agent to counteract mianserin-induced sedation?
A4: There are no specific and commonly used reversal agents for mianserin-induced sedation in a research setting. The primary approach to managing sedation is through careful dose selection and experimental design. While reversal agents for other sedatives (e.g., atipamezole for alpha-2 agonists) are available, they do not target the histaminergic system affected by mianserin.[22][23][24]
Q5: Are there any alternatives to mianserin with a lower sedative profile?
A5: Mirtazapine, a close analog of mianserin, also has sedative properties due to H1 receptor antagonism.[25] Other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), generally have a lower incidence of sedation compared to tetracyclic antidepressants like mianserin. The choice of an alternative will depend on the specific scientific question being addressed.
Quantitative Data Summary
Table 1: Mianserin Dose-Response on Locomotor Activity in Rodents
| Animal Model | Mianserin Dose (Route) | Effect on Locomotor Activity | Reference |
| NMRI Mice | 10 mg/kg (i.p.) | Dose-dependent decrease | [4] |
| NMRI Mice | 30 mg/kg (i.p.) | Dose-dependent decrease | [4] |
| Preweanling Rats | 2.5 mg/kg | Attenuated ethanol-induced stimulation without affecting baseline | [18] |
| Preweanling Rats | 5 mg/kg | Significantly affected spontaneous locomotion | [18] |
| Rats (Spinal Cord Hemisection) | 5 mg/kg (i.p.) | Transient depression of locomotory scores | [26] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
-
Objective: To assess spontaneous locomotor and exploratory activity as a measure of sedation.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.
-
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[6][27]
-
Administration: Administer mianserin or vehicle control at the predetermined dose and route.
-
Testing: At the desired time point post-administration, gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).[12][13] The tracking system will record parameters such as total distance traveled, velocity, time spent in the center versus peripheral zones, and rearing frequency.
-
Analysis: A significant decrease in total distance traveled and rearing behavior in the mianserin-treated group compared to the control group is indicative of sedation.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Objective: To evaluate motor coordination and balance, helping to distinguish sedation from motor impairment.
-
Apparatus: A rotating rod apparatus with adjustable speed, often with fall detection sensors.
-
Procedure:
-
Training (Optional but Recommended): Acclimate the mice to the rotarod by placing them on the rod at a low, constant speed (e.g., 4-5 RPM) for a short period (e.g., 60 seconds) for one or more sessions before the test day.[5][8]
-
Administration: Administer mianserin or vehicle control.
-
Testing: At the specified time post-administration, place the animal on the rotating rod. The test can be run at a fixed speed or with an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).[5][6][8][10]
-
Data Collection: Record the latency to fall from the rod. The trial typically ends when the animal falls or passively rotates with the rod for a set number of revolutions.[8] Multiple trials are usually conducted with an inter-trial interval.[6][8]
-
Analysis: A significant reduction in the latency to fall in the mianserin-treated group compared to the control group suggests impaired motor coordination.
-
Visualizations
Caption: Mianserin's primary mechanism of sedation.
Caption: Workflow for troubleshooting excessive sedation.
Caption: Key considerations in experimental design.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of antidepressants and ethanol on spontaneous locomotor activity and rotarod performance in NMRI and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. The pharmacokinetics of mianserin suppositories for rectal administration in dogs and healthy volunteers: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. anilocus.com [anilocus.com]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nhsjs.com [nhsjs.com]
- 16. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 18. Mianserin, but not Ondansetron, reduces the locomotor stimulating effect of ethanol in preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mixlab.com [mixlab.com]
- 23. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mixlab.com [mixlab.com]
- 25. Mirtazapine - Wikipedia [en.wikipedia.org]
- 26. Effect of mianserin on locomotory function after thoracic spinal cord hemisection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
How to minimize mianserin's antihistaminic effects in research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mianserin. The focus is on understanding and minimizing its potent antihistaminic effects to ensure experimental results are specific to the intended target.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mianserin's antihistaminic effect?
A1: Mianserin is a potent antagonist/inverse agonist at the histamine H1 receptor.[1] Its high affinity for this receptor means it can readily block the actions of endogenous histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[3] Mianserin's blockade of the H1 receptor prevents this entire downstream signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Mianserin Blockade.
Q2: How significant is mianserin's affinity for the H1 receptor compared to its other targets?
A2: Mianserin's affinity for the histamine H1 receptor is exceptionally high, often more potent than its interaction with its intended serotonergic or adrenergic targets.[4][5][6] For example, its binding affinity (Ki) for the H1 receptor can be in the low nanomolar or even sub-nanomolar range, while its affinity for other receptors, such as the histamine H2 receptor, is orders of magnitude lower.[7][8] This disparity is the primary reason its antihistaminic effects can confound research focused on its other pharmacological properties.
Troubleshooting Guides
Issue 1: How can I select a mianserin concentration that avoids H1 receptor effects?
This requires understanding the relative potency of mianserin at your target of interest versus the H1 receptor.
Solution Strategy:
-
Consult Affinity Data: Review published binding affinity (Ki) or functional potency (IC50/EC50) data. The goal is to use a concentration that is effective at your target receptor but well below the Ki or IC50 for the H1 receptor.
-
Perform a Dose-Response Curve: If data is unavailable, conduct a dose-response experiment for both your intended effect and a known H1-mediated response (e.g., calcium flux in an H1-expressing cell line).
-
Select a Concentration Window: Choose a concentration that provides a robust signal at your target of interest while causing minimal to no effect on the H1-mediated pathway.
Data Presentation: Mianserin Receptor Binding Affinities (Ki)
| Receptor Target | Binding Affinity (Ki) | Reference |
| Histamine H1 | ~0.24 - 3 nM | [6][7][8] |
| Histamine H2 | ~4000 nM (4 µM) | [7][8] |
| Serotonin 5-HT2A | High Affinity | [4][5] |
| Serotonin 5-HT2C | High Affinity | [1] |
| α2-Adrenoceptors | High Affinity | [4] |
| κ-Opioid Receptor | ~1700 nM (1.7 µM) | [4] |
Note: Ki values can vary based on experimental conditions and tissue/cell type. This table provides a general comparison.
Issue 2: My experiment yielded unexpected results. How can I confirm if they are caused by mianserin's antihistaminic activity?
When mianserin produces effects that are inconsistent with its known action on your primary research target, off-target H1 blockade is a likely culprit.
Solution Strategy: Control Experiments
-
Use a Selective H1 Antagonist: Replicate the experiment using a highly selective H1 antagonist (e.g., mepyramine, cetirizine) that has low affinity for your target of interest. If this control drug phenocopies the effect of mianserin, it strongly suggests the effect is H1-mediated.[5][9]
-
Histamine "Rescue" Experiment: Add a high concentration of histamine to your system along with mianserin. If the unexpected effect is due to H1 blockade, adding an excess of the natural agonist (histamine) may competitively overcome mianserin's antagonism and reverse the effect.
-
Use an H1-Knockout/Knockdown Model: If available, the most definitive control is to use a cell line or animal model where the H1 receptor has been genetically removed or silenced. The H1-mediated effect of mianserin should be absent in this model.
Caption: Workflow for Investigating Off-Target H1 Receptor Effects.
Experimental Protocols
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of mianserin for the H1 receptor by measuring its ability to competitively displace a known radiolabeled H1 antagonist.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Mepyramine (a selective H1 antagonist).[10]
-
Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mianserin or Triprolidine).[5][10]
-
Test compound: Mianserin at various concentrations.
-
96-well plates, scintillation fluid, filter mats, and a scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add Assay Buffer for total binding wells, non-specific binding control for NSB wells, and varying concentrations of mianserin for competition wells.
-
Radioligand Addition: Add [3H]Mepyramine to all wells at a final concentration near its Kd (typically 1-2 nM).[10]
-
Membrane Addition: Add the cell membrane preparation (10-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of mianserin. Use non-linear regression (one-site fit) to determine the IC50, and then calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: H1 Receptor-Mediated Calcium Flux Functional Assay
This protocol measures the functional antagonism of mianserin by assessing its ability to inhibit histamine-induced intracellular calcium mobilization.
-
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
Histamine (agonist).
-
Test compound: Mianserin at various concentrations.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
-
-
Methodology:
-
Cell Plating: Seed the H1-expressing cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C, per the dye manufacturer's instructions.
-
Wash: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of mianserin (or control antagonist) to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.
-
Agonist Injection: Inject a concentration of histamine known to produce a robust response (e.g., EC80) into the wells.
-
Data Recording: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to the histamine-only control) against the log concentration of mianserin. Use non-linear regression to calculate the IC50 value, which represents the functional potency of mianserin as an H1 antagonist.
-
Caption: Logical Decision Tree for Mianserin Experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PathWhiz [pathbank.org]
- 3. researchgate.net [researchgate.net]
- 4. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Histamine H1 antagonists block M-currents in dissociated rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Mianserin Drug Interactions: A Technical Support Resource for Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with mianserin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for mianserin, and which cytochrome P450 (CYP) enzymes are involved?
A1: Mianserin is extensively metabolized, primarily by the cytochrome P450 system. The main metabolic pathways include 8-hydroxylation, N-demethylation, and N-oxidation.[1][2] Several CYP isoforms are involved, with CYP2D6 playing a significant role in its metabolism in humans.[2] Experimental studies using rat liver microsomes have shown the involvement of multiple CYP2D isoforms (CYP2D1, 2D2, 2D3, 2D4, and 2D6), which exhibit stereoselectivity in their catalytic activities.[1] For instance, CYP2D1 and CYP2D4 selectively 8-hydroxylate the R(-)-enantiomer of mianserin, while CYP2D6 predominantly N-demethylates the R(-)-enantiomer.[1]
Q2: We are observing unexpected sedative effects in our animal models when co-administering mianserin with other CNS-active agents. What could be the cause?
A2: Mianserin has inherent sedative properties, likely due to its antagonist activity at histamine H1 and α1-adrenergic receptors.[3][4] These sedative effects can be additive or synergistic when mianserin is co-administered with other central nervous system (CNS) depressants.[5] Commonly used experimental compounds that can lead to enhanced sedation with mianserin include:
Troubleshooting Tip: If excessive sedation is observed, consider reducing the dose of either mianserin or the co-administered CNS depressant. It is also crucial to have a control group receiving mianserin alone to delineate its baseline sedative effects in your specific experimental model.
Q3: Our experimental results show a diminished therapeutic effect of an antiepileptic drug when administered with mianserin. Is this a known interaction?
A3: Yes, the interaction between mianserin and antiepileptic drugs is complex and can be bidirectional. Mianserin may decrease the efficacy of some antiepileptic medications.[4] For example, chronic treatment with mianserin has been shown to reduce the anticonvulsant effect of carbamazepine and phenobarbital in mice.[7] Conversely, certain antiepileptics that are potent enzyme inducers, such as carbamazepine and phenobarbital, can accelerate the metabolism of mianserin, potentially reducing its plasma concentration and therapeutic effect.[4]
Q4: We are planning a study involving the co-administration of mianserin with a typical antipsychotic. What pharmacodynamic interactions should we anticipate?
A4: Co-administration of mianserin with typical antipsychotics, which are primarily dopamine D2 receptor antagonists, can lead to an "atypical" antipsychotic profile. Mianserin is an antagonist at serotonin 5-HT2A/2C and α2-adrenergic receptors.[8][9] This pharmacological action can enhance the antipsychotic-like effects of typical antipsychotics and may particularly improve negative and cognitive symptoms in schizophrenia models.[8][10] For instance, in rats, adjunctive mianserin (5 mg/kg) significantly enhanced the suppressant effect of a low dose of raclopride (0.1 mg/kg) on conditioned avoidance response without increasing catalepsy, a preclinical marker for extrapyramidal side effects.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on mianserin interactions.
Table 1: Mianserin Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species/Tissue | Reference |
| κ-opioid | 1700 | Human (recombinant) | [4] |
| 5-HT1e | 67 (EC50) | Human (recombinant) | [11] |
| 5-HT1F | 667 (EC50) | Human (recombinant) | [11] |
| 5-HT1D | 371 (EC50) | Human (recombinant) | [11] |
Table 2: Pharmacodynamic Interaction of Mianserin with Raclopride in Rats
| Treatment Group | Dopamine Output in Medial Prefrontal Cortex (mPFC) | Dopamine Output in Nucleus Accumbens (NAC) | Conditioned Avoidance Response (CAR) | Catalepsy | Reference |
| Raclopride (0.1 mg/kg) | No significant effect | Significant increase | - | - | [8][9] |
| Mianserin (5 mg/kg) + Raclopride (0.1 mg/kg) | Significant enhancement | Small, significant reduction | Significantly enhanced suppression | No increase | [8][9] |
Experimental Protocols & Methodologies
1. In Vitro Metabolism of Mianserin using CYP2D Isoforms
-
Objective: To determine the specific metabolic pathways of mianserin catalyzed by different CYP2D isoforms.
-
Methodology:
-
Enzyme Source: Recombinant CYP2D isoforms (CYP2D1, 2D2, 2D3, 2D4, and 2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Racemic mianserin (RS-mianserin).
-
Incubation: Incubate the recombinant CYP enzymes with mianserin in the presence of an NADPH-generating system at 37°C.
-
Metabolite Analysis: After a specified time, stop the reaction and extract the metabolites. Analyze the formation of 8-hydroxymianserin, N-desmethylmianserin, and other metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS).[1]
-
Stereoselectivity Analysis: To assess stereoselectivity, use chiral chromatography to separate and quantify the metabolites formed from the R(-) and S(+) enantiomers of mianserin.[1]
-
2. Preclinical Assessment of Mianserin's Interaction with Antipsychotics (Conditioned Avoidance Response)
-
Objective: To evaluate the antipsychotic-like efficacy of mianserin in combination with a typical antipsychotic.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: A two-way shuttle box with a grid floor for delivering a mild footshock. A conditioned stimulus (e.g., a light or tone) is presented before the unconditioned stimulus (footshock).
-
Training: Train the rats to avoid the footshock by moving to the other compartment of the shuttle box upon presentation of the conditioned stimulus.
-
Drug Administration: Administer mianserin (e.g., 5 mg/kg, intraperitoneally) or vehicle, followed by the antipsychotic drug (e.g., raclopride, 0.1 mg/kg, subcutaneously) or vehicle at a specified pretreatment time.[9]
-
Testing: Place the rat in the shuttle box and record the number of successful avoidance responses (moving during the conditioned stimulus) over a set number of trials. A suppression of the conditioned avoidance response is indicative of an antipsychotic-like effect.[8][9]
-
Visualizations
Signaling and Metabolic Pathways
References
- 1. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mianserin - Wikipedia [en.wikipedia.org]
- 5. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 6. Antidepressants plus benzodiazepines for adults with major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Adjunctive treatment with mianserin enhances effects of raclopride on cortical dopamine output and, in parallel, its antipsychotic-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjunctive treatment with mianserin enhances effects of raclopride on cortical dopamine output and, in parallel, its antipsychotic-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of mianserin on negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mianserin's Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of mianserin's low oral bioavailability. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for mianserin's low oral bioavailability?
Mianserin's oral bioavailability is significantly limited, typically ranging from 20% to 30%.[1][2][3][4] The primary contributing factor is extensive first-pass metabolism in the liver.[5][6] After oral administration, mianserin is absorbed from the gastrointestinal tract and transported to the liver via the portal vein, where a substantial portion is metabolized before it can reach systemic circulation. Incomplete absorption from the gastrointestinal tract may also play a secondary role.[2]
Q2: Which enzymes are primarily responsible for mianserin's first-pass metabolism?
The cytochrome P450 enzyme CYP2D6 is the main enzyme involved in the metabolism of mianserin.[4][7] Key metabolic pathways include N-oxidation, N-demethylation, and aromatic hydroxylation.[7][8] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in mianserin metabolism, affecting both its efficacy and side effect profile.[9]
Q3: What are the main formulation strategies to improve mianserin's oral bioavailability?
Several formulation strategies can be employed to enhance the oral bioavailability of mianserin by either protecting it from first-pass metabolism or improving its absorption characteristics. These include:
-
Nanotechnology-based delivery systems: Encapsulating mianserin in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect the drug from enzymatic degradation in the liver and potentially enhance its absorption.[10]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like mianserin, potentially utilizing lymphatic transport to bypass the liver.[11][12]
-
Cyclodextrin complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility and stability of mianserin, which may lead to improved absorption.[1][13]
-
Prodrug approach: Modifying the chemical structure of mianserin to create a prodrug can alter its pharmacokinetic properties, potentially reducing its susceptibility to first-pass metabolism.[14][15]
Q4: Has the co-administration of CYP2D6 inhibitors been explored to increase mianserin's bioavailability?
Yes, inhibiting CYP2D6, the primary metabolizing enzyme for mianserin, is a potential strategy to increase its plasma concentrations.[16] Co-administration with a potent CYP2D6 inhibitor could reduce the extent of first-pass metabolism, thereby increasing the amount of active drug reaching systemic circulation. However, this approach requires careful consideration due to the potential for drug-drug interactions and the need for dose adjustments.
Troubleshooting Guides
Issue 1: Inconsistent or low mianserin plasma concentrations in preclinical in vivo studies.
| Possible Cause | Troubleshooting/Experimental Suggestion |
| Extensive First-Pass Metabolism | Formulate mianserin in a system designed to bypass or reduce hepatic first-pass metabolism, such as a self-emulsifying drug delivery system (SEDDS) or solid lipid nanoparticles (SLNs). These formulations may promote lymphatic uptake, partially avoiding the portal circulation. |
| Poor Aqueous Solubility and Dissolution | Enhance the solubility of mianserin by preparing a cyclodextrin inclusion complex or a solid dispersion with a suitable polymer. This can improve the dissolution rate in the gastrointestinal tract, a prerequisite for absorption. |
| Efflux by Intestinal Transporters | While mianserin is not reported to be a major substrate for P-glycoprotein in humans, efflux transporters can still contribute to variable absorption. Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the potential for efflux and the effect of P-gp inhibitors. |
| Animal Model Variability | Ensure the use of a consistent and well-characterized animal model. Consider the genetic background of the animals, as variations in CYP enzyme expression can lead to differences in metabolism. |
Issue 2: Difficulty in formulating a stable and effective mianserin-loaded nanoparticle system.
| Possible Cause | Troubleshooting/Experimental Suggestion |
| Poor Drug Entrapment Efficiency | Optimize the formulation parameters, such as the type and concentration of lipid and surfactant. For solid lipid nanoparticles (SLNs), consider using a lipid in which mianserin has high solubility. Employing a high-pressure homogenization technique can also improve entrapment. |
| Particle Aggregation and Instability | Select an appropriate stabilizer (surfactant) at an optimal concentration to provide sufficient steric or electrostatic stabilization. Monitor the zeta potential of the nanoparticle suspension; a value greater than ±30 mV generally indicates good stability. |
| Drug Expulsion During Storage | This can occur due to the polymorphic nature of the lipid matrix in SLNs. Consider using a mixture of lipids to create a less ordered crystalline structure (nanostructured lipid carriers - NLCs), which can better accommodate the drug and reduce expulsion. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Mianserin in Humans (Oral vs. Intravenous Administration)
| Parameter | 60 mg Oral Tablets | 60 mg Oral Solution | 5 mg Intravenous Infusion | Reference |
| Absolute Bioavailability | 20 ± 3% | 22 ± 3% | N/A | [17][18] |
| Tmax (hours) | 1.4 ± 0.2 | 1.1 ± 0.2 | N/A | [17][18] |
| Cmax (ng/mL) | 54 ± 5 | 79 ± 11 | N/A | [17][18] |
| Elimination Half-life (hours) | 33 ± 5 | 33 ± 5 | 33 ± 5 | [17][18] |
Table 2: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Action | Potential Advantages for Mianserin | Key Experimental Readouts |
| Solid Lipid Nanoparticles (SLNs) | Protects from degradation, enhances absorption, potential for lymphatic uptake. | Bypass first-pass metabolism, controlled release. | Particle size, zeta potential, entrapment efficiency, in vitro release profile, in vivo pharmacokinetic parameters (AUC, Cmax). |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract, increasing surface area for absorption. | Improved solubility and dissolution, potential for lymphatic uptake. | Droplet size analysis, self-emulsification time, in vitro dissolution, in vivo bioavailability. |
| Cyclodextrin Complexation | Forms an inclusion complex, increasing aqueous solubility and stability. | Enhanced dissolution rate and solubility. | Phase solubility studies, complexation efficiency, characterization by DSC, FTIR, and NMR, in vitro dissolution. |
| Prodrug Approach | Chemical modification to alter physicochemical and pharmacokinetic properties. | Reduced susceptibility to first-pass metabolism, improved permeability. | In vitro stability in plasma and simulated GI fluids, conversion rate to the active drug, in vivo pharmacokinetic profile of both prodrug and parent drug. |
Experimental Protocols
Protocol 1: Preparation and Characterization of Mianserin-β-Cyclodextrin Inclusion Complex
Objective: To prepare and characterize an inclusion complex of mianserin with β-cyclodextrin to enhance its aqueous solubility.
Methodology:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of mianserin to each solution.
-
Shake the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the solutions and analyze the concentration of dissolved mianserin using a validated HPLC method.
-
Plot the solubility of mianserin as a function of β-cyclodextrin concentration to determine the stoichiometry and stability constant of the complex.
-
-
Preparation of the Solid Inclusion Complex (Kneading Method):
-
Determine the appropriate molar ratio of mianserin to β-cyclodextrin from the phase solubility study (typically 1:1).
-
Triturate the β-cyclodextrin in a mortar with a small amount of water to form a paste.
-
Add the mianserin to the paste and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the formation of the inclusion complex by observing the disappearance or shifting of the melting peak of mianserin.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in the characteristic peaks of mianserin upon complexation.
-
Powder X-ray Diffractometry (PXRD): To assess the change in the crystalline structure of mianserin.
-
In Vitro Dissolution Study: Compare the dissolution rate of the inclusion complex with that of the pure drug in a suitable dissolution medium (e.g., simulated gastric fluid).
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To evaluate the intestinal permeability of a novel mianserin formulation.
Methodology:
-
Animal Preparation:
-
Fast male Wistar or Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Make a midline abdominal incision and carefully expose the small intestine.
-
Isolate a segment of the jejunum (approximately 10 cm) and cannulate both ends with flexible tubing.
-
-
Perfusion:
-
Gently flush the intestinal segment with pre-warmed saline (37°C) to remove any residual contents.
-
Perfuse the segment with a blank perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump for a 30-minute equilibration period.
-
Switch to the perfusion solution containing the mianserin formulation and a non-absorbable marker (e.g., phenol red) at the same flow rate.
-
Collect the perfusate from the outlet cannula at predetermined time intervals (e.g., every 15 minutes for 2 hours).
-
-
Sample Analysis and Calculation:
-
Measure the volume and weight of the collected perfusate to determine the net water flux.
-
Analyze the concentration of mianserin and the non-absorbable marker in the perfusate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability coefficient (Peff) of mianserin using the following equation, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) Where Q is the flow rate, Cout_corr and Cin_corr are the corrected outlet and inlet concentrations of mianserin, r is the intestinal radius, and L is the length of the intestinal segment.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and kinetics of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic study of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of mirtazapine solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Managing rapid metabolizers of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute bioavailability of mianserin tablets and solution in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absolute bioavailability of mianserin tablets and solution in healthy humans | Semantic Scholar [semanticscholar.org]
CYP2D6 metabolism of mianserin and its implications for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of mianserin by Cytochrome P450 2D6 (CYP2D6).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of mianserin mediated by CYP2D6?
A1: Mianserin is primarily metabolized in humans through three main pathways: 8-hydroxylation, N-demethylation, and N-oxidation. CYP2D6 is the principal enzyme responsible for the 8-hydroxylation of mianserin.[1][2][3] Other enzymes, such as CYP1A2 and CYP3A4, are also involved, particularly in the N-demethylation and N-oxidation pathways.[1][2] The major metabolites formed are 8-hydroxymianserin and N-desmethylmianserin.[1][2]
Q2: How do CYP2D6 genetic polymorphisms affect mianserin metabolism and patient response?
A2: CYP2D6 is a highly polymorphic gene, leading to significant inter-individual variability in enzyme activity.[4][5] Patients can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[3]
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity metabolize mianserin more slowly, leading to higher plasma concentrations of the parent drug.[3][6] This can increase the risk of adverse effects.[6] Studies have shown that the concentration-to-dose (C/D) ratio of mianserin is significantly higher in PMs compared to NMs.[3]
-
Ultrarapid Metabolizers (UMs): These individuals have increased CYP2D6 activity, leading to faster metabolism of mianserin and lower plasma concentrations. This may result in therapeutic failure at standard doses.[7]
-
Clinical Implications: The CYP2D6 genotype plays a significant role in determining the plasma concentration of the S-enantiomer of mianserin, which is a major contributor to its antidepressant effect.[8] Genotyping for CYP2D6 can help in personalizing mianserin dosage to optimize efficacy and minimize adverse reactions.[9]
Q3: Is the metabolism of mianserin by CYP2D6 stereoselective?
A3: Yes, the metabolism of mianserin is stereoselective. CYP2D6 predominantly N-demethylates the R(-)-enantiomer of mianserin.[10] In contrast, hydroxylation occurs more readily with the S-enantiomer.[11] This stereoselectivity is important as the enantiomers may have different pharmacological activities and side-effect profiles.[12]
Q4: What are the known inhibitors of CYP2D6 that can affect mianserin metabolism?
A4: Co-administration of mianserin with drugs that are potent inhibitors of CYP2D6 can lead to decreased metabolism of mianserin and increased plasma concentrations, potentially leading to toxicity. Examples of strong CYP2D6 inhibitors include certain antidepressants like fluoxetine and paroxetine, as well as other drugs like quinidine.[13] It is crucial to consider potential drug-drug interactions when prescribing mianserin.
Troubleshooting Guides
Issue 1: High variability in metabolite formation in in vitro experiments.
-
Possible Cause 1: Genetic variability of human liver microsomes (HLMs).
-
Troubleshooting: Ensure that the HLMs used are from a well-characterized donor pool with known CYP2D6 genotype. If using individual donor HLMs, expect significant variation in metabolite formation rates. It is recommended to use a panel of HLMs from different donors representing various CYP2D6 metabolizer phenotypes.
-
-
Possible Cause 2: Substrate concentration.
-
Troubleshooting: The contribution of different CYP isoforms to mianserin metabolism can be concentration-dependent.[14] Perform kinetic studies (Michaelis-Menten) to determine the Km and Vmax for the formation of each metabolite. This will help in understanding the enzyme kinetics and selecting appropriate substrate concentrations for your experiments.
-
-
Possible Cause 3: Instability of metabolites.
-
Troubleshooting: Ensure proper sample handling and storage conditions to prevent degradation of metabolites. Analyze samples as soon as possible after the incubation period. Include positive and negative controls to assess metabolite stability.
-
Issue 2: Difficulty in quantifying mianserin and its metabolites by LC-MS/MS.
-
Possible Cause 1: Poor extraction recovery.
-
Troubleshooting: Optimize the extraction method. Liquid-liquid extraction with hexane:isoamylalcohol (98:2) followed by back extraction with a weak acid has been shown to be effective.[15] Alternatively, protein precipitation can be used.[16] It is important to validate the extraction recovery for both the parent drug and its metabolites.
-
-
Possible Cause 2: Matrix effects.
-
Troubleshooting: Matrix effects from plasma or microsomal preparations can interfere with ionization and affect the accuracy of quantification. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Perform a post-column infusion study to identify regions of ion suppression or enhancement in the chromatogram.
-
-
Possible Cause 3: Low sensitivity.
-
Troubleshooting: Optimize the mass spectrometry parameters, including ion source settings and collision energies for each analyte. Ensure that the LC method provides good peak shape and separation from interfering components. The lowest limit of quantification (LLOQ) for mianserin in human plasma has been reported to be around 1.00 ng/ml.[15]
-
Data Presentation
Table 1: Impact of CYP2D6 Phenotype on Mianserin Pharmacokinetics
| CYP2D6 Phenotype | Mianserin Concentration-to-Dose (C/D) Ratio vs. NMs | Reference |
| Poor Metabolizer (PM) | 80% higher | [3] |
| Intermediate Metabolizer (IM) | 45% higher | [3] |
| Ultrarapid Metabolizer (UM) | No significant difference | [3] |
Table 2: Major Metabolites of Mianserin and Primary Forming Enzymes
| Metabolite | Primary Forming Enzyme(s) | Reference |
| 8-hydroxymianserin | CYP2D6 | [1][2] |
| N-desmethylmianserin | CYP1A2, CYP3A4, CYP2D6 | [1][2][3] |
| Mianserin N-oxide | CYP1A2 | [2] |
| 8-hydroxy-N-desmethylmianserin | CYP2D6 | [10] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Mianserin using Human Liver Microsomes (HLMs)
-
Materials:
-
Pooled Human Liver Microsomes (from a reputable supplier)
-
Mianserin hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a stable isotope-labeled mianserin)
-
-
Procedure:
-
Prepare a stock solution of mianserin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add mianserin to the incubation mixture at the desired final concentration (e.g., 1-100 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of mianserin and its metabolites.
-
Calculate the rate of metabolite formation.
-
Protocol 2: CYP2D6 Inhibition Assay with Mianserin as a Substrate
-
Materials:
-
Recombinant human CYP2D6 enzyme
-
Mianserin hydrochloride
-
Known CYP2D6 inhibitor (e.g., quinidine) as a positive control
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
-
Procedure:
-
Prepare stock solutions of mianserin, the test inhibitor, and the positive control inhibitor.
-
In a 96-well plate, pre-incubate the recombinant CYP2D6 enzyme with a range of concentrations of the test inhibitor or the positive control inhibitor in phosphate buffer at 37°C for 10 minutes.
-
Add mianserin (at a concentration close to its Km for 8-hydroxylation) to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the formation of 8-hydroxymianserin.
-
Calculate the percent inhibition of CYP2D6 activity at each inhibitor concentration.
-
Determine the IC50 value for the test inhibitor.
-
Visualizations
Caption: Metabolic pathways of mianserin.
Caption: General workflow for in vitro mianserin metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Impact of the CYP2D6 ultrarapid metabolizer genotype on mirtazapine pharmacokinetics and adverse events in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 (CYP450) tests - Mayo Clinic [mayoclinic.org]
- 10. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sertraline - Wikipedia [en.wikipedia.org]
- 14. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating mianserin's proconvulsant or anticonvulsant properties
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the complex proconvulsant and anticonvulsant properties of mianserin.
Frequently Asked Questions (FAQs)
Q1: Why am I observing contradictory (proconvulsant vs. anticonvulsant) effects with mianserin in my seizure experiments?
A1: Mianserin exhibits a dualistic effect on seizure susceptibility that is highly dependent on the experimental context. Key factors that determine its action include the duration of administration (acute vs. chronic) and the specific animal model of seizures being used.[1] Acute or subchronic administration tends to show anticonvulsant effects, while chronic treatment often results in proconvulsant outcomes, such as a lowered seizure threshold.[1][2]
Q2: What are the primary pharmacological mechanisms of mianserin relevant to seizure modulation?
A2: Mianserin's effects are mediated by its complex pharmacology. It acts as a potent antagonist at several receptors, including:
-
Histamine H1 receptors: Strong H1 antagonism is generally associated with sedative and anticonvulsant effects.[3]
-
Serotonin 5-HT2A and 5-HT2C receptors: Antagonism of these receptors can modulate neuronal excitability, but the effects can be complex and model-dependent.[3]
-
α2-Adrenergic receptors: As an antagonist of presynaptic α2-autoreceptors, mianserin enhances the release of norepinephrine, which can influence seizure thresholds.[3] It is the interplay between these different receptor systems that likely contributes to its variable effects on seizure activity.
Q3: How does the duration of mianserin administration influence its effect on seizures?
A3: The duration of treatment is a critical variable.
-
Acute Administration: A single dose of mianserin (e.g., ≥20-40 mg/kg in mice) has been shown to significantly raise the electroconvulsive threshold, indicating an anticonvulsant effect.[2][4]
-
Chronic Administration: In contrast, long-term administration (e.g., 14 days) can lead to a proconvulsant effect, significantly decreasing the electroconvulsive threshold.[1][2] This may be due to adaptive changes in receptor sensitivity or other downstream signaling pathways.
Q4: Which experimental models are most appropriate for studying mianserin's properties?
A4: The choice of model is crucial for investigating specific aspects of mianserin's activity.
-
Maximal Electroshock (MES) Test: This model is useful for identifying compounds that prevent seizure spread and is considered a model of generalized tonic-clonic seizures.[5] Mianserin's dual effects based on administration duration are well-documented in the MES model.[1][2]
-
Pentylenetetrazol (PTZ) Test: This model induces clonic seizures and is thought to mimic myoclonic or absence seizures.[5] It is particularly sensitive to compounds that act on the GABAergic system.
-
Amygdala Kindling: This is a model of temporal lobe epilepsy. Acute and subchronic treatment with mianserin has been shown to mitigate amygdala-kindled seizures.[1]
Q5: What is the clinical relevance of mianserin's effects on seizures?
A5: While mianserin is an effective antidepressant, its potential to modulate seizure thresholds requires careful consideration, especially in patients with epilepsy.[6] The proconvulsant effects observed with chronic administration in preclinical models suggest that long-term therapy with mianserin might diminish the efficacy of certain antiepileptic drugs like valproate and phenytoin.[2] Therefore, if antidepressant therapy is required for a patient with epilepsy, the potential for interaction with mianserin should be carefully evaluated.[2]
Troubleshooting Guides
Issue 1: Unexpected Proconvulsant Effects with Acute Mianserin Administration
| Potential Cause | Troubleshooting Step | Rationale |
| High Dosage | Review the dose-response relationship. Test a lower dose range (e.g., 5-20 mg/kg in mice). | While moderate acute doses are often anticonvulsant, very high doses of antidepressants can become proconvulsant. |
| Seizure Model Specificity | Consider the seizure model. The proconvulsant effects of mianserin are more established with chronic administration in the MES model.[1][2] | Mianserin's mechanism may interact differently with the neural circuits underlying various seizure types (e.g., MES vs. PTZ). |
| Animal Strain/Species | Verify the strain and species of the animals used. Document any known differences in seizure susceptibility. | Genetic background can significantly influence drug metabolism and seizure thresholds. |
Issue 2: Lack of Expected Anticonvulsant Effect with Acute Mianserin
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Dosage | Ensure the dose is within the effective anticonvulsant range reported in the literature (e.g., ≥20 mg/kg in the mouse MES model).[2][4] | A sub-threshold dose may not be sufficient to engage the necessary receptor systems to produce an anticonvulsant effect. |
| Timing of Administration | Verify that the seizure induction occurs at the time of peak effect (TPE) for mianserin. This may need to be determined empirically for your specific route of administration and species. | The anticonvulsant effect is dependent on achieving sufficient drug concentration in the central nervous system at the time of the convulsive stimulus. |
| Route of Administration | Confirm the route of administration (e.g., intraperitoneal, oral) is consistent and allows for adequate bioavailability. Mianserin's oral bioavailability is only 20-30%.[3] | Poor absorption can lead to sub-therapeutic brain concentrations. |
Quantitative Data
Table 1: Mianserin's Effect on Seizure Threshold
| Seizure Model | Species | Administration | Dose (mg/kg, i.p.) | Observed Effect on Seizure Threshold |
| Maximal Electroshock (MES) | Mouse | Acute | ≥ 20 | Increased (Anticonvulsant)[2] |
| Maximal Electroshock (MES) | Mouse | Acute | 30 - 40 | Increased (Anticonvulsant)[1][4] |
| Maximal Electroshock (MES) | Mouse | Chronic (14 days) | 30 | Decreased (Proconvulsant)[2] |
| Amygdala Kindling | Rat, Rabbit | Acute/Subchronic | Not specified | Mitigated Seizures (Anticonvulsant)[1] |
| Electroconvulsions | Rat | Chronic | Not specified | Intensified Seizures (Proconvulsant)[1] |
Table 2: Mianserin Receptor Binding Profile (Ki values in nM)
| Receptor | Human Ki (nM) | Notes |
| Histamine H1 | 1.0 | High affinity, contributes to sedative effects. |
| Serotonin 5-HT2A | 2.6 | High affinity antagonist. |
| Serotonin 5-HT2C | 2.0 | High affinity antagonist. |
| Adrenergic α2A | 4.4 | Antagonism increases norepinephrine release. |
| Adrenergic α1A | 31 | Moderate affinity. |
| Serotonin 5-HT1D | 140 | |
| Serotonin 5-HT6 | 54 | |
| Serotonin 5-HT7 | 98 | |
| Dopamine D3 | 1524 | Low affinity.[7] |
| Kappa Opioid (KOR) | 1700 | Low affinity partial agonist.[3][8] |
| (Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and cited literature. Ki values can vary between studies and tissue types.) |
Visualizations and Diagrams
References
- 1. How Antidepressant Drugs Affect the Antielectroshock Action of Antiseizure Drugs in Mice: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and chronic treatment with mianserin differentially affects the anticonvulsant activity of conventional antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mianserin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Antidepressant drugs, convulsions and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Mianserin vs. Imipramine in Antidepressant Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of antidepressant research, the tetracyclic compound Mianserin and the tricyclic stalwart Imipramine have long been subjects of investigation. While both aim to alleviate depressive symptoms, their distinct pharmacological profiles translate to differing efficacies in preclinical models, offering valuable insights for the development of novel therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This guide synthesizes preclinical data comparing Mianserin and Imipramine across key antidepressant screening models. The findings indicate a clear divergence in their efficacy profiles. Imipramine consistently demonstrates antidepressant-like effects in the Forced Swim Test (FST) and Tail Suspension Test (TST), dose-dependently reducing immobility time. In contrast, Mianserin has been shown to be ineffective in these models. While direct comparative data in the Novelty-Suppressed Feeding Test (NSFT) is limited, chronic administration of tricyclic antidepressants like Imipramine is known to produce an antidepressant-like response. The differing receptor binding affinities and signaling pathways of these two compounds likely underlie these observational disparities.
Comparative Efficacy in Preclinical Models
A pivotal study directly comparing the effects of Mianserin and Imipramine in the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice revealed significant differences in their antidepressant-like activity.
Forced Swim Test (FST) & Tail Suspension Test (TST)
In a head-to-head comparison, Imipramine demonstrated a classic antidepressant response, significantly reducing the duration of immobility in a dose-dependent manner in both the FST and TST. Conversely, Mianserin was found to be ineffective in altering immobility time in either test, highlighting a significant difference in their activity in these widely used screening paradigms for antidepressant efficacy.[1]
| Preclinical Model | Mianserin Effect on Immobility | Imipramine Effect on Immobility |
| Forced Swim Test (FST) | Ineffective | Dose-dependent decrease[1] |
| Tail Suspension Test (TST) | Ineffective | Dose-dependent decrease[1] |
Novelty-Suppressed Feeding Test (NSFT)
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Forced Swim Test (FST) Protocol
The Forced Swim Test assesses the "behavioral despair" of rodents when placed in an inescapable cylinder of water.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another widely used model to screen for antidepressant activity, measuring the duration of immobility when a mouse is suspended by its tail.
Novelty-Suppressed Feeding Test (NSFT) Protocol
The NSFT assesses antidepressant efficacy, particularly after chronic treatment, by measuring the latency of a food-deprived mouse to eat in a novel and potentially stressful environment.
Receptor Binding Profiles
The differential effects of Mianserin and Imipramine can be largely attributed to their distinct receptor binding affinities. Imipramine is a potent inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters. Mianserin, on the other hand, has weak activity at these transporters but displays high affinity for various other receptors.
| Receptor/Transporter | Mianserin (Ki, nM) | Imipramine (Ki, nM) |
| Serotonin Transporter (SERT) | High (low affinity) | 1.1 |
| Norepinephrine Transporter (NET) | 21 | 26 |
| Histamine H1 Receptor | 1.0 | 11 |
| α2-Adrenergic Receptor | 2.5 | 180 |
| 5-HT2A Receptor | 1.1 | 19 |
| Muscarinic M1 Receptor | 1300 | 80 |
Note: Ki values are compiled from various sources and may vary between studies. Lower Ki values indicate higher binding affinity.
Signaling Pathways
The distinct receptor interactions of Mianserin and Imipramine lead to different downstream signaling cascades, ultimately influencing neuronal function and behavior.
Mianserin Signaling Pathway
Mianserin's primary mechanism is believed to be the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increased release of norepinephrine. It also has potent antagonist effects at several serotonin and histamine receptors.
Imipramine Signaling Pathway
Imipramine's main mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine from the synaptic cleft by blocking their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synapse.
References
Comparative Analysis of Mianserin and Mirtazapine on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the tetracyclic antidepressants mianserin and its successor, mirtazapine, focusing on their interactions with serotonin (5-HT) receptors. While structurally similar, these compounds exhibit distinct pharmacological profiles that underlie their therapeutic effects and side-effect profiles. This document summarizes their binding affinities and functional activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Interactions
The following table summarizes the binding affinities (Ki) and functional activities of mianserin and mirtazapine at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Mianserin | Mirtazapine |
| Binding Affinity (Ki, nM) | Functional Activity | Binding Affinity (Ki, nM) |
| 5-HT1A | 204 | Low Affinity Antagonist |
| 5-HT1B | 1,100 | Low Affinity |
| 5-HT1D | 398 | Partial Agonist (EC₅₀ = 371 nM, Eₘₐₓ = 25%)[1] |
| 5-HT1E | 26.1[1] | Full Agonist (EC₅₀ = 67 nM)[1] |
| 5-HT1F | 117 | Partial Agonist (EC₅₀ = 667 nM, Eₘₐₓ = 24%)[1] |
| 5-HT2A | 1.1 | Potent Antagonist / Inverse Agonist[1][2] |
| 5-HT2B | 1.3 | Antagonist / Inverse Agonist[1][2] |
| 5-HT2C | 0.3 | Potent Antagonist / Inverse Agonist[2][3] |
| 5-HT3 | 4.0 | Antagonist[2] |
| 5-HT6 | 6.3 | Antagonist[2] |
| 5-HT7 | 4.5 | Antagonist[2] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental types.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., mianserin or mirtazapine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target serotonin receptor.
Materials:
-
Test Compounds: Mianserin, Mirtazapine.
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]5-HT, [³H]ketanserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA).
-
Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM serotonin).
-
Apparatus: 96-well plates, filtration apparatus (cell harvester), glass fiber filters, scintillation vials, liquid scintillation counter.
Procedure:
-
Preparation: Serially dilute the test compounds to a range of concentrations. Prepare the radioligand and cell membrane suspensions in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a saturating concentration of the non-specific binding ligand.
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
β-Arrestin Recruitment Functional Assay
This assay measures the functional activity (agonism, antagonism) of a compound by quantifying the recruitment of β-arrestin proteins to the receptor upon ligand binding, a key step in GPCR desensitization and signaling.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist or its potency (IC₅₀) as an antagonist.
Materials:
-
Test Compounds: Mianserin, Mirtazapine.
-
Engineered Cell Line: A cell line (e.g., U2OS, HEK293) co-expressing the human serotonin receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET, FRET).
-
Reference Agonist: A known agonist for the receptor (e.g., serotonin).
-
Assay Buffer/Medium: Appropriate cell culture medium or buffer.
-
Detection Reagents: Substrates for the reporter system (e.g., luciferin).
-
Apparatus: 384-well white microplates, plate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence).
Procedure:
-
Cell Culture and Plating: Culture the engineered cells and seed them into 384-well microplates. Allow them to attach and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist.
-
Assay Protocol:
-
Agonist Mode: Add serial dilutions of the test compound or reference agonist to the wells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a set time (e.g., 15-30 minutes) before adding a fixed concentration (e.g., EC₈₀) of the reference agonist.
-
-
Incubation: Incubate the plates at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the signal to develop.
-
Measurement: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Serotonin Receptor Signaling
Mianserin and mirtazapine interact with serotonin receptors that couple to different G-protein signaling cascades. The 5-HT2 receptor family primarily couples to Gαq, while the 5-HT1 family couples to Gαi/o.
Caption: Antagonism of the Gq-coupled 5-HT2A receptor pathway.
Caption: Agonism of the Gi-coupled 5-HT1E receptor pathway.
Comparative Receptor Profile
This diagram illustrates the key pharmacological relationships of mianserin and mirtazapine at serotonin receptors.
Caption: Logical comparison of mianserin and mirtazapine profiles.
References
- 1. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mianserin's Blockade of Alpha-2 Adrenergic Autoreceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mianserin and other antagonists targeting the alpha-2 adrenergic autoreceptor. The data presented herein is curated from various scientific publications to facilitate an objective evaluation of their performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Comparative Analysis of Alpha-2 Adrenergic Antagonists
Mianserin, a tetracyclic antidepressant, is known for its complex pharmacology, which includes the blockade of alpha-2 adrenergic autoreceptors. This action is crucial as it leads to an increase in the synaptic concentration of norepinephrine, contributing to its therapeutic effects. To contextualize mianserin's efficacy, this guide compares its binding affinity with other well-characterized alpha-2 adrenergic antagonists: yohimbine, idazoxan, and mirtazapine.
The following table summarizes the binding affinities (expressed as pKi values) of these compounds for the three main subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C. A higher pKi value indicates a stronger binding affinity.
| Compound | α2A-Adrenergic Receptor (pKi) | α2B-Adrenergic Receptor (pKi) | α2C-Adrenergic Receptor (pKi) | Species/System |
| Mianserin | ~7.1 | ~6.7 | ~7.0 - 7.7 | Human recombinant (CHO cells)[1] |
| Yohimbine | 8.52 | 8.00 | 9.17 | Human recombinant[2] |
| Idazoxan | Varies (selective antagonist) | Varies (selective antagonist) | Varies (selective antagonist) | Not specified in abstracts |
| Mirtazapine | 6.8 - 7.1 | 6.1 - 6.7 | 7.0 - 7.7 | Human recombinant (CHO cells)[1] |
Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation. The data presented here is for comparative purposes. Mirtazapine is structurally related to mianserin and also acts as an antagonist at alpha-2 adrenergic receptors.[3] Yohimbine is a classic selective alpha-2 antagonist, while idazoxan is another potent and selective antagonist at these receptors.[4][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are protocols for key experiments used to validate the blockade of alpha-2 adrenergic autoreceptors.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound (e.g., mianserin) for the alpha-2 adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing alpha-2 adrenergic receptors (e.g., human platelets, CHO cells transfected with the human α2A, α2B, or α2C receptor).
-
Radioligand: [3H]Rauwolscine or [3H]Yohimbine (at a concentration close to its Kd).[6]
-
Test Compound: Mianserin or other antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: 10 µM phentolamine or another suitable unlabeled alpha-2 antagonist.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove cellular debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of alpha-2 adrenergic receptor activation.
Materials:
-
Cells: A cell line expressing the alpha-2 adrenergic receptor of interest (e.g., HEK293 cells).
-
Agonist: A known alpha-2 adrenergic agonist (e.g., UK-14,304).[8]
-
Test Compound: Mianserin or other antagonists.
-
Forskolin: To stimulate basal cAMP production.
-
cAMP Assay Kit: (e.g., HTRF or GloSensor™).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the alpha-2 adrenergic agonist (typically EC80) in the presence of forsklin to all wells except the negative control.
-
Incubation: Incubate for a time sufficient to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Alpha-2 Adrenergic Autoreceptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Yohimbine hydrochloride, alpha2 adrenoceptor antagonist (CAS 65-19-0) | Abcam [abcam.com]
- 3. Selective Alpha-2 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]
- 4. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin vs. Tricyclic Antidepressants: A Comparative Analysis of Cardiotoxicity
For researchers and drug development professionals, understanding the nuanced cardiotoxic profiles of antidepressants is paramount for both novel drug design and clinical application. This guide provides an objective comparison of the cardiotoxicity of the tetracyclic antidepressant, mianserin, and the older class of tricyclic antidepressants (TCAs). The information herein is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
Tricyclic antidepressants have long been associated with a significant risk of cardiotoxicity, particularly in overdose, primarily through their action on cardiac ion channels. Mianserin, a tetracyclic antidepressant, is generally considered to possess a more favorable cardiac safety profile. Experimental evidence indicates that the primary mechanism of TCA-induced cardiotoxicity is the blockade of fast sodium channels, leading to conduction abnormalities. In contrast, mianserin's primary interaction with cardiac ion channels is a low-affinity blockade of the hERG potassium channel, which is associated with a potential for proarrhythmia, although clinical manifestations are less frequent compared to TCAs.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various experimental studies, comparing the effects of mianserin and representative TCAs on critical cardiac parameters.
Table 1: Effects on Electrocardiogram (ECG) Parameters
| Parameter | Mianserin | Tricyclic Antidepressants (TCAs) | Key Findings |
| Corrected QT Interval (QTc) | Prolongation observed in some studies, but often transient.[1] | Generally associated with QTc prolongation.[1] | TCAs have a more consistent and pronounced effect on QTc prolongation. |
| PR Interval | No consistent effect reported. | Increased PR interval observed with amitriptyline and clomipramine.[1] | TCAs can slow atrioventricular conduction. |
| QRS Duration | No consistent effect reported. | Widening of the QRS complex is a hallmark of TCA toxicity, particularly in overdose. | Significant QRS prolongation with TCAs indicates a high risk of ventricular arrhythmias. |
Table 2: Effects on Myocardial Contractility and Hemodynamics
| Parameter | Mianserin | Tricyclic Antidepressants (TCAs) | Key Findings |
| Pre-ejection Period (PEP) | No significant effect. | Increased with amitriptyline, suggesting decreased myocardial contractility.[2][3] | TCAs can have a negative inotropic effect. |
| Left Ventricular Ejection Time (LVET) | Shortened in some studies.[3] | Ratio of PEP/LVET is increased with amitriptyline.[2][3] | Changes in systolic time intervals with TCAs are indicative of impaired cardiac performance. |
| Left Ventricular End-Systolic Volume | Reduction observed in some studies, possibly due to an increased ejection fraction. | Not consistently reported to have a beneficial effect. | Mianserin may have a favorable effect on cardiac performance in some individuals. |
Table 3: Interaction with Cardiac Ion Channels
| Ion Channel | Mianserin | Tricyclic Antidepressants (TCAs) | Key Findings |
| hERG (IKr) Potassium Channel | Low-affinity blockade with an IC50 of 3.2 µM in HEK cells.[4] | Doxepin, a TCA, inhibits hERG channels with an IC50 of 6.5 µM. | Both can block hERG channels, but mianserin's affinity is considered low. |
| Fast Sodium Channels (INa) | Not a primary mechanism of action. | Potent blockade is the primary mechanism of TCA-induced cardiotoxicity. | TCA-induced sodium channel blockade is responsible for QRS widening and arrhythmias. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is utilized to measure the effect of compounds on specific ion channels expressed in cell lines, such as Human Embryonic Kidney (HEK) cells or in Xenopus oocytes.
-
Cell Preparation: HEK cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell voltage control and current measurement.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit ionic currents through the channel of interest.
-
Drug Application: The compound (e.g., mianserin or a TCA) is perfused into the extracellular solution at varying concentrations.
-
Data Analysis: The inhibition of the ionic current is measured, and a concentration-response curve is generated to determine the IC50 value.[4]
In Vivo Hemodynamic and ECG Monitoring in Humans
Clinical studies investigating the cardiotoxic effects of antidepressants often involve continuous monitoring of cardiovascular parameters in healthy volunteers or patients.
-
Study Design: Double-blind, placebo-controlled, crossover or parallel-group studies are common.
-
Participants: A defined cohort of healthy individuals or patients with specific cardiovascular conditions.
-
Drug Administration: Single or multiple doses of the antidepressant are administered over a specified period.
-
Data Collection: Continuous 12-lead ECG recordings are taken to measure heart rate, PR interval, QRS duration, and QTc interval. Non-invasive methods are used to assess systolic time intervals (e.g., PEP and LVET) from simultaneous ECG, phonocardiogram, and carotid pulse tracings.
-
Data Analysis: Statistical analysis is performed to compare the changes in cardiovascular parameters between the drug-treated and placebo groups.[1][2][3]
Signaling Pathways and Mechanisms of Cardiotoxicity
The cardiotoxic effects of mianserin and TCAs are mediated by distinct molecular mechanisms, primarily involving the direct blockade of cardiac ion channels. However, downstream signaling events can also contribute to the overall toxicological profile.
Tricyclic Antidepressant Cardiotoxicity
The primary mechanism of TCA cardiotoxicity is the blockade of fast sodium channels in cardiomyocytes. This leads to a slowing of the rapid depolarization phase (Phase 0) of the cardiac action potential, resulting in a widened QRS complex on the ECG. At higher concentrations, TCAs can also block potassium channels, leading to a prolonged QT interval. Furthermore, some TCAs, like amitriptyline, have been shown to induce mitochondrial dysfunction by disrupting the electron transport chain and increasing the production of reactive oxygen species (ROS). Imipramine has been linked to the activation of the ERK1/2 signaling pathway and an increase in intracellular magnesium, which may contribute to its cardiac depressant effects.
Mianserin Cardiotoxicity
The primary identified mechanism of mianserin's cardiac effect is the blockade of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[4] This current plays a crucial role in the repolarization of the cardiac action potential. Inhibition of hERG channels can lead to a prolongation of the QT interval, which is a risk factor for developing Torsades de Pointes, a life-threatening ventricular arrhythmia. However, mianserin is considered a low-affinity hERG blocker, and clinically significant QT prolongation is less common compared to many other drugs with this property.
Conclusion
References
- 1. Cardiovascular responses to mianserin hydrochloride: A comparison with tricyclic antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of mianserin--a comparative study with amitriptyline and a placebo in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of amitriptyline, mianserin, zimelidine and nomifensine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cardiac hERG potassium channels by tetracyclic antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin vs. SSRIs: A Comparative Analysis of Anxiolytic Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic efficacy of the tetracyclic antidepressant mianserin and Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models of anxiety. The following sections detail the distinct pharmacological profiles of these compounds, present quantitative data from key behavioral assays, and outline the experimental protocols utilized in these studies.
Introduction: Distinct Mechanisms of Anxiolytic Action
Mianserin and SSRIs represent two different classes of antidepressants that also exhibit anxiolytic properties. Their mechanisms of action, however, are fundamentally distinct.
Mianserin , a tetracyclic antidepressant, exerts its effects through a complex multi-receptor antagonism. It does not inhibit the reuptake of serotonin. Instead, its primary mechanism is believed to involve the blockade of several postsynaptic serotonin receptors, including 5-HT2A and 5-HT2C, as well as presynaptic α2-adrenergic receptors.[1] Antagonism of α2-adrenergic autoreceptors leads to an increased release of norepinephrine.[1] The blockade of 5-HT2A and 5-HT2C receptors is thought to contribute significantly to its anxiolytic and antidepressant effects.[1]
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, primarily function by blocking the serotonin transporter (SERT).[2] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] The therapeutic effects of SSRIs in anxiety are thought to be mediated by the subsequent desensitization of certain serotonin receptors and downstream signaling adaptations.[4][5] Commonly studied SSRIs in animal models of anxiety include fluoxetine, sertraline, paroxetine, and escitalopram.[2]
Data Presentation: Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of mianserin and SSRIs has been evaluated in various rodent models of anxiety. The Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests are two of the most widely used assays to assess anxiety-like behavior.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
| Compound | Species/Strain | Dose | Administration | Effect on Open Arm Time | Effect on Open Arm Entries | Citation |
| Mianserin | Rat | 1 mg/kg | i.p. | Increased | Increased | [6] |
| Fluoxetine | Mouse | 10 mg/kg | i.p. (acute) | Decreased | No significant effect | [7] |
| Rat | 5.0 mg/kg | i.p. (acute & chronic) | Decreased | Decreased | [8] | |
| Mouse | 20 mg/kg | i.p. (acute) | Decreased | Not specified | [9] | |
| Mouse | - | 14 days | Increased | Not specified | [10] | |
| Sertraline | Mouse | 10 mg/kg | i.p. (acute) | Decreased | Not specified | [9] |
| Mouse | - | 7 days | Decreased | Not specified | [10] |
Note: "i.p." denotes intraperitoneal administration. Acute administration refers to a single dose given shortly before testing, while chronic administration involves repeated dosing over a period of days.
Light-Dark Box (LDB) Test
The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs are expected to increase the time spent in the light compartment.
| Compound | Species/Strain | Dose | Administration | Effect on Time in Light Compartment | Citation |
| Mianserin | Mouse | Not specified | Not specified | Data not readily available in comparative studies | - |
| Fluoxetine | Rat | Not specified | Not specified | Inconsistent results reported | [11] |
| Sertraline | Rat | Not specified | Not specified | Increased (in stressed rats) | [12] |
| Paroxetine | Rat | Low doses | i.p. (acute) | Anxiogenic-like response (decreased time) | |
| Citalopram | Rat | Not specified | i.p. (acute) | Mixed anxiogenic/anxiolytic-like response |
Note: Data for mianserin in the light-dark box test is sparse in direct comparative literature. The effects of SSRIs in this model can be variable and may depend on factors such as the specific SSRI, dose, and stress state of the animal.[11]
Experimental Protocols
Standardized protocols are crucial for the reproducibility of behavioral studies. The following are detailed methodologies for the EPM and LDB tests.
Elevated Plus-Maze (EPM) Test Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated above the floor. It consists of two open arms and two enclosed arms of equal dimensions, arranged opposite to each other.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Placement: The animal is placed in the center of the maze, facing one of the enclosed arms.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: A video camera mounted above the maze records the session. An automated tracking system is used to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: The percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100] are calculated as indices of anxiety. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test Protocol
Objective: To evaluate anxiety-like behavior based on the conflict between exploration and aversion to a brightly lit environment.
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Placement: The animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
Exploration: The animal is allowed to freely explore both compartments for a 5 to 10-minute period.
-
Data Collection: A video camera and tracking software are used to record and score:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total locomotor activity.
-
-
Data Analysis: The primary measure of anxiety is the time spent in the light compartment. An increase in this duration is interpreted as an anxiolytic effect. The number of transitions can also provide information about exploratory behavior and anxiety levels.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of mianserin and SSRIs are initiated by their interaction with different molecular targets, leading to divergent downstream signaling cascades.
References
- 1. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 2. Of rodents and humans: a comparative review of the neurobehavioral effects of early life SSRI exposure in preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential blockade by (-)mianserin of the alpha 2-adrenoceptors mediating inhibition of noradrenaline and serotonin release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 5. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mianserin - Prescriber's Guide [cambridge.org]
- 12. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Impact of Mianserin on Norepinephrine Release: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of mianserin's effects on norepinephrine release. It offers an objective comparison with alternative pharmacological agents, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Mianserin, a tetracyclic antidepressant, exerts its therapeutic effects primarily by modulating central noradrenergic and serotonergic systems. A key mechanism of action is its ability to enhance norepinephrine (NE) release. This is achieved through the blockade of presynaptic α2-adrenergic autoreceptors, which normally act as a negative feedback mechanism to inhibit NE release.[1][2][3] By antagonizing these receptors, mianserin effectively "cuts the brakes" on noradrenergic neurons, leading to an increased concentration of NE in the synaptic cleft.[3] This guide delves into the experimental evidence supporting this mechanism and compares mianserin's efficacy in this regard to other compounds that modulate norepinephrine signaling: mirtazapine, agomelatine, and reboxetine.
Comparative Analysis of Norepinephrine Release
To provide a clear comparison of the quantitative effects of mianserin and its alternatives on norepinephrine release, the following table summarizes key findings from in vivo microdialysis studies. It is important to note that direct comparative studies for all compounds are not always available; therefore, data from individual studies are presented with the caveat that experimental conditions may vary.
| Drug | Mechanism of Action | Animal Model | Brain Region | Dose | Peak Increase in Extracellular Norepinephrine (or correlate) | Study Reference |
| Mianserin | α2-Adrenergic Receptor Antagonist | Rat | Hippocampus | 2 mg/kg s.c. | ~30% increase in DOPAC | [1] |
| 5 mg/kg s.c. | ~60% increase in DOPAC | [1] | ||||
| Rat | Prefrontal Cortex | 10 mg/kg SC | Dose-dependent increase | [4] | ||
| Mirtazapine | α2-Adrenergic Receptor Antagonist | Rat | Hippocampus | 2 mg/kg s.c. | ~80% increase in DOPAC | [1] |
| 5 mg/kg s.c. | ~80% increase in DOPAC | [1] | ||||
| Rat | Medial Prefrontal Cortex | 5 and 10 mg/kg i.p. | Significant increase | [2] | ||
| Agomelatine | 5-HT2C Receptor Antagonist | Rat | Frontal Cortex | 40 mg/kg i.p. | Dose-dependent enhancement | [5] |
| Reboxetine | Norepinephrine Reuptake Inhibitor | Rat | Frontal Cortex | 15 mg/kg i.p. | 242% increase in NE | [6] |
*DOPAC (3,4-dihydroxyphenylacetic acid) is a metabolite of dopamine and is often used as an index of noradrenergic presynaptic activity in microdialysis studies.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis. These protocols are generalized from multiple sources and should be adapted to specific experimental needs and institutional guidelines.
In Vivo Microdialysis for Extracellular Norepinephrine Measurement
This technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of a specific brain region in a freely moving animal.
1. Surgical Procedure:
-
Animal: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine.
-
Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula is implanted, targeting the desired brain region (e.g., medial prefrontal cortex or hippocampus) using precise coordinates from a rat brain atlas. The cannula is secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.
-
Recovery: The animal is allowed to recover for at least 48-72 hours post-surgery.
2. Microdialysis Experiment:
-
Probe Insertion: On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., CMA 12, 2 mm membrane).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.
-
Stabilization: The system is allowed to stabilize for at least 2 hours to obtain a stable baseline of norepinephrine levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) into vials containing an antioxidant solution to prevent norepinephrine degradation.
-
Drug Administration: After collecting baseline samples, the drug of interest (e.g., mianserin) is administered via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Sample collection continues for a defined period after drug administration to monitor changes in norepinephrine levels.
3. Sample Analysis:
-
Quantification: The concentration of norepinephrine in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for catecholamine analysis.
-
Data Analysis: Norepinephrine levels in post-drug samples are expressed as a percentage of the average baseline concentration.
Brain Slice Superfusion for Norepinephrine Release
This in vitro technique allows for the study of neurotransmitter release from isolated brain tissue.
1. Brain Slice Preparation:
-
Animal: Guinea pig or rat.
-
Dissection: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Slicing: The brain region of interest (e.g., cerebral cortex) is dissected, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Superfusion Experiment:
-
Loading: Slices are incubated with a solution containing radiolabeled norepinephrine (e.g., [3H]-NE) to allow for its uptake into noradrenergic nerve terminals.
-
Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Stimulation: To evoke norepinephrine release, the slices are stimulated electrically or by exposure to a high potassium concentration in the aCSF.
-
Drug Application: The drug of interest (e.g., mianserin) is added to the superfusion medium at a known concentration.
-
Fraction Collection: The superfusate is collected in fractions at regular intervals.
3. Analysis:
-
Radioactivity Measurement: The amount of [3H]-NE in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The amount of radioactivity released in the presence of the drug is compared to the release under control conditions to determine the drug's effect on norepinephrine release.
Conclusion
The choice of agent for research or therapeutic development will depend on the desired magnitude and mechanism of norepinephrine enhancement, as well as other pharmacological properties of the compounds. The experimental protocols detailed in this guide provide a framework for conducting further comparative studies to elucidate the nuanced effects of these and other compounds on noradrenergic neurotransmission.
References
- 1. Differences in modulation of noradrenergic and serotonergic transmission by the alpha-2 adrenoceptor antagonists, mirtazapine, mianserin and idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirtazapine-induced corelease of dopamine and noradrenaline from noradrenergic neurons in the medial prefrontal and occipital cortex [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that two stereochemically different alpha-2 adrenoceptors modulate norepinephrine release in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressants reduce whole-body norepinephrine turnover while enhancing 6-hydroxymelatonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agomelatine versus other antidepressant medication for depression | Cochrane [cochrane.org]
A Comparative Analysis of the Sedative Effects of Mianserin and Diazepam for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of the tetracyclic antidepressant mianserin and the benzodiazepine diazepam. The information presented is collated from a range of clinical and pharmacological studies to assist researchers in understanding the distinct sedative profiles and mechanisms of action of these two compounds. This document is intended for informational purposes in a research context and should not be interpreted as clinical advice.
Executive Summary
Mianserin and diazepam both exhibit sedative effects, but these arise from fundamentally different pharmacological mechanisms, leading to distinct impacts on sleep architecture and subjective experiences of sedation. Mianserin's sedative properties are primarily attributed to its potent antagonism of histamine H1 and serotonin 5-HT2A/2C receptors. In contrast, diazepam exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Research indicates that while both can induce drowsiness, their effects on sleep stages differ significantly. Mianserin has been shown to increase deep sleep (slow-wave sleep), whereas diazepam tends to suppress it, while increasing lighter sleep stages. The choice between these compounds in a research setting would depend on the specific sedative characteristics being investigated.
Quantitative Comparison of Sedative Effects
The following table summarizes the known effects of mianserin and diazepam on various objective and subjective measures of sedation, based on available research data. It is important to note that direct head-to-head comparative trials focusing specifically on sedation are limited, and some data is inferred from studies where sedation was a secondary outcome.
| Parameter | Mianserin | Diazepam | Source Citation(s) |
| Primary Sedative Mechanism | Histamine H1 and Serotonin 5-HT2A/2C receptor antagonist | Positive allosteric modulator of the GABA-A receptor | [1] |
| Effect on Slow-Wave Sleep (SWS) | Increased Stage 3 and 4 time | Decreased duration and percentage of SWS | [2][3] |
| Effect on REM Sleep | Slight suppression or reduction | Decreased duration and increased latency | [3][4] |
| Effect on Stage 2 Sleep | Increased | Notable increase | [3][5] |
| Effect on Total Sleep Time | Increased | Often increased | [3][5] |
| Effect on Sleep Onset Latency | Decreased | Typically reduced | [3][6] |
| Common Subjective Sedative Effects | Drowsiness, fatigue, lethargy | Drowsiness, sedation, fatigue, confusion | [7][8] |
| Incidence of Drowsiness | Very common (>10%) | Common (>1 in 100 people) | [9][10] |
Experimental Protocols
Below is a representative experimental protocol for a clinical trial designed to compare the sedative effects of mianserin and diazepam. This protocol is a composite based on methodologies from various studies assessing sedative and hypnotic drugs.[11][12][13]
Protocol Title: A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Sedative Effects of Mianserin and Diazepam in Healthy Volunteers.
1. Study Objective: To compare the effects of single oral doses of mianserin and diazepam on objective and subjective measures of sedation and sleep architecture.
2. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, three-way crossover.
-
Participants: Healthy adult volunteers (N=24), aged 18-45, with no history of sleep disorders or psychiatric conditions.
-
Treatments:
-
Mianserin (e.g., 30 mg)
-
Diazepam (e.g., 10 mg)
-
Placebo
-
-
Washout Period: A minimum of 7 days between each treatment period.
3. Methodology:
-
Screening: Participants will undergo a full medical screening, including blood tests, ECG, and a psychiatric evaluation. A baseline polysomnography (PSG) will be performed to exclude any underlying sleep disorders.
-
Treatment Visits: Participants will be admitted to a sleep laboratory on three separate occasions. On each visit, they will receive one of the three treatments in a randomized order.
-
Objective Measures:
-
Polysomnography (PSG): Continuous PSG recordings will be performed for 8 hours post-dosing to assess sleep architecture, including sleep onset latency, total sleep time, sleep efficiency, and time spent in each sleep stage (N1, N2, N3/SWS, REM).
-
Electroencephalography (EEG): Quantitative EEG (qEEG) analysis will be performed to assess changes in brainwave activity (e.g., increased delta power, changes in beta power) associated with sedation.
-
-
Subjective Measures:
-
Visual Analog Scale (VAS) for Sleepiness: Participants will rate their subjective sleepiness at regular intervals (e.g., every 30 minutes for the first 4 hours post-dosing and upon waking) on a 100mm line anchored with "not at all sleepy" and "extremely sleepy".
-
Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective levels of alertness, administered at the same time points as the VAS.
-
-
Safety Monitoring: Adverse events will be monitored and recorded throughout the study. Vital signs will be checked at regular intervals.
4. Data Analysis:
-
Statistical analysis (e.g., ANOVA or mixed-effects models) will be used to compare the effects of mianserin, diazepam, and placebo on all primary and secondary endpoints.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The sedative effects of mianserin and diazepam are mediated by distinct neurotransmitter systems.
Caption: Distinct signaling pathways for mianserin and diazepam leading to sedation.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the sedative effects of two drugs.
Caption: Generalized experimental workflow for a crossover clinical trial.
References
- 1. Mianserin - Prescriber's Guide [cambridge.org]
- 2. Sleep-endocrine profile of the antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medisearch.io [medisearch.io]
- 4. karger.com [karger.com]
- 5. Changes in sleep EEG architecture during the treatment of depressed patients with mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of mirtazapine on sleep continuity and sleep architecture in depressed patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of Mianserin Hydrochloride? [synapse.patsnap.com]
- 8. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mianserin - Wikipedia [en.wikipedia.org]
- 10. Side effects of diazepam - NHS [nhs.uk]
- 11. Clinical evaluation of hypnotic drugs: contributions from sleep laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and reporting characteristics of clinical trials investigating sedation practices in the paediatric intensive care unit: a scoping review by SCEPTER (Sedation Consortium on Endpoints and Procedures for Treatment, Education and Research) - PMC [pmc.ncbi.nlm.nih.gov]
Mianserin's Favorable Anticholinergic Profile Compared to Tricyclic Antidepressants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mianserin, a tetracyclic antidepressant, is distinguished from classical tricyclic antidepressants (TCAs) by its markedly reduced affinity for muscarinic acetylcholine receptors. This fundamental pharmacological difference translates into a clinically significant advantage: a substantially lower incidence of anticholinergic side effects. This guide synthesizes in vitro receptor binding data and in vivo clinical findings to objectively illustrate this key differentiator.
Muscarinic Receptor Binding Affinity
Anticholinergic effects, such as dry mouth, blurred vision, constipation, and urinary retention, are primarily mediated by the blockade of muscarinic acetylcholine receptors. The affinity of a drug for these receptors can be quantified by its equilibrium dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity.
Data from radioligand binding assays consistently demonstrate that mianserin has a much lower affinity for muscarinic receptors compared to TCAs.
Table 1: Muscarinic Acetylcholine Receptor Binding Affinities (Ki in nM)
| Compound | Muscarinic M1 Receptor Ki (nM) |
| Mianserin | 1,000 |
| Amitriptyline | 18 |
| Clomipramine | 38 |
| Doxepin | 33 |
| Imipramine | 88 |
| Nortriptyline | 110 |
Data sourced from a comprehensive analysis of antidepressant receptor binding profiles.
As evidenced in Table 1, the Ki value for mianserin at the muscarinic M1 receptor is orders of magnitude higher than those of representative TCAs, indicating a significantly weaker interaction and, consequently, a lower potential for receptor blockade.
Clinical Evidence: Incidence of Anticholinergic Side Effects
The difference in muscarinic receptor affinity observed in vitro is reflected in the clinical side effect profiles of these medications. Multiple double-blind, comparative clinical trials have demonstrated a lower incidence of anticholinergic adverse effects with mianserin compared to TCAs such as amitriptyline.
Table 2: Incidence of Dry Mouth in a Comparative Clinical Trial
| Treatment Group | Number of Patients (n) | Incidence of Dry Mouth (%) |
| Mianserin | 50 | 30%[1] |
| Amitriptyline | 50 | 76%[1] |
| Placebo | 49 | 20%[1] |
Data from a double-blind, placebo-controlled study in moderately depressed outpatients.[1]
The data presented in Table 2 clearly illustrates that while amitriptyline induced dry mouth in a large majority of patients, the incidence with mianserin was substantially lower and closer to that of the placebo group.[1] Other clinical trials have corroborated these findings, consistently reporting that mianserin is associated with fewer and less severe anticholinergic side effects than amitriptyline and other TCAs.[2][3][4][5][6][7]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
The determination of Ki values for antidepressant drugs at muscarinic acetylcholine receptors is typically performed using a competitive radioligand binding assay. A widely used protocol involves the use of [3H]-Quinuclidinyl benzilate ([3H]-QNB), a high-affinity muscarinic antagonist.
Objective: To determine the binding affinity (Ki) of test compounds (mianserin and TCAs) for muscarinic acetylcholine receptors in a specific tissue preparation (e.g., rat brain cortex homogenate).
Materials:
-
Tissue homogenate containing muscarinic receptors.
-
Radioligand: [3H]-QNB.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Test compounds (mianserin, TCAs) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: A brain region rich in muscarinic receptors, such as the cerebral cortex, is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand ([3H]-QNB) at a fixed concentration (usually at or below its Kd value), and either the buffer, a known concentration of the test compound, or the non-specific binding control.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon binding with acetylcholine, initiate a cascade of intracellular signaling events. The M1 muscarinic receptor, a primary target for the anticholinergic effects of TCAs, couples to Gq/11 G-proteins.
References
- 1. A double-blind, placebo-controlled study comparing mianserin and amitriptyline in moderately depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mianserin versus amitriptyline. A double-blind-trial evaluated by the AMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic and blood pressure effects of mianserin, amitriptyline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mianserin versus amitriptyline for depression: a double-blind 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparative trial with mianserin and amitriptyline in outpatients with major depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic and blood pressure effects of mianserin, amitriptyline and placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Showdown: S(+)-Mianserin versus R(-)-Mianserin in Pharmacological Activity
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of mianserin enantiomers, supported by experimental data and detailed methodologies.
Mianserin, a tetracyclic antidepressant, is a racemic mixture of S(+) and R(-) enantiomers, each displaying a unique pharmacological profile that contributes differently to the drug's overall therapeutic effects and side-effect profile. This guide provides a detailed comparison of the stereoselective activity of S(+)-mianserin and R(-)-mianserin, presenting quantitative data on their receptor binding affinities and in vivo functional activities.
Data Presentation: A Quantitative Comparison
The stereoisomers of mianserin exhibit significant differences in their binding affinities for various neurotransmitter receptors. S(+)-mianserin is generally the more potent enantiomer, particularly at receptors associated with antidepressant activity.
| Receptor Subtype | S(+)-Mianserin (Ki in nM) | R(-)-Mianserin (Ki in nM) | Reference |
| Serotonin Receptors | |||
| 5-HT2A | 8 | - | [1] |
| 5-HT2C | 8.1 | - | [1] |
| 5-HT3 | pKi: 6.95 (approx. 112 nM) | pKi: 8.46 (approx. 3.47 nM) | [2] |
| Adrenergic Receptors | |||
| α1-Adrenergic | More potent than R(-) | Less potent than S(+) | [3] |
| α2-Adrenergic | More potent than R(-) | Less potent than S(+) | [3] |
| Histamine Receptors | |||
| H1 | 0.003 µM (3 nM) | - | [4] |
Note: A lower Ki value indicates a higher binding affinity. Data for some specific enantiomers are limited in the publicly available literature. The provided Ki for the H1 receptor is for racemic mianserin, which is known to have high affinity.
In Vivo Functional Activity: Antidepressant-like Effects
Behavioral pharmacology studies in animal models provide further insight into the distinct in vivo activities of the mianserin enantiomers. The differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule is a well-established behavioral screen for antidepressant drugs.
| Compound | Effective Dose for Antidepressant-like Effect (mg/kg) | Reference |
| S(+)-Mianserin | 0.6 | [5] |
| R(-)-Mianserin | 2.5 | [5] |
| Racemic Mianserin | 5.0 - 10.0 | [5] |
These findings demonstrate that S(+)-mianserin is significantly more potent in producing antidepressant-like effects in this preclinical model.[5] In contrast, the sedative properties of mianserin, primarily attributed to its high affinity for the histamine H1 receptor, are reported to be similar for both enantiomers.[6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of S(+)-mianserin and R(-)-mianserin for various receptor subtypes.
General Methodology:
-
Tissue Preparation: Specific brain regions (e.g., cerebral cortex for 5-HT2 receptors) from laboratory animals (e.g., rats) are dissected and homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the target receptor) and varying concentrations of the test compounds (S(+)-mianserin or R(-)-mianserin).
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Specific Protocol for 5-HT3 Receptor Binding:
-
Radioligand: [3H]granisetron
-
Tissue: Rat vagus nerve preparation
-
Method: Competitive antagonism of the depolarizing effect of 5-hydroxytryptamine.[2]
Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule
Objective: To assess the antidepressant-like activity of S(+)-mianserin and R(-)-mianserin in rats.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a dispenser for food or water reinforcement.
-
Training: Rats are trained to press a lever to receive a reward (e.g., a drop of water). Under the DRL 72-s schedule, a lever press is only reinforced if it occurs at least 72 seconds after the previous lever press. Responses that occur before the 72-second interval has elapsed reset the timer.
-
Drug Administration: Once the rats have learned the task and exhibit stable performance, they are administered various doses of S(+)-mianserin, R(-)-mianserin, or racemic mianserin.
-
Data Collection: The primary measures recorded are the number of reinforcements earned and the total number of responses made during a session.
-
Interpretation: Antidepressant drugs typically increase the number of reinforcements and decrease the response rate, reflecting an improvement in the timing of responses.
Signaling Pathways and Experimental Workflows
Conclusion
The pharmacological activity of mianserin is stereoselective, with the S(+) enantiomer being primarily responsible for the antidepressant effects, likely through its potent antagonism of 5-HT2 and α2-adrenergic receptors. Conversely, the R(-) enantiomer displays higher affinity for the 5-HT3 receptor. The sedative effects, a common side effect of mianserin, appear to be mediated by both enantiomers through their interaction with histamine H1 receptors. This detailed understanding of the stereoselective properties of mianserin is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects.
References
- 1. Mianserin | 5-HT2 antagonist | Hello Bio [hellobio.com]
- 2. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 5. Extending the Specificity of DRL 72-s Behavior for Screening Antidepressant-Like Effects of Glutamatergic Clinically Validated Anxiolytic or Antidepressant Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mianserin and its Metabolites on Noradrenergic Neurotransmission
For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological nuances of psychoactive compounds and their metabolic derivatives is paramount. This guide provides a detailed comparative study of the tetracyclic antidepressant mianserin and its principal metabolites—desmethylmianserin, 8-hydroxymianserin, and mianserin N-oxide—on the noradrenergic system. The data presented herein, supported by experimental protocols, offers a clear comparison of their respective potencies and mechanisms of action.
Mianserin exerts its therapeutic effects, at least in part, through modulation of noradrenergic transmission. Its primary mechanism involves the blockade of α2-adrenergic autoreceptors, which function to inhibit the release of norepinephrine. By antagonizing these receptors, mianserin increases the synaptic concentration of norepinephrine. The pharmacological activity of mianserin is not solely attributable to the parent compound; its metabolites also play a significant role in its overall effect on the noradrenergic system.
Comparative Pharmacological Profile at Noradrenergic Targets
The following tables summarize the available quantitative data on the affinity of mianserin and its metabolites for key components of the noradrenergic system: the norepinephrine transporter (NET) and adrenergic receptors.
| Compound | Target | Assay Type | Species | Tissue/System | pKi (mean ± SEM) | Ki (nM, calculated) | Reference |
| Mianserin | α1-Adrenergic Receptor | Radioligand Binding ([3H]prazosin) | Rat | Cerebral Cortex | 7.7 ± 0.1 | 20 | [1] |
| Mianserin | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | Rat | Cerebral Cortex | 8.0 ± 0.1 | 10 | [1] |
| Mianserin | Norepinephrine Transporter (NET) | [3H]Norepinephrine Uptake | Rat | Brain Cortex Slices | - | >1000 | [2] |
Table 1: In Vitro Affinity of Mianserin for Noradrenergic Targets.
| Metabolite | Target | Assay Type | Species | Tissue/System | Potency/Effect | Reference |
| Desmethylmianserin | Norepinephrine Transporter (NET) | [3H]Norepinephrine Uptake | Rat | - | Inhibits norepinephrine uptake | [1] |
| 8-Hydroxymianserin | α2-Adrenergic Autoreceptor | Norepinephrine Release | Rat | Cortical Slices | Releases norepinephrine via α2-autoreceptor antagonism | [1] |
| Mianserin N-oxide | - | Various Pharmacological Tests | - | - | Inactive or weakly active | [3][4] |
Table 2: Qualitative Effects of Mianserin Metabolites on Noradrenergic Transmission.
Note: Specific pKi or IC50 values for the metabolites at adrenergic receptors and the norepinephrine transporter are not consistently available in the reviewed literature. The table reflects their established primary mechanisms of action.
In-Depth Analysis of Noradrenergic Modulation
Mianserin: The parent drug, mianserin, demonstrates a notable affinity for both α1- and α2-adrenergic receptors, with a higher potency for the α2 subtype.[1] This antagonism of presynaptic α2-autoreceptors is a key mechanism for enhancing noradrenergic neurotransmission by increasing the release of norepinephrine from nerve terminals. The S(+)-enantiomer of mianserin is pharmacologically more active than the R(-)-enantiomer in this regard. Mianserin itself is a weak inhibitor of norepinephrine reuptake.
Desmethylmianserin: This major metabolite contributes to the overall antidepressant effect by inhibiting the reuptake of norepinephrine into presynaptic neurons.[1] This action prolongs the presence of norepinephrine in the synaptic cleft, thereby enhancing its signaling.
8-Hydroxymianserin: Similar to the parent compound, 8-hydroxymianserin also exhibits antagonist activity at α2-adrenergic autoreceptors, contributing to increased norepinephrine release.[1]
Mianserin N-oxide: This metabolite is generally considered to be pharmacologically inactive or only weakly active and is unlikely to contribute significantly to the effects on noradrenergic transmission.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. karger.com [karger.com]
- 2. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Mianserin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Mianserin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and information from Safety Data Sheets (SDS).
Hazard Identification and Safety Precautions
Mianserin is a chemical compound that requires careful handling due to its potential health risks. Before beginning any disposal procedure, it is crucial to be aware of its hazards and take appropriate safety measures.
Summary of Mianserin Hazards and Required Precautions
| Hazard Category | Description | Precautionary Measures | Citations |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | [1][2] |
| Organ Toxicity | May cause damage to the central nervous system. | Obtain special instructions before use. Do not breathe dust. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required to minimize exposure. | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][3] |
| Environmental Hazard | Discharge into the environment must be avoided. | Prevent further leakage or spillage if safe to do so. | [1][3] |
Step-by-Step Disposal Protocol for Mianserin
The proper disposal of Mianserin waste is critical to ensure personnel safety and environmental protection. Adherence to institutional, local, and national regulations is mandatory.[1][3][4] The following is a general protocol for the disposal of Mianserin in a laboratory setting.
Experimental Protocols:
Currently, there are no specific, publicly available experimental protocols for the chemical degradation or inactivation of Mianserin for disposal purposes. The recommended procedures align with general guidelines for the disposal of hazardous pharmaceutical waste.[5]
Procedure for Mianserin Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing Mianserin. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., vials, pipette tips, weighing paper).
-
Contaminated Personal Protective Equipment (PPE) such as gloves and lab coats.
-
Solutions containing Mianserin.
-
Contaminated cleaning materials from spill cleanups.
-
-
Segregate Mianserin waste from other laboratory waste streams to prevent accidental mixing and reactions.[6]
-
-
Waste Containment:
-
Collect all solid Mianserin waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
For liquid waste containing Mianserin, use a dedicated, sealed, and shatter-resistant container.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents, including "Mianserin."[5]
-
-
Spill Management:
-
In case of a spill, wear appropriate PPE, including a respirator if necessary.[3]
-
Prevent the spill from spreading. Discharge into the environment must be avoided.[1][3]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1][3][4] Avoid creating dust.[1]
-
Local authorities should be notified if significant spillages cannot be contained.[1][3]
-
-
Storage:
-
Final Disposal:
-
Dispose of the Mianserin waste through your institution's Environmental Health and Safety (EHS) department.[5]
-
The approved disposal methods include incineration in a facility equipped with an afterburner and scrubber or transfer to a licensed hazardous material disposal company.[7]
-
Ensure that all disposal activities comply with federal, state, and local regulations.[7]
-
-
Container Disposal:
Mianserin Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of Mianserin waste in a laboratory environment.
Caption: Workflow for the safe disposal of Mianserin waste.
References
Essential Safety and Operational Guide for Handling Mianserin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling of Mianserin hydrochloride. Adherence to these guidelines is mandatory to ensure personal safety, maintain experimental integrity, and comply with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Mianserin hydrochloride is a tetracyclic antidepressant that requires careful handling due to its potential health hazards. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child.[1]
Table 1: Mianserin Hydrochloride Hazard Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Cat. 2) |
| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Cat. 1) |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Cat. 1) |
Appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following PPE is mandatory when handling Mianserin hydrochloride in a laboratory setting.
Table 2: Required Personal Protective Equipment (PPE) for Handling Mianserin
| Protection Type | Equipment | Specifications and Guidelines |
| Eye and Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn in situations with a higher risk of splashes. |
| Hand | Chemical-Resistant Gloves | Use protective, chemical-impermeable gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. Wash hands thoroughly after removing gloves. |
| Body | Laboratory Coat or Coveralls | Wear a fully buttoned laboratory coat or coveralls to protect skin from accidental contact. For procedures with a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory | Respirator (if applicable) | If handling large quantities of powdered Mianserin or if there is a risk of aerosolization and engineering controls (e.g., fume hood) are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used. Consult your institution's safety officer for specific respirator recommendations. |
Safe Handling and Storage Procedures
Proper handling and storage practices are crucial for maintaining the integrity of Mianserin and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. If working with powder, use a chemical fume hood.
-
Weighing and Transfer: When weighing the solid form, use a containment balance or a balance within a fume hood to minimize dust inhalation. Use appropriate tools (e.g., spatulas) for transferring the substance. Avoid creating dust.
-
Solution Preparation: To prepare a solution, slowly add the Mianserin powder to the solvent to avoid splashing. If the solvent is volatile, prepare the solution in a fume hood.
-
Post-Handling: After handling, decontaminate all work surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly with soap and water.
Storage Plan
-
Store Mianserin hydrochloride in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 3: Emergency Response Protocols for Mianserin Exposure
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Accidental Spill | Evacuate the area. Wear appropriate PPE. For small spills of solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's emergency response team. |
Disposal Plan
All waste containing Mianserin hydrochloride must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregation: Segregate Mianserin waste from other laboratory waste.
-
Containerization: Place solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a labeled, leak-proof container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "Mianserin hydrochloride."
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of Mianserin down the drain or in the regular trash.[2][3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.
Experimental Protocols
The following are examples of experimental methodologies involving Mianserin hydrochloride, cited from neuroscience research.
Protocol 1: Preparation of Mianserin Stock Solution for in vitro Studies
This protocol is adapted from studies investigating the effects of Mianserin on cellular assays.
-
Objective: To prepare a 10 mM stock solution of Mianserin hydrochloride in an appropriate solvent.
-
Materials:
-
Mianserin hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Methodology:
-
Under a chemical fume hood, weigh the required amount of Mianserin hydrochloride powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 300.83 g/mol ), weigh 0.30083 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the Mianserin hydrochloride is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Mianserin
This method is based on procedures for quantifying Mianserin in biological samples.
-
Objective: To determine the concentration of Mianserin in a sample using reverse-phase HPLC with UV detection.
-
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mianserin standard solutions of known concentrations
-
Mobile phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), pH adjusted. The exact ratio will depend on the specific column and system.
-
Sample preparation reagents (e.g., protein precipitation agents, extraction solvents)
-
-
Methodology:
-
Sample Preparation: Extract Mianserin from the biological matrix (e.g., plasma, tissue homogenate) using an appropriate method such as protein precipitation with acetonitrile or liquid-liquid extraction. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for Mianserin (approximately 214 nm).
-
Inject a known volume of the prepared sample onto the column.
-
-
Quantification:
-
Generate a standard curve by injecting Mianserin solutions of known concentrations.
-
Determine the concentration of Mianserin in the sample by comparing its peak area to the standard curve.
-
-
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Mianserin in a laboratory setting.
Caption: Logical workflow for the safe handling of Mianserin.
References
- 1. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 2. Mianserin: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
